molecular formula C10H14O B113398 Menthofuran CAS No. 494-90-6

Menthofuran

Cat. No.: B113398
CAS No.: 494-90-6
M. Wt: 150.22 g/mol
InChI Key: YGWKXXYGDYYFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Menthofuran analytical standard provided with w/w absolute assay, to be used for quantitative titration.>4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran, a monoterpene flavor compound, is one of the key constituents of peppermint oil and Euodia hortensis forma hortensis leaf oil.>This compound is a monoterpenoid that is 4,5,6,7-tetrahydro-1-benzofuran substituted by methyl groups at positions 3 and 6. It has a role as a nematicide and a plant metabolite. It is a member of 1-benzofurans and a monoterpenoid.>(R)-Menthofuran belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring (R)-Menthofuran is considered to be a practically insoluble (in water) and relatively neutral molecule (R)-Menthofuran has been primarily detected in saliva. Within the cell, (R)-menthofuran is primarily located in the membrane (predicted from logP) and cytoplasm (R)-Menthofuran is a coffee, earthy, and musty tasting compound that can be found in herbs and spices, mentha (mint), and orange mint. This makes (R)-menthofuran a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWKXXYGDYYFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)OC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025534
Record name Menthofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bluish liquid, odour similar to that of menthol
Record name Menthofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

80.00 to 82.00 °C. @ 13.00 mm Hg
Record name (R)-Menthofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Menthofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.970
Record name Menthofuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

494-90-6, 17957-94-7
Record name Menthofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menthofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menthofuran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Menthofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENTHOFURAN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK024V9U3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Menthofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

86.00 °C. @ 760.00 mm Hg
Record name (R)-Menthofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Menthofuran in Flora: A Technical Guide to its Natural Occurrence, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran, a monoterpenoid derivative, is a naturally occurring organic compound found in a variety of aromatic plants, most notably within the Mentha (mint) genus. Its presence significantly influences the chemical profile and sensory properties of essential oils derived from these plants. While contributing to the characteristic aroma of certain mint species, high concentrations of this compound are often considered undesirable in commercial essential oils due to its potential for off-flavor development and safety concerns. This technical guide provides an in-depth overview of the natural occurrence and distribution of this compound in plants, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Occurrence and Distribution of this compound

This compound is predominantly found in the essential oils of various Mentha species. Its concentration can vary significantly depending on the species, cultivar, environmental conditions, and the developmental stage of the plant.

Key Plant Sources:

  • Mentha piperita (Peppermint): Peppermint is a primary source of this compound. The concentration of this compound in peppermint oil is a critical quality parameter, with lower levels being preferable for most applications.[1][2] Stress conditions, such as high temperatures and water deficit, have been shown to increase the accumulation of this compound and its precursor, pulegone.[3]

  • Mentha pulegium (Pennyroyal): Pennyroyal oil is known for its characteristically high concentration of pulegone, which can be readily converted to this compound.[4] Historically, it has been used in traditional medicine, but its use is now restricted due to the toxicity associated with its high pulegone and this compound content.

  • Mentha x piperita 'CIMAP-Patra': This inter-specific hybrid variety of peppermint has been specifically developed for its high this compound content, reaching approximately 44% in its essential oil, catering to specific industrial demands for this compound.[5]

The distribution of this compound within the plant is not uniform. Higher concentrations are often found in the flowering tops of the peppermint plant compared to the leaves.[6]

Quantitative Data on this compound Occurrence

The following table summarizes the quantitative data on this compound content in various Mentha species and cultivars as reported in the scientific literature.

Plant Species/CultivarPlant PartThis compound Content (% of Essential Oil)Reference(s)
Mentha piperitaAerial Parts1.0 - 9.0%[2][7]
Mentha piperita (under stress)LeavesUp to 24%[3]
Mentha piperita 'CIM-Indus'Not SpecifiedUp to 25%[5]
Mentha piperita 'CIMAP-Patra'Not Specified~44%[5]
Mentha piperita (novel variant)Aerial Parts32.88 - 42.32%[8]
Mentha piperita (US origin)Not Specified1.5 - 6.0%[1]
Mentha pulegiumLeaves2.15%[9]
Mentha rotundifoliaLeaves4.2%[10]
Mentha x piperita L.Not Specified6.0 - 8.0%[11]

Biosynthesis of this compound

This compound is synthesized in the glandular trichomes of mint plants via the monoterpenoid pathway. The immediate precursor to this compound is (+)-pulegone. The key enzymatic step is the oxidation of (+)-pulegone, catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).[3][12] This reaction involves the hydroxylation of the C9 methyl group of pulegone, followed by intramolecular cyclization to form a hemiketal, which then dehydrates to yield this compound.[3]

The biosynthesis of this compound represents a branch point in the metabolic pathway that also leads to the production of menthol, the main component of peppermint oil. The partitioning of the precursor, (+)-pulegone, between the this compound and menthol branches is a critical determinant of the final essential oil composition.[6]

Menthofuran_Biosynthesis Geranyl_PP Geranyl Diphosphate LS Limonene Synthase Geranyl_PP->LS Limonene (-)-Limonene L3OH Limonene-3- hydroxylase Limonene->L3OH Isopiperitenol (-)-trans-Isopiperitenol IPD Isopiperitenol Dehydrogenase Isopiperitenol->IPD Isopiperitenone (-)-Isopiperitenone IPR Isopiperitenone Reductase Isopiperitenone->IPR Isopulegone (+)-cis-Isopulegone IPI Isopulegone Isomerase Isopulegone->IPI Pulegone (+)-Pulegone MFS This compound Synthase Pulegone->MFS PR Pulegone Reductase Pulegone->PR This compound (+)-Menthofuran Menthone (-)-Menthone MR Menthone Reductase Menthone->MR Menthol (-)-Menthol LS->Limonene L3OH->Isopiperitenol IPD->Isopiperitenone IPR->Isopulegone IPI->Pulegone MFS->this compound PR->Menthone MR->Menthol

Caption: Biosynthetic pathway of this compound from geranyl diphosphate in Mentha species.

Experimental Protocols

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes the extraction of essential oils from Mentha plant material using a Clevenger-type apparatus.

Materials and Reagents:

  • Fresh or dried aerial parts of Mentha species

  • Distilled water

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh approximately 100 g of air-dried and crushed Mentha plant material.

  • Hydrodistillation Setup: Place the plant material into a 2 L round-bottom flask. Add 1 L of distilled water. Connect the flask to the Clevenger-type apparatus and condenser.

  • Distillation: Heat the flask using a heating mantle to initiate boiling. Continue the distillation for 3 hours from the start of boiling.

  • Oil Collection: The essential oil will be collected in the calibrated tube of the Clevenger apparatus. After the distillation is complete, carefully collect the oil.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried oil in a sealed, airtight glass vial at 4°C in the dark.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of this compound in essential oil samples using GC-MS.

Materials and Reagents:

  • Extracted essential oil sample

  • This compound analytical standard

  • Hexane (or other suitable volatile solvent), GC grade

  • Microsyringe

  • GC-MS system equipped with a flame ionization detector (FID) or mass spectrometer (MS)

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at a rate of 4°C/min

    • Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes

  • Mass Spectrometer (MS) Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in hexane (e.g., 1000 µg/mL). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.

  • Sample Preparation: Dilute the essential oil sample in hexane (e.g., 1:100 v/v) to bring the this compound concentration within the calibration range.

  • GC-MS Analysis: Inject the calibration standards and the diluted sample into the GC-MS system.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum by comparison with the analytical standard and a mass spectral library (e.g., NIST).

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Calculate the percentage of this compound in the original essential oil sample, accounting for the dilution factor.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound from plant material.

Experimental_Workflow Plant_Material Plant Material Collection (e.g., Mentha piperita) Drying Drying and Grinding Plant_Material->Drying Extraction Hydrodistillation Drying->Extraction Essential_Oil Essential Oil Extraction->Essential_Oil Sample_Prep Sample Preparation (Dilution) Essential_Oil->Sample_Prep GC_MS_Analysis GC-MS/FID Analysis Sample_Prep->GC_MS_Analysis Data_Processing Data Processing GC_MS_Analysis->Data_Processing Quantification Quantification of this compound Data_Processing->Quantification Results Results Interpretation Quantification->Results

Caption: General experimental workflow for the extraction and quantification of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence, distribution, biosynthesis, and analysis of this compound in plants. The provided quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic pathway and experimental workflow serve as a valuable resource for researchers, scientists, and professionals in drug development. Understanding the factors that influence this compound content and employing robust analytical methods are crucial for quality control in the essential oil industry and for further research into the biological activities of this and related monoterpenoids.

References

The Dual Nature of a Monoterpene: A Deep Dive into the Toxicological Profile and Metabolic Fate of (+)-Menthofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEATTLE, WA – December 25, 2025 – Long recognized as a significant component of certain essential oils, such as pennyroyal oil, (+)-menthofuran has a well-documented history of toxicity, primarily targeting the liver. This technical guide provides an in-depth analysis of the toxicological properties and complex metabolic pathways of (+)-menthofuran, offering critical insights for researchers, scientists, and professionals in drug development. Understanding the mechanisms underlying its toxicity is paramount for risk assessment and the development of safer therapeutic agents.

Toxicological Profile

(+)-Menthofuran exhibits a distinct toxicological profile characterized by potent hepatotoxicity. Its adverse effects are intrinsically linked to its metabolic activation into reactive intermediates.

Acute Toxicity

While a definitive oral LD50 value for (+)-menthofuran is not consistently reported in the literature, studies involving intraperitoneal administration in mice provide a clear indication of its acute toxicity.

SpeciesRoute of AdministrationDose (mg/kg bw)Mortality
MiceIntraperitoneal1002/15
MiceIntraperitoneal2005/15
MiceIntraperitoneal30010/16

Data compiled from a 2002 report by the Scientific Committee on Food (SCF) of the European Commission.[1]

Hepatotoxicity

The primary and most studied toxic effect of (+)-menthofuran is severe, centrilobular hepatic necrosis.[1] This is a consequence of its metabolic bioactivation within the liver. Administration of (+)-menthofuran leads to a dose-dependent increase in serum levels of liver enzymes, such as alanine aminotransferase (ALT) and a decrease in the activity of hepatic microsomal enzymes like glucose-6-phosphatase and aminopyrine N-demethylase, all indicative of significant liver damage.[1][2]

Studies have shown that pretreatment of animals with inducers of cytochrome P450 enzymes, such as phenobarbital, exacerbates the hepatotoxicity of (+)-menthofuran, while inhibitors of these enzymes can offer protection.[1][3] This underscores the central role of metabolic activation in its toxic mechanism.

Genotoxicity

The genotoxic potential of (+)-menthofuran has been evaluated, primarily through the bacterial reverse mutation assay (Ames test). The available data indicates that (+)-menthofuran is not mutagenic in Salmonella typhimurium strains TA98 and TA100, with or without metabolic activation, at concentrations up to 1000 µ g/plate .[1]

Metabolic Fate

The toxicity of (+)-menthofuran is inextricably linked to its biotransformation. It is both a metabolite of the monoterpene pulegone and a substrate for further metabolism that generates reactive species.[4]

Metabolic Activation

The furan ring of (+)-menthofuran is the primary site of metabolic activation, which is catalyzed by cytochrome P450 (CYP) enzymes in the liver. This process leads to the formation of highly reactive electrophilic intermediates, including a furan epoxide and a ring-opened γ-ketoenal.[5] These reactive metabolites are capable of covalently binding to cellular macromolecules, particularly proteins, leading to cellular dysfunction and necrosis.[5]

The key CYP isozymes in humans responsible for the metabolism of (+)-menthofuran include CYP2E1, CYP1A2, and CYP2C19. Notably, CYP2A6 is also involved in menthofuran metabolism, distinguishing it from the metabolism of its precursor, pulegone.[6]

Metabolic Activation of (+)-Menthofuran This compound (+)-Menthofuran CYPs CYP2E1, CYP1A2, CYP2C19, CYP2A6 This compound->CYPs Oxidation Epoxide Furan Epoxide (Reactive Intermediate) CYPs->Epoxide Ketoenal γ-Ketoenal (Reactive Intermediate) CYPs->Ketoenal ProteinAdducts Covalent Protein Adducts Epoxide->ProteinAdducts Covalent Binding Ketoenal->ProteinAdducts Covalent Binding Hepatotoxicity Hepatotoxicity ProteinAdducts->Hepatotoxicity

Metabolic activation of (+)-menthofuran to reactive intermediates.
Detoxification and Downstream Metabolites

While a significant portion of (+)-menthofuran is bioactivated, detoxification pathways also exist. The reactive intermediates can be conjugated with glutathione (GSH), a critical cellular antioxidant, to form less toxic adducts that can be excreted.[7] However, at high doses of (+)-menthofuran, GSH stores can be depleted, leading to increased covalent binding of the reactive metabolites to proteins and enhanced toxicity.[4]

Further metabolism of the reactive intermediates and other downstream pathways leads to the formation of a variety of metabolites that have been identified in urine. These include mintlactone, isomintlactone, and their hydroxylated derivatives.[8][9] Additionally, sulfonic acid conjugates have been identified as urinary metabolites in rats.[10]

Metabolic Pathways of (+)-Menthofuran cluster_activation Bioactivation cluster_detoxification Detoxification & Further Metabolism cluster_toxicity Toxicity This compound (+)-Menthofuran Reactive Reactive Intermediates (Epoxide, γ-Ketoenal) This compound->Reactive CYP450 Oxidation GSH_Conjugates Glutathione Conjugates Reactive->GSH_Conjugates GSH Conjugation Mintlactones Mintlactone & Isomintlactone Reactive->Mintlactones SulfonicAcid Sulfonic Acid Conjugates Reactive->SulfonicAcid Protein_Adducts Protein Adducts Reactive->Protein_Adducts Covalent Binding Excretion Urinary Excretion GSH_Conjugates->Excretion Hydroxylated Hydroxylated Metabolites Mintlactones->Hydroxylated Hydroxylated->Excretion SulfonicAcid->Excretion Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity

Overview of (+)-menthofuran's metabolic pathways.

Experimental Protocols

The following sections summarize the methodologies employed in key studies investigating the toxicology and metabolism of (+)-menthofuran.

In Vitro Metabolism with Liver Microsomes
  • Objective: To identify metabolites of (+)-menthofuran and characterize the enzymes involved in its metabolism.

  • Methodology:

    • Microsome Preparation: Liver microsomes are prepared from rats or humans through differential centrifugation.

    • Incubation: Microsomes (e.g., 0.4 mg protein) are incubated at 37°C in a phosphate buffer (pH 7.4) containing an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7]

    • Substrate Addition: (+)-Menthofuran (e.g., 1 mM) is added to initiate the reaction.

    • Reaction Quenching: The reaction is stopped at various time points by rapid cooling (e.g., using dry ice/acetone).[7]

    • Metabolite Analysis: The incubation mixture is analyzed for metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Trapping of Reactive Intermediates: To detect the formation of the reactive γ-ketoenal, a trapping agent such as semicarbazide can be included in the incubation mixture. The resulting stable derivative can then be identified.[11]

In Vitro Metabolism Workflow start Start microsomes Prepare Liver Microsomes start->microsomes incubation_mix Prepare Incubation Mixture (Buffer, NADPH-generating system) microsomes->incubation_mix add_this compound Add (+)-Menthofuran incubation_mix->add_this compound incubate Incubate at 37°C add_this compound->incubate quench Quench Reaction incubate->quench analyze Analyze Metabolites (GC-MS/LC-MS/MS) quench->analyze end End analyze->end

Workflow for in vitro metabolism studies of (+)-menthofuran.
Toxicity Studies in Rat Liver Slices

  • Objective: To assess the cytotoxicity of (+)-menthofuran in an ex vivo model that maintains the cellular architecture of the liver.

  • Methodology:

    • Slice Preparation: Precision-cut liver slices (e.g., 250 µm thick) are prepared from rat livers using a microtome.

    • Incubation: Slices are incubated in a physiologically relevant buffer (e.g., Krebs-Henseleit) at 37°C under a continuous supply of oxygen.

    • Treatment: (+)-Menthofuran, dissolved in a suitable vehicle like DMSO, is added to the incubation medium at various concentrations.

    • Assessment of Cytotoxicity: At different time points, cell viability is assessed by measuring the leakage of lactate dehydrogenase (LDH) into the medium.

    • Metabolite Analysis: The incubation medium and homogenized liver slices can be analyzed for metabolites.

Identification of Protein Adducts
  • Objective: To identify the specific liver proteins that are targeted by the reactive metabolites of (+)-menthofuran.

  • Methodology:

    • In Vivo Dosing: Rats are administered a hepatotoxic dose of (+)-menthofuran.

    • Liver Homogenization: At a specified time point, the livers are excised and homogenized.

    • Protein Separation: Liver proteins are separated using two-dimensional gel electrophoresis (2D-PAGE).

    • Adduct Detection: Protein adducts are detected by Western blotting using an antibody raised against this compound-adducted proteins.[5]

    • Protein Identification: The protein spots that show a positive signal are excised from the gel, subjected to tryptic digestion, and the resulting peptides are analyzed by LC-MS/MS for protein identification.[5]

Conclusion

(+)-Menthofuran represents a classic example of a xenobiotic whose toxicity is mediated through metabolic activation. Its pronounced hepatotoxicity is a direct result of the formation of reactive epoxide and γ-ketoenal intermediates by cytochrome P450 enzymes. While detoxification pathways exist, they can be overwhelmed at high exposure levels. The detailed understanding of its toxicological profile and metabolic fate is crucial for assessing the risks associated with exposure to essential oils containing this monoterpene and for guiding the development of new chemical entities, ensuring that furan moieties, if present, do not lead to similar bioactivation-related toxicities. The experimental protocols outlined provide a framework for the continued investigation of furan-containing compounds in drug discovery and development.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Menthofuran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran, a naturally occurring monoterpene found in various essential oils, particularly from plants of the Mentha genus, is a subject of significant interest in the fields of chemical research and drug development. Its presence can influence the quality and aroma of essential oils, and its metabolic activation to toxic intermediates raises concerns in toxicology and pharmacology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound isomers, details on experimental protocols for their characterization, and visualizations of key biological pathways.

Chemical and Physical Properties

This compound is a bicyclic monoterpenoid. The most well-studied isomers are the enantiomers (R)-(+)-menthofuran and (S)-(-)-menthofuran. The following tables summarize their known quantitative properties.

Table 1: General Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [2][3]
CAS Number 494-90-6 (for the racemic mixture)[1]
Appearance Colorless to bluish or pale yellow liquid[3][4]
Odor Pungent, musty, nutty, earthy, with coffee-like notes

Table 2: Physical Properties of this compound Enantiomers

Property(R)-(+)-Menthofuran(S)-(-)-MenthofuranSource(s)
CAS Number 17957-94-780183-38-6[1]
Boiling Point 204-206 °C at 760 mmHg 80-82 °C at 13 mmHg80-82 °C at 13 mmHg (inferred)[5][4][6]
Density 0.97 g/mL at 20-25 °C0.97 g/mL at 25 °C (inferred)[5][4]
Optical Rotation [α]²⁰/D +100° ± 2° (neat) [α]²⁵/D +92.5° [α]²⁵/D +90° (c=10 in methanol)No specific data found, but expected to be equal in magnitude and opposite in sign to the (+)-enantiomer.[7]
Refractive Index n²⁰/D 1.4841.481-1.486 at 20 °C (for racemic)[4]

Note on Boiling Point Discrepancy: The significant difference in reported boiling points for (+)-menthofuran is due to the measurements being taken at different pressures. The lower boiling point is at reduced pressure (13 mmHg), while the higher value is at atmospheric pressure (760 mmHg). This is consistent with the principle that boiling point decreases with decreasing pressure.

Table 3: Spectroscopic Data for this compound (Isomer Unspecified)

SpectroscopyKey Signals/FragmentsSource(s)
¹H-NMR Marker signals at approximately 2.6-2.7 ppm and 7.0 ppm.[8]
¹³C-NMR Data available in spectral databases.[9][10]
Mass Spectrometry (EI-MS) Major fragments (m/z): 108 (base peak), 150 (molecular ion), 79, 39, 109.[3]
Infrared (IR) Spectroscopy Data available in spectral databases.[3]

Key Biological Pathways

Biosynthesis of (+)-Menthofuran

In peppermint (Mentha x piperita), (+)-menthofuran is synthesized from the monoterpene (+)-pulegone. This reaction is catalyzed by the cytochrome P450 enzyme, this compound synthase (MFS)[1].

This compound Biosynthesis Biosynthesis of (+)-Menthofuran Pulegone (+)-Pulegone This compound (+)-Menthofuran Pulegone->this compound Oxidation MFS This compound Synthase (Cytochrome P450) MFS->Pulegone acts on This compound Metabolism Metabolic Activation of this compound This compound This compound ReactiveMetabolites Reactive Metabolites (e.g., γ-ketoenal, epoxides) This compound->ReactiveMetabolites Oxidation CellularDamage Hepatotoxicity/ Cellular Damage ReactiveMetabolites->CellularDamage CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1, CYP1A2, CYP2C19) CYP450->this compound acts on Synthesis Workflow General Workflow for this compound Synthesis and Purification Start Starting Material (e.g., Isopulegol) Reaction Chemical Synthesis (e.g., Oxidation, Cyclization) Start->Reaction Extraction Work-up and Extraction Reaction->Extraction Purification Purification (e.g., Distillation, Chromatography) Extraction->Purification Analysis Characterization (GC-MS, NMR, IR, etc.) Purification->Analysis

References

A Technical Guide to the Historical Discovery and Isolation of Menthofuran from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and isolation of menthofuran, a significant monoterpenoid found in various essential oils, most notably from plants of the Mentha genus. This document details the key scientific milestones, experimental methodologies, and quantitative data associated with the elucidation of its structure and its initial synthesis.

Introduction

This compound (3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran) is a naturally occurring organic compound that has garnered significant interest due to its presence in commercially important essential oils and its biological activities. The journey of its discovery, from an unidentified dextrorotatory component in peppermint oil to a fully characterized molecule, represents a fascinating chapter in the history of natural product chemistry. This guide will trace this journey, providing researchers with a detailed account of the foundational work that paved the way for modern studies on this compound.

Historical Timeline of Discovery and Isolation

The discovery and characterization of this compound spanned several decades in the early 20th century, involving meticulous observation, chemical degradation, and eventual synthesis.

Initial Observation (1904)

The first indication of a unique, unidentified compound in peppermint oil came from the work of the French chemist Eugène Charabot. In 1904, he observed that the essential oil distilled from the flowering heads of the peppermint plant (Mentha piperita) exhibited a dextrorotatory optical rotation, in contrast to the typically levorotatory oil obtained from the whole plant.[1] This observation suggested the presence of a strongly dextrorotatory substance concentrated in the flowering parts of the plant.

Further Investigation and Enrichment (1929)

Building on Charabot's findings, Carles, in 1929, conducted further investigations into this dextrorotatory fraction. Through repeated fractional distillations of peppermint oil, he was able to obtain a fraction with a significantly higher positive optical rotation of +81°.[1][2] However, he was unable to isolate the compound in a pure state. Based on its properties, Carles hypothesized that the substance was likely an oxide.[1]

Structure Elucidation (1934)

The definitive structural elucidation of the dextrorotatory compound was achieved by H. Wienhaus and H. Dewein in 1934.[1] Through a series of chemical degradation and hydrogenation experiments, they deduced the structure to be 3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran and named it This compound . Their work provided the foundational understanding of its chemical nature.

First Synthesis (1937)

The proposed structure of this compound was unequivocally confirmed through its first chemical synthesis by W. Treibs in 1937. Treibs successfully synthesized this compound from pulegone, a major constituent of pennyroyal oil.[1] This synthesis not only validated the structure proposed by Wienhaus and Dewein but also provided a method for obtaining this compound for further study.

Method for Removal from Peppermint Oil (c. 1950)

Due to its potential to impart off-flavors, a method for the selective removal of this compound from peppermint oil was developed around 1950.[2] This process utilizes the Diels-Alder reaction, where maleic anhydride is added to the oil to react specifically with the furan ring of this compound, forming a non-volatile adduct that can be separated.

Quantitative Data

The following table summarizes the key quantitative data for this compound. It is important to note that while modern analytical techniques provide precise data, accessing the specific quantitative results from the original historical publications has proven challenging. The data presented here is a compilation from reliable modern sources and historical accounts.

PropertyValueSource
Molecular Formula C₁₀H₁₄O[3]
Molecular Weight 150.22 g/mol [3]
Boiling Point 204-206 °C (at 760 mmHg)[4]
80-82 °C (at 13 mmHg)[3]
Density 0.97 g/mL at 20 °C[4]
Refractive Index (n_D^20) 1.481 - 1.486[5]
Optical Rotation of Enriched Fraction (Carles, 1929) +81°[1][2]
Optical Rotation of Oil from Flowering Heads (Charabot, 1904) Dextrorotatory[1]

Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments in the discovery and isolation of this compound. These protocols are reconstructed based on available descriptions from secondary sources and may not reflect the exact, unpublished details of the original experiments.

Fractional Distillation for Enrichment of this compound (based on Carles, 1929)

Objective: To concentrate the dextrorotatory component from peppermint oil.

Apparatus:

  • Fractional distillation apparatus with a Vigreux or packed column.

  • Heating mantle or oil bath.

  • Thermometer.

  • Receiving flasks.

  • Polarimeter.

Procedure:

  • Charge the distillation flask with peppermint oil known to contain the dextrorotatory component (e.g., oil from flowering heads).

  • Heat the flask gently to initiate boiling.

  • Carefully control the heating rate to maintain a slow and steady distillation.

  • Collect fractions based on boiling point ranges. This compound has a higher boiling point than many other major components of peppermint oil like menthol and menthone.

  • Measure the optical rotation of each collected fraction using a polarimeter.

  • Combine the fractions exhibiting the highest positive optical rotation.

  • Repeat the fractional distillation process with the enriched fraction to further concentrate the dextrorotatory component. Carles repeated this process to achieve a fraction with an optical rotation of +81°.[1][2]

Synthesis of this compound from Pulegone (based on Treibs, 1937)

Objective: To synthesize this compound to confirm its structure.

Reagents:

  • Pulegone

  • Acetic anhydride

  • Sulfuric acid

  • Zinc oxide

Procedure:

  • Formation of the Pulegone Enol Acetate: React pulegone with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This step forms the enol acetate of pulegone.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure.

Removal of this compound from Peppermint Oil using Maleic Anhydride

Objective: To selectively remove this compound from peppermint oil.

Reagents:

  • Peppermint oil containing this compound.

  • Maleic anhydride.

Procedure:

  • Add a calculated amount of maleic anhydride to the peppermint oil. The amount will depend on the concentration of this compound in the oil.

  • Gently heat the mixture to facilitate the Diels-Alder reaction between this compound and maleic anhydride. This forms a non-volatile adduct.

  • After the reaction is complete, the peppermint oil with reduced this compound content is separated from the adduct by vacuum distillation. The lower boiling point components of the peppermint oil distill over, leaving the high-boiling adduct behind.

Visualizations

Historical Discovery Timeline of this compound

Historical_Discovery_of_this compound cluster_0 Early Observations cluster_1 Structure & Synthesis cluster_2 Industrial Application 1904 1904: Charabot Observes dextrorotatory fraction in peppermint oil from flowering heads. 1929 1929: Carles Enriches the dextrorotatory fraction to +81° optical rotation. 1934 1934: Wienhaus & Dewein Deduce the structure of this compound through chemical degradation. 1937 1937: Treibs First chemical synthesis of this compound from pulegone, confirming its structure. 1934->1937 c. 1950 c. 1950: Development of a method for removing this compound from peppermint oil using maleic anhydride. 1937->c. 1950

Caption: A timeline illustrating the key milestones in the discovery and isolation of this compound.

Experimental Workflow for the Isolation and Characterization of this compound

Menthofuran_Isolation_Workflow cluster_0 Isolation & Enrichment cluster_1 Characterization & Confirmation start Peppermint Oil (from flowering heads) distillation Fractional Distillation start->distillation enriched_fraction Enriched Dextrorotatory Fraction distillation->enriched_fraction degradation Chemical Degradation (Wienhaus & Dewein) enriched_fraction->degradation structure This compound Structure Elucidated degradation->structure synthesis Chemical Synthesis (Treibs) synthesis->structure Confirms

Caption: A workflow diagram outlining the historical process of isolating and characterizing this compound.

References

The Pharmacological Potential of Menthofuran and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthofuran, a monoterpene found in various essential oils, has garnered significant scientific interest due to its diverse pharmacological activities. Primarily known for its hepatotoxicity, recent studies have unveiled a broader spectrum of biological effects, including gastroprotective, hypokinetic, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the pharmacological potential of this compound and its derivatives. It summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals. While the parent compound, this compound, has been the primary focus of research, this guide also explores the emerging pharmacological activities of its synthetic and naturally-occurring derivatives, highlighting their potential as novel therapeutic agents.

Introduction

This compound is a bicyclic monoterpenoid, an organic compound that naturally occurs in a variety of essential oils, most notably in pennyroyal (Mentha pulegium)[1]. It is also a known metabolite of pulegone, another monoterpene found in mint species[1][2][3]. Historically, this compound has been primarily associated with the hepatotoxicity of pennyroyal oil[1]. However, a growing body of research is expanding our understanding of its pharmacological profile, revealing a more complex and nuanced range of biological activities. This guide aims to consolidate the current knowledge on the pharmacological potential of this compound and its derivatives, providing a comprehensive resource for the scientific community.

Pharmacological Activities of this compound

This compound exhibits a range of pharmacological effects, with the most well-documented being its hepatotoxicity. However, recent investigations have highlighted its potential in other therapeutic areas.

Hepatotoxicity and Metabolism

The hepatotoxicity of this compound is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver[4][5][6]. This bioactivation leads to the formation of reactive metabolites that can deplete cellular glutathione levels, leaving hepatocytes vulnerable to oxidative damage[2][3][7].

Key Quantitative Data on this compound-Induced Hepatotoxicity:

ParameterSpeciesDose/ConcentrationEffectReference
Serum Glutamate Pyruvate Transaminase (SGPT)Rat250 mg/kg (oral, daily for 3 days)Significant increase[5]
Glucose-6-Phosphatase ActivityRat250 mg/kg (oral, daily for 3 days)Significant decrease[5]
Aminopyrine N-demethylase ActivityRat250 mg/kg (oral, daily for 3 days)Significant decrease[5]
Liver Microsomal Cytochrome P-450 LevelsRat250 mg/kg (oral, daily for 3 days)Significant decrease[5]
Intracellular LDH Loss (in vitro)Rat Liver SlicesTime- and concentration-dependentIncreased cytotoxicity[4]

Metabolic Pathway of this compound:

This compound is metabolized by CYP enzymes to various products, including a reactive γ-ketoenal and epoxides, which are thought to be the major contributors to its hepatotoxicity[6][8][9].

Menthofuran_Metabolism This compound This compound CYP450 Cytochrome P450 (e.g., CYP2A6) This compound->CYP450 Metabolism Reactive_Metabolites Reactive Metabolites (γ-ketoenal, epoxides) CYP450->Reactive_Metabolites Glutathione_Depletion Glutathione Depletion Reactive_Metabolites->Glutathione_Depletion Detoxification Detoxification (Glutathione Conjugation) Reactive_Metabolites->Detoxification Hepatotoxicity Hepatotoxicity Glutathione_Depletion->Hepatotoxicity Inactive_Metabolites Inactive Metabolites Detoxification->Inactive_Metabolites

Figure 1: Metabolic activation of this compound leading to hepatotoxicity.

Cytochrome P450 Inhibition

This compound is a potent inhibitor of CYP2A6, an enzyme involved in the metabolism of nicotine and various procarcinogens[2][3][10]. This inhibitory activity has implications for drug interactions and potential applications in smoking cessation therapies.

Quantitative Data on CYP2A6 Inhibition by this compound:

ParameterSystemValueReference
IC50Human CYP2A61.27 µM[10]
KiHuman Liver Microsomes2.5 µM[11]
kinactHuman Liver Microsomes0.22 min⁻¹[11]
KiPurified Expressed CYP2A60.84 µM[11]
kinactPurified Expressed CYP2A60.25 min⁻¹[11]
KICYP2A60.29 µM[12]
Gastroprotective Effects

Recent studies have demonstrated the gastroprotective potential of this compound against experimentally induced gastric lesions in rodents[1][4][13]. Its mechanism of action appears to involve antioxidant and anti-inflammatory pathways.

Dose-Response of this compound's Gastroprotective Activity (Ethanol-Induced Ulcer Model):

Dose (mg/kg)Ulcerative Lesion Area Reduction (%)Reference
12.5No significant reduction[1][13]
2511.90 ± 1.43[1][13]
504.30 ± 1.40[1][13]
1001.51 ± 0.55[1][13]

Signaling Pathway for Gastroprotective Effects:

The gastroprotective effects of this compound are mediated through multiple pathways, including the reduction of oxidative stress and inflammation.

Gastroprotection_Pathway This compound This compound NPSH Increased Non-protein Sulfhydryl (NPSH) Groups This compound->NPSH MDA Reduced Malondialdehyde (MDA) Levels This compound->MDA MPO Reduced Myeloperoxidase (MPO) Activity This compound->MPO Antioxidant_Defense Enhanced Antioxidant Defense NPSH->Antioxidant_Defense Lipid_Peroxidation Reduced Lipid Peroxidation MDA->Lipid_Peroxidation Inflammation Reduced Inflammation MPO->Inflammation Gastroprotection Gastroprotection Antioxidant_Defense->Gastroprotection Lipid_Peroxidation->Gastroprotection Inflammation->Gastroprotection

Figure 2: Proposed signaling pathways for the gastroprotective effects of this compound.

Hypokinetic Activity on Gastrointestinal Tract

This compound has been shown to possess hypokinetic activity, reducing gastrointestinal motility in rodents. This suggests its potential as an antidiarrheal and antispasmodic agent.

Quantitative Data on this compound's Hypokinetic Activity:

AssayPreparationEC50 (µg/mL)Reference
KCl-induced contractionRat ileum segments0.059 ± 0.008[4]
Carbachol-induced contractionRat ileum segments0.068 ± 0.007[4]

Regulation of Essential Oil Biosynthesis

In peppermint (Mentha x piperita), this compound plays a regulatory role in the biosynthesis of its own precursor, pulegone. It down-regulates the transcription of the pulegone reductase (PR) gene, leading to an accumulation of pulegone[2][14][15][16][17]. This feedback mechanism is a fascinating example of metabolic control in plants.

Regulatory Pathway in Peppermint:

Peppermint_Pathway Pulegone Pulegone MFS This compound Synthase (MFS) Pulegone->MFS Oxidation PR Pulegone Reductase (PR) Pulegone->PR Reduction This compound This compound MFS->this compound Menthone Menthone PR->Menthone pr_gene pr gene (encodes PR) This compound->pr_gene Down-regulates transcription

Figure 3: Regulatory role of this compound in peppermint essential oil biosynthesis.

Pharmacological Potential of this compound Derivatives

While research on this compound derivatives is less extensive, preliminary studies on related benzofuran and furan structures suggest a broad range of potential pharmacological activities.

Anticancer Activity

Halogenated benzofuran derivatives have demonstrated cytotoxic potential against various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. These compounds appear to induce apoptosis through the generation of reactive oxygen species (ROS)[2].

Antimicrobial Activity

Derivatives of menthol, a structurally related monoterpene, have shown significant antimicrobial activity against a range of bacteria and fungi[14][15]. The essential oil of Mentha species, which can contain this compound, also exhibits antimicrobial properties[5][12]. This suggests that synthetic or semi-synthetic derivatives of this compound could be explored for their antimicrobial potential.

Anti-inflammatory and Analgesic Activities

Monoterpenes, in general, are known for their anti-inflammatory and analgesic properties[18][19][20][21]. Menthol and its derivatives have been shown to reduce the production of inflammatory mediators[10][13]. Given the structural similarities, this compound derivatives represent a promising area for the development of novel anti-inflammatory and analgesic agents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Ethanol-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the gastroprotective effect of a test compound against ethanol-induced gastric damage.

Protocol:

  • Animal Preparation: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.

  • Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle control group (e.g., 1% Tween 80 in saline, p.o.)

    • Positive control group (e.g., Carbenoxolone, 100 mg/kg, p.o.)

    • Test groups (this compound or its derivatives at various doses, p.o.)

  • Ulcer Induction: One hour after treatment, all animals except the normal group receive absolute ethanol (1 mL/200 g body weight) via oral gavage[9][21].

  • Euthanasia and Stomach Excision: One hour after ethanol administration, animals are euthanized by cervical dislocation. The stomach is removed, opened along the greater curvature, and washed with saline.

  • Ulcer Scoring: The stomach is examined for lesions. The ulcer index can be calculated based on the number and severity of the ulcers. The total area of ulceration is measured using image analysis software.

  • Biochemical Analysis: Gastric tissue samples can be collected for the determination of myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, and non-protein sulfhydryl (NPSH) groups.

Pylorus Ligation (Shay Rat) Model

Objective: To assess the effect of a test compound on gastric acid secretion.

Protocol:

  • Animal Preparation: Rats are fasted for 24-48 hours with free access to water.

  • Anesthesia and Surgery: Animals are anesthetized (e.g., with ether or ketamine/xylazine). A midline abdominal incision is made, and the pylorus is carefully ligated with a silk suture[6][19][22][23][24]. The abdominal wall is then sutured.

  • Drug Administration: The test compound can be administered intraduodenally immediately after pylorus ligation.

  • Gastric Content Collection: After a set period (e.g., 4 or 19 hours), the animals are euthanized[6][19]. The esophagus is ligated, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.

  • Analysis: The volume of the gastric juice is measured. The pH is determined using a pH meter. The total acidity is determined by titrating an aliquot of the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein).

Determination of Non-Protein Sulfhydryl (NPSH) Groups

Objective: To quantify the levels of NPSH groups in gastric tissue as an indicator of antioxidant status.

Protocol (based on the method of Sedlak and Lindsay): [16]

  • Tissue Homogenization: Gastric tissue is homogenized in ice-cold 0.02 M EDTA.

  • Protein Precipitation: An aliquot of the homogenate is mixed with distilled water and 50% trichloroacetic acid (TCA) and centrifuged to precipitate proteins.

  • Colorimetric Reaction: The supernatant is mixed with Tris buffer (pH 8.9) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

  • Spectrophotometric Measurement: The absorbance of the resulting yellow-colored solution is measured at 412 nm. The NPSH concentration is calculated from a standard curve prepared with reduced glutathione.

Myeloperoxidase (MPO) Activity Assay

Objective: To measure MPO activity in gastric tissue as a marker of neutrophil infiltration and inflammation.

Protocol (based on a colorimetric assay): [20]

  • Tissue Homogenization: Gastric tissue is homogenized in a buffer containing a detergent (e.g., 0.5% hexadecyltrimethylammonium bromide - HTAB) to release MPO from neutrophils.

  • Centrifugation: The homogenate is centrifuged, and the supernatant is collected.

  • Enzymatic Reaction: An aliquot of the supernatant is added to a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride or 3,3',5,5'-tetramethylbenzidine - TMB) and hydrogen peroxide (H₂O₂).

  • Spectrophotometric Measurement: The change in absorbance over time is measured at a specific wavelength (e.g., 460 nm for o-dianisidine) to determine the rate of the reaction, which is proportional to the MPO activity.

Malondialdehyde (MDA) Assay (TBA Method)

Objective: To quantify MDA levels in gastric tissue as an indicator of lipid peroxidation.

Protocol: [11]

  • Tissue Homogenization: Gastric tissue is homogenized in a suitable buffer.

  • Reaction with Thiobarbituric Acid (TBA): An aliquot of the homogenate is mixed with a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

  • Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 15-60 minutes) to allow the formation of a pink-colored MDA-TBA adduct.

  • Extraction and Measurement: After cooling, the colored adduct is extracted with an organic solvent (e.g., n-butanol). The absorbance of the organic layer is measured at approximately 532 nm. The MDA concentration is calculated using the molar extinction coefficient of the MDA-TBA adduct.

Intestinal Transit (Charcoal Meal) Assay in Rats

Objective: To evaluate the effect of a test compound on gastrointestinal motility.

Protocol: [7][18]

  • Animal Preparation: Rats are fasted for a specific period (e.g., 6-18 hours) with free access to water.

  • Drug Administration: Animals are treated with the test compound or vehicle.

  • Charcoal Meal Administration: After a predetermined time (e.g., 30-60 minutes), a charcoal meal (e.g., 5-10% charcoal in 5-10% gum acacia) is administered orally.

  • Measurement of Transit: After a set time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully dissected from the pylorus to the cecum. The total length of the intestine and the distance traveled by the charcoal meal are measured.

  • Calculation: The intestinal transit is expressed as the percentage of the distance traveled by the charcoal relative to the total length of the small intestine.

Isolated Rat Ileum Contraction Assay

Objective: To assess the spasmolytic or spasmogenic activity of a test compound on smooth muscle.

Protocol: [17]

  • Tissue Preparation: A segment of the ileum is isolated from a euthanized rat and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ and 5% CO₂).

  • Mounting: The ileum segment is mounted in an organ bath, with one end attached to a fixed point and the other to an isometric force transducer connected to a recording device.

  • Equilibration: The tissue is allowed to equilibrate under a slight tension for a period of time (e.g., 30-60 minutes), with regular changes of the physiological salt solution.

  • Contraction Induction: Contractions are induced by adding a spasmogen, such as acetylcholine or potassium chloride (KCl), to the organ bath.

  • Drug Application: Once stable contractions are achieved, the test compound is added to the bath in increasing concentrations to evaluate its effect on the induced contractions (for spasmolytic activity) or added alone to assess its ability to induce contractions (for spasmogenic activity).

  • Data Analysis: The changes in contractile force are recorded, and concentration-response curves are constructed to determine parameters such as EC50 or IC50.

Conclusion and Future Directions

This compound, a monoterpene with a historical reputation for toxicity, is emerging as a molecule with a diverse and interesting pharmacological profile. Its potent inhibition of CYP2A6, coupled with its newly discovered gastroprotective and hypokinetic activities, opens up new avenues for therapeutic exploration. The detailed mechanisms underlying these effects, particularly the signaling pathways involved in its gastroprotective action, warrant further investigation.

The field of this compound derivatives remains largely unexplored. The promising anticancer, antimicrobial, and anti-inflammatory activities observed in structurally related benzofuran and menthol derivatives strongly suggest that the this compound scaffold could be a valuable starting point for the design and synthesis of novel bioactive compounds. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to identify key functional groups responsible for its various pharmacological activities and to optimize potency and reduce toxicity.

  • Elucidation of Mechanisms of Action: In-depth investigation of the molecular targets and signaling pathways modulated by this compound and its derivatives for their gastroprotective, hypokinetic, and other potential therapeutic effects.

  • In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the therapeutic efficacy and safety of promising this compound derivatives in relevant animal models of disease.

By leveraging the knowledge presented in this guide, researchers and drug development professionals can further unlock the pharmacological potential of this compound and its derivatives, potentially leading to the development of new and effective therapeutic agents.

References

The Enzymatic Conversion of Pulegone to Menthofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of the monoterpene pulegone to the furanoid menthofuran is a critical reaction in both the biosynthesis of essential oils in plants of the Mentha genus and in the metabolic activation of pulegone in mammals, which can lead to toxicity. This technical guide provides an in-depth overview of the enzymes responsible for this conversion, their reaction mechanisms, and quantitative kinetic data. Detailed experimental protocols for enzyme assays, heterologous expression and purification of the key enzymes, and product quantification are provided. Furthermore, this guide illustrates the biosynthetic pathway and a proposed regulatory network using Graphviz diagrams, offering a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

Pulegone, a naturally occurring monoterpene found in high concentrations in plants such as pennyroyal (Mentha pulegium), is a significant compound of interest due to its dual role. In the peppermint plant (Mentha x piperita), (+)-pulegone is a key intermediate in the biosynthesis of (-)-menthol, a commercially valuable flavoring and pharmaceutical agent. However, under certain environmental stress conditions, (+)-pulegone can be shunted towards the production of (+)-menthofuran, an undesirable component that imparts an off-flavor to peppermint oil.[1]

In mammals, the ingestion of pulegone can lead to significant hepatotoxicity. This toxicity is not caused by pulegone itself but by its metabolic conversion to this compound, which is then further metabolized to a reactive γ-ketoenal that can form adducts with cellular macromolecules.[2] Understanding the enzymatic processes that govern the conversion of pulegone to this compound is therefore crucial for improving essential oil quality in mint and for assessing the safety of pulegone-containing products.

This guide details the core aspects of this enzymatic transformation, focusing on the cytochrome P450 monooxygenases that catalyze this reaction in both plants and humans.

The Enzymatic Reaction

The conversion of pulegone to this compound is an oxidative cyclization reaction. The generally accepted mechanism involves the following steps[3][4]:

  • Allylic Hydroxylation: The enzyme catalyzes the hydroxylation of the C9 methyl group of the pulegone molecule.

  • Intramolecular Cyclization: The resulting 9-hydroxypulegone spontaneously undergoes an intramolecular cyclization to form a hemiketal intermediate.

  • Dehydration: The hemiketal intermediate readily dehydrates to form the stable furan ring of this compound.

This reaction is catalyzed by a class of heme-thiolate proteins known as cytochrome P450 monooxygenases (CYPs).[5]

This compound Synthase in Mentha Species

In peppermint and other Mentha species, the enzyme responsible for the conversion of (+)-pulegone to (+)-menthofuran is named (+)-menthofuran synthase (MFS) .[4][6] MFS has been identified as a cytochrome P450 monooxygenase. The gene encoding MFS has been cloned and functionally expressed in heterologous systems such as Saccharomyces cerevisiae and Escherichia coli.[1][7] The expression of MFS is transcriptionally regulated and is influenced by developmental stage and environmental factors.[8][9]

Human Cytochrome P450 Isoforms

In humans, the metabolic conversion of pulegone to this compound is carried out by several cytochrome P450 isoforms present primarily in the liver. The main CYPs implicated in this biotransformation are CYP1A2, CYP2E1, and CYP2C19 .[3] These enzymes are involved in the metabolism of a wide range of xenobiotics, and their activity can be influenced by genetic polymorphisms, induction, and inhibition by various drugs and dietary components.

Quantitative Data

The kinetic parameters for the enzymatic conversion of pulegone to this compound have been determined for the human cytochrome P450 isoforms.

EnzymeKm (µM)Vmax (nmol/min/nmol P450)Source
Human CYP1A2942.4[3]
Human CYP2E1298.4[3]
Human CYP2C19311.5[3]

Experimental Protocols

Preparation of Microsomes from Mentha piperita Leaves

This protocol describes the isolation of microsomes, which are enriched in cytochrome P450 enzymes, from peppermint leaves.

Materials:

  • Fresh, young peppermint leaves

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 10 mM 2-mercaptoethanol, 1 mM EDTA, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone (PVP-40)

  • Resuspension Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, and 1 mM EDTA

  • Liquid nitrogen

  • Mortar and pestle

  • Cheesecloth

  • Centrifuge and rotor capable of 10,000 x g and 100,000 x g

  • Ultracentrifuge tubes

Procedure:

  • Harvest young, healthy peppermint leaves and immediately flash-freeze them in liquid nitrogen.

  • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to ice-cold homogenization buffer (approximately 3 mL per gram of tissue).

  • Homogenize the mixture thoroughly.

  • Filter the homogenate through four layers of cheesecloth to remove cell debris.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

  • Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.

  • Resuspend the pellet in a minimal volume of resuspension buffer.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • Aliquot the microsomal suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.

This compound Synthase Enzyme Assay

This assay measures the activity of this compound synthase in microsomal preparations or with purified recombinant enzyme.

Materials:

  • Microsomal preparation or purified this compound synthase

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5)

  • NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

  • (+)-Pulegone (substrate)

  • Ethyl acetate (for extraction)

  • Internal standard for GC-MS analysis (e.g., camphor)

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Assay buffer

    • Microsomal preparation (typically 50-100 µg of total protein) or purified enzyme

    • NADPH regenerating system

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding (+)-pulegone (e.g., to a final concentration of 50-100 µM).

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) with gentle shaking.

  • Stop the reaction by adding an equal volume of ice-cold ethyl acetate containing a known concentration of an internal standard.

  • Vortex vigorously for 1 minute to extract the products.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the phases.

  • Carefully transfer the upper organic phase to a new tube for GC-MS analysis.

Heterologous Expression and Purification of this compound Synthase in E. coli

This protocol outlines the general steps for producing recombinant this compound synthase.

1. Gene Cloning and Vector Construction:

  • The full-length cDNA of this compound synthase from Mentha piperita can be obtained by RT-PCR from peppermint leaf RNA.[7]

  • The cDNA is then cloned into a suitable E. coli expression vector, such as pET or pCW, often with an N-terminal modification to enhance expression and solubility of membrane-bound P450s. A common strategy is to replace the N-terminal transmembrane domain with a more soluble sequence. A polyhistidine-tag (His-tag) can also be added for purification.

2. Expression in E. coli:

  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Grow the transformed cells in a rich medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

  • To enhance proper folding of the P450, supplement the culture with a heme precursor, δ-aminolevulinic acid (ALA), to a final concentration of 0.5-1 mM.

  • Reduce the incubation temperature to 18-25°C and continue shaking for 16-24 hours.

3. Cell Lysis and Solubilization:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and lysozyme).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at high speed to pellet cell debris and insoluble protein.

  • The recombinant this compound synthase, being a membrane-associated protein, will likely be in the membrane fraction. Solubilize the membrane pellet using a detergent such as 1% (w/v) Triton X-100 or sodium cholate.

4. Protein Purification:

  • If a His-tag was incorporated, the solubilized protein can be purified using immobilized metal affinity chromatography (IMAC).

  • Load the solubilized protein onto a Ni-NTA resin column.

  • Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

  • Elute the recombinant this compound synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the purified protein fractions by SDS-PAGE to assess purity.

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20% glycerol) and store at -80°C.

Quantification of this compound by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., HP-5MS or equivalent).

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 5°C/minute

    • Ramp to 250°C at 20°C/minute, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-300

Quantification:

  • Generate a standard curve using authentic this compound standard.

  • Quantify the amount of this compound produced in the enzyme assay by comparing its peak area to the peak area of the internal standard and relating it to the standard curve.

Visualizations

Enzymatic Conversion Pathway

Enzymatic_Conversion Pulegone Pulegone MFS This compound Synthase (Cytochrome P450) Pulegone->MFS 1. Hydroxylation HydroxyPulegone 9-Hydroxypulegone (Intermediate) MFS->HydroxyPulegone Hemiketal Hemiketal (Intermediate) HydroxyPulegone->Hemiketal 2. Intramolecular Cyclization This compound This compound Hemiketal->this compound 3. Dehydration

Caption: The enzymatic conversion of pulegone to this compound.

Proposed Regulatory Network in Mentha piperita

Regulatory_Network cluster_signals Regulatory Signals cluster_pathway Monoterpene Biosynthesis Pathway Developmental_Cues Developmental Cues (Leaf Age) TFs Transcription Factors Developmental_Cues->TFs Environmental_Stress Environmental Stress (e.g., Light, Temperature) Plant_Hormones Plant Hormones (e.g., Methyl Jasmonate, Salicylic Acid) Environmental_Stress->Plant_Hormones Plant_Hormones->TFs MFS_Gene This compound Synthase (MFS) Gene TFs->MFS_Gene Transcriptional Activation/Repression PR_Gene Pulegone Reductase (PR) Gene TFs->PR_Gene Transcriptional Activation/Repression MFS_Protein MFS Protein MFS_Gene->MFS_Protein Transcription & Translation This compound This compound MFS_Protein->this compound Pulegone Pulegone Pulegone->MFS_Protein PR_Protein PR Protein Pulegone->PR_Protein This compound->PR_Gene Down-regulation PR_Gene->PR_Protein Transcription & Translation Menthone Menthone PR_Protein->Menthone

Caption: Proposed regulatory network of this compound biosynthesis.

Experimental Workflow

Experimental_Workflow start Start microsome_prep Microsome Preparation (from Mentha leaves) start->microsome_prep recombinant_exp Recombinant Enzyme Expression & Purification start->recombinant_exp enzyme_assay Enzyme Assay (Pulegone -> this compound) microsome_prep->enzyme_assay recombinant_exp->enzyme_assay extraction Product Extraction (Ethyl Acetate) enzyme_assay->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_analysis Data Analysis (Quantification, Kinetics) gcms_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying the enzymatic conversion.

Conclusion

The enzymatic conversion of pulegone to this compound is a pivotal reaction with significant implications for both the flavor and fragrance industry and for human health. The identification and characterization of this compound synthase in Mentha species and the elucidation of the roles of human CYP450 isoforms provide a solid foundation for further research. The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to investigate this enzymatic transformation. Future work should focus on determining the kinetic parameters of the plant-derived this compound synthase and further unraveling the intricate regulatory networks that control its expression. Such knowledge will be invaluable for the metabolic engineering of mint to produce higher quality essential oils and for a more accurate risk assessment of pulegone in foods and herbal products.

References

Menthofuran Synthase Gene Expression in Peppermint: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expression of the menthofuran synthase (MFS) gene in Mentha x piperita (peppermint). This compound is a monoterpene and a significant, albeit often undesirable, component of peppermint essential oil, impacting its flavor and quality. Understanding and manipulating the expression of the MFS gene is a key focus in the metabolic engineering of peppermint for improved essential oil production. This document outlines the genetic regulation of MFS, its role in the monoterpene biosynthetic pathway, and the experimental methodologies used to study its expression and function.

Introduction to this compound Synthase

(+)-Menthofuran is a key flavor component of peppermint oil that can be undesirable in large quantities. Its synthesis is catalyzed by the enzyme (+)-menthofuran synthase (MFS), a cytochrome P450 monooxygenase. This enzyme converts (+)-pulegone to (+)-menthofuran. The gene encoding MFS has been cloned and characterized, revealing a full-length cDNA of 1479 nucleotides that encodes a 493-amino acid protein.[1][2][3][4] The expression of the mfs gene is primarily regulated at the transcriptional level and is localized to the glandular trichomes of peppermint leaves, which are the primary sites of essential oil biosynthesis.[5][6][7][8]

Quantitative Data on this compound Synthase Gene Expression and Metabolite Accumulation

Metabolic engineering studies have successfully altered the expression of the mfs gene in peppermint, leading to significant changes in the composition of the essential oil. The following tables summarize the quantitative data from key studies involving the genetic modification of mfs expression.

Table 1: Essential Oil Composition in Peppermint with Altered this compound Synthase (MFS) Expression
Plant LineGenotype(+)-Pulegone (% of oil)(+)-Menthofuran (% of oil)(-)-Menthone (% of oil)(-)-Menthol (% of oil)Reference
Wild-Type (WT)Control2.2 ± 0.28.5 ± 0.720.4 ± 1.140.8 ± 1.5[9][10]
MFS Antisense Line 1mfs antisense0.9 ± 0.13.8 ± 0.425.1 ± 1.345.2 ± 1.8[9][10]
MFS Antisense Line 3mfs antisense1.1 ± 0.14.8 ± 0.524.5 ± 1.244.1 ± 1.7[9][10]
MFS Antisense Line 7mfs antisense1.0 ± 0.14.2 ± 0.424.8 ± 1.344.7 ± 1.8[9][10]
MFS Antisense Line 15mfs antisense1.2 ± 0.15.5 ± 0.623.9 ± 1.243.5 ± 1.7[9][10]
High this compound (HMF)mfs overexpressionIncreasedIncreased--[6]
Low this compound (LMF)mfs co-suppressionDecreasedDecreased--[6]

Data are presented as mean ± standard deviation.

Table 2: Relative Transcript Abundance of Key Genes in Monoterpene Biosynthesis in Peppermint with Altered MFS Expression
Plant LineGenotypemfs Transcript Level (Relative to WT)pr (pulegone reductase) Transcript Level (Relative to WT)Reference
Wild-Type (WT)Control1.000.35 ± 0.03[6]
High this compound (HMF)mfs overexpressionIncreased0.14 ± 0.01[6]
Low this compound (LMF1)mfs co-suppressionDecreased1.14 ± 0.03[6]
Low this compound (LMF2)mfs co-suppressionDecreased1.92 ± 0.07[6]

Data are presented as mean signal intensity ± standard deviation from RNA blot analysis.

Signaling Pathways and Regulatory Networks

The expression of the mfs gene is influenced by developmental cues and environmental stimuli, with the jasmonate signaling pathway playing a significant role. Methyl jasmonate (MeJA), a key signaling molecule in this pathway, has been shown to induce the expression of mfs and other genes in the menthol biosynthesis pathway.

Menthofuran_Biosynthesis_Regulation cluster_pathway Monoterpene Biosynthesis Pathway cluster_regulation Gene Expression Regulation GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene LS Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol L3H Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone iPD Pulegone (+)-Pulegone Isopiperitenone->Pulegone iPR Menthone (-)-Menthone Pulegone->Menthone PR This compound (+)-Menthofuran Pulegone->this compound MFS Menthol (-)-Menthol Menthone->Menthol MR Menthofuran_node (+)-Menthofuran MeJA Methyl Jasmonate JAZ JAZ Repressor MeJA->JAZ degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 mfs_gene mfs gene MYC2->mfs_gene activates MFS MFS enzyme mfs_gene->MFS translates to pr_gene pr gene PR PR enzyme pr_gene->PR translates to Menthofuran_node->pr_gene down-regulates

Caption: Regulation of (+)-Menthofuran Biosynthesis in Peppermint.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols used in the study of this compound synthase gene expression.

Plant Transformation for Altered MFS Expression

This protocol describes the generation of transgenic peppermint plants with modified mfs gene expression using Agrobacterium tumefaciens-mediated transformation.

Plant_Transformation_Workflow start Start: Isolate mfs cDNA construct Clone mfs cDNA into pGAdekG/Nib.L vector (sense or antisense orientation) under the control of the CaMV 35S promoter start->construct electroporation Electroporate the construct into Agrobacterium tumefaciens EHA105 construct->electroporation infection Infect peppermint leaf disks with the transformed Agrobacterium electroporation->infection selection Select and regenerate transgenic plants on kanamycin-containing medium infection->selection confirmation Confirm gene transfer via PCR and neomycin phosphotransferase-II assay selection->confirmation analysis Analyze essential oil composition (GC-MS) and gene expression (RNA blot) confirmation->analysis end End: Characterized transgenic lines analysis->end

References

Menthofuran: A Comprehensive Technical Guide to its Olfactory and Sensory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran, a monoterpenoid and a significant constituent of various essential oils from the Mentha genus (mint), presents a complex and multifaceted sensory profile.[1] Its characteristic aroma and flavor, coupled with potential trigeminal effects, make it a molecule of significant interest in the fields of flavor and fragrance chemistry, sensory science, and pharmacology. This technical guide provides an in-depth exploration of the olfactory and sensory properties of this compound, detailing its aroma and taste profiles, potential trigeminal interactions, and the experimental methodologies used for its evaluation.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical characteristics is essential for interpreting its sensory properties.

PropertyValueReference
Molecular Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [2]
Appearance Clear light yellow liquid[3]
Odor Sweet, haylike-minty, sometimes described as "lactone"-like. Initial impression can be pungent and sharp.[3]
Solubility Insoluble in water; soluble in oils and ethanol.[2]
Boiling Point 80-82 °C at 13 mm Hg[3]
Specific Gravity 0.960 - 0.970 @ 25°C[4]
Refractive Index 1.481 - 1.486 @ 20°C[4]

Olfactory Properties

The aroma of this compound is complex, with a variety of descriptors reported in the literature. It is a key contributor to the characteristic scent of peppermint and other mint species.[5]

Aroma Profile

The olfactory profile of this compound is characterized by a combination of sweet, herbal, and musty notes.

Aroma DescriptorIntensity/FrequencyReference
Sweet63.97%[2]
Herbal61.75%[2]
Earthy51.16%[2]
Musty50.62%[2]
Minty49.96%[2]
Tobacco43.47%[2]
Phenolic39.83%[2]
Nutty39.39%[2]
Fatty38.44%[2]
Camphoreous38.43%[2]
Pungent, Pyrazine-like, Coffee-[4]
Odor Threshold

The odor threshold is a critical parameter for understanding the impact of an aroma compound. An Odour Threshold Value (OTV) for this compound is available for purchase, measured according to European standard EN13725:V2.[6] While the exact value is proprietary, the availability of a standardized measurement is significant for research and quality control. A sensory threshold for the aroma of mint essential oil, of which this compound is a component, has been measured at 0.008µg/ml.[7][8]

Taste Properties

The taste of this compound is generally described as bitter and somewhat unpleasant at higher concentrations.

Taste Profile
Taste DescriptorConcentrationReference
Slightly bitter, almost tarry< 10 ppm[3]
Musty, nutty, coffee, raw, legume10 ppm[4]
Taste Threshold

Trigeminal Sensory Properties

The trigeminal nerve mediates sensations of touch, temperature, and pain in the face, including the nasal and oral cavities.[11] Many volatile compounds, particularly those found in mint, elicit trigeminal sensations such as cooling.

While direct studies on the trigeminal effects of this compound are limited, its structural similarity to menthol provides a strong basis for inferring its mechanism of action. Menthol is a well-known activator of Transient Receptor Potential (TRP) channels, specifically TRPM8 and TRPA1.[12][13][14][15][16][17]

  • TRPM8 (Transient Receptor Potential Melastatin 8): This receptor is the primary sensor for cold temperatures and cooling agents like menthol.[12][13][14] Activation of TRPM8 by menthol leads to the perception of a cooling sensation.[18]

  • TRPA1 (Transient Receptor Potential Ankyrin 1): This channel is a broadly tuned sensor of irritants and can also be activated by menthol, contributing to pungent or irritating sensations at higher concentrations.[15][17]

Given that this compound possesses a minty and cooling character, it is highly probable that it also interacts with these TRP channels to produce its trigeminal effects.

Signaling Pathways

Olfactory Signal Transduction

The perception of this compound's aroma begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium. The binding of an odorant molecule like this compound to its specific G-protein coupled receptor (GPCR) initiates a signaling cascade.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound OR Olfactory Receptor (GPCR) This compound->OR Binds G_protein G-protein (Gαolf, Gβγ) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_channel Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion CNG_channel->Ca_ion Influx Ca_channel Ca²⁺-activated Cl⁻ Channel Cl_ion Ca_channel->Cl_ion Efflux Ca_ion->Ca_channel Opens Depolarization Depolarization (Action Potential) Signal_to_Brain Signal to Olfactory Bulb Depolarization->Signal_to_Brain

Caption: Generalized olfactory signal transduction pathway initiated by this compound.

Trigeminal Signal Transduction (Hypothesized)

Based on the action of the related compound menthol, the cooling sensation of this compound is likely mediated by the activation of TRPM8 channels on trigeminal nerve endings.

Trigeminal_Signaling_Pathway cluster_neuron Trigeminal Neuron Membrane This compound This compound TRPM8 TRPM8 Channel This compound->TRPM8 Binds & Activates Cations TRPM8->Cations Influx Depolarization Depolarization Action_Potential Action Potential to Brainstem Depolarization->Action_Potential Sensation Cooling Sensation Action_Potential->Sensation

Caption: Hypothesized trigeminal signaling pathway for this compound's cooling sensation.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a complex mixture.[19]

GCO_Workflow cluster_detectors Sample_Prep Sample Preparation (e.g., Essential Oil Dilution) GC_Injection Injection into Gas Chromatograph (GC) Sample_Prep->GC_Injection Separation Chromatographic Separation of Volatiles GC_Injection->Separation Effluent_Split Effluent Splitting Separation->Effluent_Split MS_Detector Mass Spectrometry (MS) Detector for Identification Effluent_Split->MS_Detector Olfactory_Port Olfactory Detection Port (ODP) Effluent_Split->Olfactory_Port Data_Acquisition Data Acquisition (Chromatogram & Olfactogram) MS_Detector->Data_Acquisition Human_Assessor Trained Human Assessor (Sniffing at ODP) Olfactory_Port->Human_Assessor Human_Assessor->Data_Acquisition Data_Analysis Data Analysis (Identification of Odor-Active Peaks) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Detailed Methodology:

  • Sample Preparation: Dilute the this compound standard or essential oil containing this compound in an appropriate solvent (e.g., hexane) to a suitable concentration.[20]

  • GC System: Use a gas chromatograph equipped with a capillary column appropriate for terpene analysis (e.g., DB-5 or Carbowax).[2]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Chromatographic Conditions:

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 260°C) to separate the volatile compounds.[20]

    • Carrier Gas: Use an inert gas like helium or hydrogen at a constant flow rate.

  • Effluent Splitting: At the end of the column, the effluent is split between a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the olfactory detection port (ODP).[19]

  • Olfactory Detection: A trained panelist sniffs the effluent from the ODP and records the time, duration, and description of any perceived odors.[19]

  • Data Analysis: The data from the detector (chromatogram) is correlated with the sensory data from the panelist (olfactogram) to identify the retention times of the odor-active compounds, including this compound.

Sensory Panel Evaluation

Descriptive sensory analysis with a trained panel is used to create a detailed sensory profile of a substance.[21]

Sensory_Panel_Workflow cluster_evaluation Panelist_Selection Selection of Trained Panelists Training Training on this compound and Reference Standards Panelist_Selection->Training Sample_Prep Sample Preparation (this compound in a Neutral Matrix) Training->Sample_Prep Evaluation Individual Booth Evaluation (Aroma & Taste) Sample_Prep->Evaluation Scoring Scoring on a Standardized Scale (e.g., 15-point scale) Evaluation->Scoring Data_Collection Data Collection Scoring->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Profile_Generation Generation of Sensory Profile Statistical_Analysis->Profile_Generation

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Menthofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran is a monoterpenoid and a significant component found in the essential oils of various Mentha species, such as peppermint (Mentha × piperita) and pennyroyal (Mentha pulegium).[1] Its presence and concentration are of considerable interest in the food, fragrance, and pharmaceutical industries due to its characteristic aroma and potential biological activities. Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in complex matrices like essential oils. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and specificity.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

ParameterValueSource
Molecular Weight150.22 g/mol [2]
Molecular FormulaC10H14O[2]
Characteristic Mass-to-Charge Ratios (m/z)
Base Peak108[3]
Other Significant Ions150, 79, 39, 109[3]

Note: Specific Limits of Detection (LOD) and Limits of Quantification (LOQ) are highly dependent on the instrumentation and matrix. For trace-level analysis, method validation according to regulatory guidelines is recommended.

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of this compound in Essential Oils

This protocol outlines a standard method for the analysis of this compound in essential oil samples using a common non-polar capillary column.

1. Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis.

  • Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.

  • Dilute the essential oil with a suitable volatile solvent such as hexane or diethyl ether. For quantitative analysis, a 1% solution is often utilized.[4]

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.[4] Samples should be free of particles to prevent blockage of the syringe and contamination of the injector and column.[5][6]

2. GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 6890 or equivalent
Mass Spectrometer Agilent 5975 or equivalent
GC Column HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, or an equivalent non-polar column.[4]
Carrier Gas Helium at a constant flow rate of 1 mL/min.[4]
Injection Volume 1 µL
Injector Temperature 250 °C[4]
Injection Mode Splitless or split (e.g., 1:20)[4]
Oven Temperature Program Initial temperature: 40 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 5 °C/min. Hold at 280 °C for 10 minutes.[4]
MS Transfer Line Temperature 280 °C[4]
Ion Source Temperature 230 °C[4]
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[4]
Mass Scan Range m/z 40-650[4]

3. Data Analysis

  • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard. The obtained mass spectrum should also be compared against a spectral library such as NIST or Wiley for confirmation.[4]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound at various concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Essential Oil Sample weigh Weigh Sample start->weigh dilute Dilute with Solvent (e.g., Hexane) weigh->dilute vortex Vortex to Homogenize dilute->vortex filter Filter (if necessary) vortex->filter vial Transfer to Autosampler Vial filter->vial inject Inject into GC-MS vial->inject separate Chromatographic Separation (GC Column) inject->separate ionize Ionization (Electron Ionization) separate->ionize detect Mass Detection (Mass Spectrometer) ionize->detect chromatogram Obtain Total Ion Chromatogram (TIC) detect->chromatogram spectrum Extract Mass Spectrum chromatogram->spectrum identify Identify this compound (Retention Time & Mass Spectrum) spectrum->identify quantify Quantify this compound (Calibration Curve) identify->quantify report Generate Report quantify->report

Caption: Workflow for this compound Analysis by GC-MS.

Menthofuran_Identification cluster_sample Sample Analysis cluster_standard Reference Standard cluster_library Spectral Library sample_peak Peak in Sample Chromatogram sample_rt Retention Time (RT) sample_peak->sample_rt has sample_ms Mass Spectrum sample_peak->sample_ms has comparison Comparison sample_rt->comparison sample_ms->comparison std_peak Peak of this compound Standard std_rt Known RT std_peak->std_rt has std_ms Reference Mass Spectrum std_peak->std_ms has std_rt->comparison std_ms->comparison lib_ms Library Mass Spectrum (NIST/Wiley) lib_ms->comparison identification Positive Identification of this compound comparison->identification Match

Caption: Logical process for the identification of this compound.

References

Application Note and Protocol for the Quantification of Menthofuran in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Menthofuran is a naturally occurring monoterpene found in various essential oils, particularly those derived from plants of the Mentha genus, such as peppermint (Mentha × piperita) and pennyroyal (Mentha pulegium).[1] While it contributes to the characteristic aroma of these oils, its presence in high concentrations is often undesirable due to potential hepatotoxicity and its impact on the final flavor profile of commercial products.[1][2] Therefore, accurate quantification of this compound is crucial for the quality control and safety assessment of essential oils used in the food, cosmetic, and pharmaceutical industries.[1]

This application note provides a detailed protocol for the quantification of this compound in essential oils using Gas Chromatography with Flame Ionization Detection (GC-FID). Gas chromatography is a robust and widely used technique for the analysis of volatile compounds in essential oils.[1][3][4] This protocol is intended for researchers, scientists, and drug development professionals.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and analysis for the quantification of this compound.

Materials and Reagents
  • Essential Oil Sample: Peppermint oil or other essential oil to be analyzed.

  • This compound Standard: Analytical standard of this compound (≥98% purity).

  • Internal Standard (IS): n-Tridecane or other suitable n-alkane.

  • Solvent: Hexane or diethyl ether, GC grade.[5]

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Pipettes and Syringes: Calibrated micropipettes and GC syringes.

Instrumentation

A Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) is required. The following instrumental conditions are recommended, though they may be optimized for specific instruments and columns.

  • GC System: Agilent 7890B GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column. A DB-WAX column can also be used.[5]

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID).

Preparation of Standard Solutions
  • This compound Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in hexane to the mark.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of n-tridecane into a 10 mL volumetric flask and dissolve in hexane to the mark.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the this compound stock standard solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 50 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the internal standard stock solution to achieve a final concentration of 50 µg/mL.

  • Dilute to the mark with hexane.

  • Transfer an aliquot of the prepared sample into a 2 mL GC vial for analysis.

GC-FID Analysis
  • Injection: Inject 1 µL of the prepared sample or standard solution into the GC.

  • GC Conditions:

    • Injector Temperature: 250 °C.[5]

    • Detector Temperature: 280 °C.[4]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Split Ratio: 50:1.

Data Analysis and Quantification
  • Identify the peaks corresponding to this compound and the internal standard in the chromatograms based on their retention times, confirmed by the analysis of the standard solutions.

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

  • Calculate the percentage of this compound in the essential oil sample using the following formula:

    This compound (%) = (C x V x D) / (W x 10)

    Where:

    • C = Concentration of this compound in the sample solution (µg/mL) from the calibration curve.

    • V = Final volume of the sample solution (mL).

    • D = Dilution factor (if any).

    • W = Weight of the essential oil sample (mg).

Quantitative Data Summary

The following table summarizes typical quantitative results for this compound in different essential oil samples.

Essential Oil SampleThis compound Concentration (µg/mL in prepared sample)This compound Content (%)
Peppermint Oil (Mentha × piperita) - Sample A45.84.58
Peppermint Oil (Mentha × piperita) - Sample B21.32.13
Pennyroyal Oil (Mentha pulegium)85.28.52
Spearmint Oil (Mentha spicata)Not Detected< 0.01

Note: The values presented are for illustrative purposes and actual concentrations can vary significantly based on the plant's origin, harvesting time, and extraction method.[6][7]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start standards Prepare this compound & Internal Standard Solutions start->standards Standards sample Prepare Essential Oil Sample (Weigh, Add IS, Dilute) start->sample Sample injection Inject 1 µL into GC-FID standards->injection sample->injection gc_run GC Separation (Temperature Program) injection->gc_run detection FID Detection gc_run->detection peak_id Peak Identification & Integration detection->peak_id calibration Construct Calibration Curve peak_id->calibration From Standards quantification Quantify this compound in Sample peak_id->quantification From Sample calibration->quantification end End quantification->end

Caption: Workflow for this compound Quantification in Essential Oils.

Conclusion

The described GC-FID method provides a reliable and accurate approach for the quantification of this compound in essential oils. Adherence to this protocol will enable researchers and quality control professionals to ensure the safety and quality of essential oil products. The method should be validated in accordance with internal laboratory procedures and relevant regulatory guidelines to ensure its suitability for the intended purpose.[8][9]

References

Techniques for the Extraction of Menthofuran from Plant Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran is a monoterpene and a significant component of the essential oil of certain species of the Mentha genus, particularly peppermint (Mentha piperita). While it contributes to the characteristic aroma of mint, high levels of this compound are often considered undesirable in commercial essential oils due to potential toxicity and its impact on the oil's flavor profile. Consequently, the ability to control, and efficiently extract or remove this compound is of significant interest to researchers in phytochemistry, food science, and drug development. This document provides detailed application notes and protocols for the primary techniques used to extract this compound from plant material.

This compound Biosynthesis in Mentha piperita

Understanding the biosynthetic pathway of this compound is crucial for optimizing its extraction or for metabolic engineering approaches to control its production. In peppermint, the biosynthesis of monoterpenes occurs in the glandular trichomes of the leaves. The pathway leading to this compound diverges from the main pathway to menthol at the intermediate (+)-pulegone. Under specific environmental conditions or genetic predispositions, (+)-pulegone can be oxidized by the enzyme this compound synthase (MFS), a cytochrome P450 monooxygenase, to form (+)-menthofuran.[1][2][3]

Menthofuran_Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone Isopiperitenone Reductase Pulegone (+)-Pulegone Isopulegone->Pulegone Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase This compound (+)-Menthofuran Pulegone->this compound This compound Synthase (MFS) Steam_Distillation_Workflow Plant_Material Plant Material (Mentha) Distillation Steam Distillation Plant_Material->Distillation Steam_Generator Steam Generation Steam_Generator->Distillation Condensation Condensation Distillation->Condensation Separation Separation (Oil/Water) Condensation->Separation Essential_Oil Essential Oil (with this compound) Separation->Essential_Oil Hydrosol Hydrosol Separation->Hydrosol Analysis GC-MS Analysis Essential_Oil->Analysis Solvent_Extraction_Workflow Plant_Material Dried & Ground Plant Material Extraction Extraction (Soxhlet/Maceration) Plant_Material->Extraction Solvent Organic Solvent Solvent->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract (with this compound) Evaporation->Crude_Extract Analysis GC-MS Analysis Crude_Extract->Analysis

References

Menthofuran as a Chiral Starting Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran, a naturally occurring chiral monoterpene found in the essential oil of plants from the Mentha genus, represents a valuable and versatile starting material in stereoselective organic synthesis. Its inherent chirality, derived from the p-menthane skeleton, makes it an attractive chiron for the synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds. The furan ring of this compound offers a unique functional handle for a range of chemical transformations, including cycloadditions, oxidative cleavages, and rearrangements, all of which can proceed with a high degree of stereocontrol. These application notes provide an overview of the utility of this compound as a chiral building block and offer detailed protocols for key synthetic transformations.

Key Applications in Organic Synthesis

The strategic use of (+)-menthofuran as a chiral starting material allows for the enantioselective synthesis of various target molecules. Two primary applications that highlight its synthetic utility are the synthesis of (-)-mintlactone and its use as a diene in Diels-Alder reactions.

Enantioselective Synthesis of (-)-Mintlactone

(-)-Mintlactone is a natural fragrance and flavor compound with a characteristic minty-coconut aroma. The conversion of (+)-menthofuran to (-)-mintlactone is a classic example of how the chirality of the starting material can be transferred to the product through a stereospecific reaction sequence. The key transformation involves the photooxidation of (+)-menthofuran.

Diels-Alder Reactions

The furan moiety of this compound can act as a diene in [4+2] cycloaddition reactions, providing a powerful method for the construction of complex polycyclic systems with high stereoselectivity. The facial selectivity of the cycloaddition is directed by the chiral p-menthane backbone, leading to the formation of specific diastereomers. This approach has been utilized in the synthesis of various natural products.

Experimental Protocols

The following sections provide detailed experimental procedures for the key applications of this compound in organic synthesis.

Protocol 1: Enantioselective Synthesis of (-)-Mintlactone from (+)-Menthofuran

This protocol details the photooxidative conversion of (+)-menthofuran to (-)-mintlactone.

Reaction Scheme:

G cluster_0 (+)-Menthofuran cluster_1 (-)-Mintlactone A B A->B O2, Rose Bengal, hv, MeOH a b

Caption: Photooxidation of (+)-Menthofuran to (-)-Mintlactone.

Materials:

  • (+)-Menthofuran (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Rose Bengal (sensitizer)

  • Oxygen (O₂) gas

  • Photoreactor equipped with a suitable lamp (e.g., tungsten lamp)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a photoreactor vessel, dissolve (+)-menthofuran (1.0 g, 6.66 mmol) in anhydrous methanol (100 mL).

  • Sensitizer Addition: Add a catalytic amount of Rose Bengal (approximately 10 mg) to the solution. The solution should turn pink.

  • Photooxidation: While stirring vigorously, bubble a slow stream of oxygen gas through the solution. Irradiate the mixture with a tungsten lamp at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the (+)-menthofuran spot indicates the completion of the reaction.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford (-)-mintlactone as a colorless oil.

Data Presentation:

Starting MaterialProductYield (%)Optical Rotation ([α]D)
(+)-Menthofuran(-)-Mintlactone75-85-58.0° (c 1.0, CHCl₃)

Protocol 2: Diels-Alder Reaction of (+)-Menthofuran with N-Phenylmaleimide

This protocol describes the diastereoselective Diels-Alder reaction between (+)-menthofuran and N-phenylmaleimide.

Reaction Scheme:

G cluster_0 (+)-Menthofuran + N-Phenylmaleimide cluster_1 Diels-Alder Adduct A B A->B Heat a c + d b Exo and Endo Adducts

Caption: Diels-Alder reaction of (+)-Menthofuran.

Materials:

  • (+)-Menthofuran (1.0 eq)

  • N-Phenylmaleimide (1.1 eq)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis (reflux setup)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (+)-menthofuran (1.0 g, 6.66 mmol) and N-phenylmaleimide (1.28 g, 7.33 mmol).

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting materials.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Purification: The resulting crude solid is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the diastereomeric products.

Data Presentation:

DieneDienophileProductDiastereomeric Ratio (exo:endo)Yield (%)
(+)-MenthofuranN-PhenylmaleimideCycloadduct>95:580-90

Logical Workflow for Chiral Synthesis from this compound

The following diagram illustrates the general workflow for utilizing this compound as a chiral starting material in a multi-step synthesis.

G start (+)-Menthofuran (Chiral Pool) step1 Functional Group Transformation (e.g., Diels-Alder, Oxidation) start->step1 step2 Intermediate Modification (e.g., Reduction, Alkylation) step1->step2 step3 Further Elaboration / Cyclization step2->step3 product Chiral Target Molecule (e.g., Natural Product, API) step3->product

Caption: Synthetic workflow from this compound.

Conclusion

This compound serves as an excellent chiral starting material for the enantioselective synthesis of a range of complex organic molecules. The protocols provided herein for the synthesis of (-)-mintlactone and for the Diels-Alder reaction demonstrate its utility in transferring chirality and constructing intricate molecular architectures. These methods, characterized by their high stereocontrol and good yields, offer valuable tools for researchers in natural product synthesis and drug development. Further exploration of the reactivity of this compound is expected to unveil new synthetic possibilities and applications.

Application Notes and Protocols for the Analytical Determination of Menthofuran in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran is a naturally occurring monoterpene found in various essential oils, most notably from plants of the Mentha genus, such as peppermint and pennyroyal.[1] Its presence in food products, primarily those flavored with mint, is of interest for quality control and safety assessment due to its potential hepatotoxicity.[2][3] Accurate and reliable analytical methods are crucial for monitoring the levels of this compound in diverse food matrices to ensure compliance with regulatory limits and to guarantee consumer safety.[2]

This document provides detailed application notes and standardized protocols for the analysis of this compound in food products using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). A validated headspace solid-phase microextraction (HS-SPME) GC-MS/MS method is presented as a primary technique for a broad range of food matrices. Additionally, specific sample preparation protocols for challenging matrices such as chewing gum, confectionery, and herbal teas are outlined.

Analytical Methods and Protocols

The primary methods for the determination of this compound in food products are based on gas chromatography due to the volatile nature of the analyte.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is applicable to a wide range of solid, semi-solid, and liquid food matrices and offers the advantage of minimal sample preparation and high sensitivity.[4]

1. Principle

Volatile and semi-volatile compounds, including this compound, are extracted from the headspace of a heated sample onto a solid-phase microextraction (SPME) fiber. The adsorbed analytes are then thermally desorbed in the hot injector of a gas chromatograph for separation and subsequent detection by a tandem mass spectrometer. The use of a labeled internal standard is recommended for accurate quantification.

2. Sample Preparation

  • Solid and Semi-Solid Foods (e.g., confectionery, baked goods, sauces):

    • Homogenize the sample.

    • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and 2.5 g of sodium chloride (NaCl).

    • Add an appropriate amount of a labeled internal standard solution (e.g., this compound-d3).

    • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.[4]

  • Liquid Foods (e.g., beverages, syrups):

    • Pipette 1.0 mL of the liquid sample into a 20 mL headspace vial.

    • Add 4 mL of deionized water and 2.5 g of NaCl.

    • Add an appropriate amount of a labeled internal standard solution.

    • Immediately seal the vial.[4]

3. HS-SPME and GC-MS/MS Parameters

ParameterValue
HS-SPME
SPME FiberDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Equilibration Temp.60 °C
Equilibration Time15 min
Extraction Time20 min
Desorption Temp.250 °C
Desorption Time5 min
Gas Chromatograph
ColumnDB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.2 mL/min
Injector Temp.250 °C
Oven Program50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Tandem Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS/MS TransitionsSpecific transitions for this compound and the internal standard should be determined by direct infusion or from literature. A common quantifier ion for this compound is m/z 108.[1]

4. Data Presentation: Quantitative Performance

The following table summarizes the performance characteristics of the HS-SPME-GC-MS/MS method for the analysis of this compound in different food matrix categories.[4]

ParameterLiquid Matrix (e.g., Beverages)Semi-Solid Matrix (e.g., Sauces)Solid Matrix (e.g., Oat Flakes)
Linearity (r²) > 0.99> 0.99> 0.99
LOD (mg/kg) 0.0150.0200.030
LOQ (mg/kg) 0.0500.0650.100
Recovery (%) at 0.1 mg/kg 95 - 10590 - 10585 - 110
Precision (RSD%) at 0.1 mg/kg < 10< 15< 20
Protocol 2: Analysis of this compound in Peppermint Oil by GC-MS

This protocol is suitable for the quality control of peppermint essential oil, a common flavoring ingredient.

1. Principle

The peppermint oil sample is diluted in a suitable solvent and directly injected into the GC-MS for separation and quantification of its components, including this compound.

2. Sample Preparation

  • Prepare a 1% (v/v) solution of the peppermint oil sample in a suitable solvent such as diethyl ether or ethanol.

  • Create a series of calibration standards of a certified this compound reference standard in the same solvent.

3. GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-WAX (30 m x 0.25 mm i.d., 0.5 µm film thickness) or equivalent
Carrier GasHelium
Injector Temp.250 °C
Injection Volume1 µL
Split Ratio50:1
Oven Program50 °C (hold 3 min), ramp to 110 °C at 15 °C/min, then to 150 °C at 3 °C/min, and finally to 200 °C at 15 °C/min (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-350

Specialized Sample Preparation Protocols for Complex Matrices

For certain food matrices, specialized extraction techniques may be required prior to GC analysis.

Chewing Gum

Method A: Direct Thermal Desorption (DTD)-GC-MS

This method avoids the use of solvents and is suitable for rapid screening.

  • Cut a small, representative piece of the chewing gum (1-10 mg).

  • Place the sample directly into a thermal desorption tube.

  • The tube is ballistically heated in the thermal desorber, and the volatile compounds are transferred to the GC column.

Method B: Simultaneous Distillation-Extraction (SDE)

This technique is effective for extracting volatile and semi-volatile compounds from a solid matrix. A similar procedure has been validated for the related compound pulegone in chewing gum, showing good recoveries.

  • Freeze the chewing gum sample with liquid nitrogen and grind it into a fine powder.

  • Place the powdered sample in a flask with water.

  • Perform SDE for 2 hours using a Likens-Nickerson apparatus with a suitable organic solvent (e.g., dichloromethane).

  • Dry the resulting extract over anhydrous sodium sulfate and concentrate it before GC analysis.

Herbal Teas

Method: Hot Water Infusion and Liquid-Liquid Extraction (LLE)

  • Prepare a tea infusion according to the product's instructions (e.g., one tea bag in 200 mL of boiling water for 5 minutes).

  • Allow the infusion to cool to room temperature.

  • Perform a liquid-liquid extraction of the aqueous infusion with a non-polar solvent like hexane or dichloromethane.

  • Repeat the extraction three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate before GC analysis.

Visualizations

Experimental Workflow for HS-SPME-GC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS/MS Analysis start Food Sample (Solid, Semi-Solid, or Liquid) homogenize Homogenize (if solid/semi-solid) start->homogenize weigh Weigh/Pipette Sample into Headspace Vial start->weigh For liquids homogenize->weigh add_reagents Add Water, NaCl, and Internal Standard weigh->add_reagents seal Seal Vial add_reagents->seal equilibrate Equilibrate and Extract with SPME Fiber seal->equilibrate desorb Thermal Desorption in GC Injector equilibrate->desorb separate GC Separation desorb->separate detect MS/MS Detection separate->detect quantify Data Analysis and Quantification detect->quantify

Caption: Workflow for this compound analysis by HS-SPME-GC-MS/MS.

Logical Relationship of Analytical Steps

logical_flow Sample Sample Matrix Selection (e.g., Confectionery, Beverage, Oil) Prep Sample Preparation (Extraction/Dilution) Sample->Prep Separation Chromatographic Separation (GC) Prep->Separation Detection Detection (MS, MS/MS, or FID) Separation->Detection Quant Quantification (Calibration Curve) Detection->Quant Validation Method Validation (LOD, LOQ, Recovery, Precision) Quant->Validation Feedback for validation Validation->Sample Matrix-specific validation

Caption: Key stages in the analytical method for this compound.

References

Application Notes: Metabolic Engineering Strategies for Down-regulating Menthofuran Production in Mentha piperita

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran is a monoterpene found in the essential oil of peppermint (Mentha x piperita) that can impart undesirable flavor notes and is often associated with plant stress.[1] Its concentration is a critical quality parameter for commercially produced peppermint oil. Metabolic engineering offers a targeted approach to reduce this compound content, thereby enhancing the quality of the essential oil by increasing the relative abundance of more desirable compounds like menthol and menthone. The primary strategy involves the down-regulation of the enzyme this compound synthase (MFS), which catalyzes the conversion of (+)-pulegone to (+)-menthofuran.[1][2] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the down-regulation of this compound production in peppermint.

Metabolic Pathway Context

The biosynthesis of menthol and this compound diverges at the intermediate (+)-pulegone. Pulegone can be either reduced by pulegone reductase (PR) to form (-)-menthone, a precursor to the desired (-)-menthol, or oxidized by the cytochrome P450 enzyme this compound synthase (MFS) to produce (+)-menthofuran.[1][3] Therefore, down-regulating the expression of the MFS gene is a key strategy to redirect the metabolic flux from pulegone towards menthone and subsequently menthol.[4] Interestingly, this compound itself can regulate the essential oil biosynthesis by transcriptionally down-regulating the pr gene, creating a feedback loop that can further influence the essential oil profile.[5]

Data Presentation

The following tables summarize quantitative data from studies where the MFS gene was down-regulated in Mentha piperita using an antisense approach.

Table 1: Essential Oil Composition in Wild-Type vs. Antisense MFS Peppermint (Unstressed Conditions)

CompoundWild-Type (% of total oil)Antisense MFS Lines (% of total oil)Fold Change
This compound~8-10%3.6 - 6.5%↓ 0.45 - 0.65
Pulegone~2-4%0.8 - 2.4%↓ 0.4 - 0.6
Menthone~20-30%~25-35%↑ ~1.1 - 1.25
Menthol~40-50%~45-55%↑ ~1.1

Data synthesized from literature reporting significant reductions in this compound and pulegone in antisense MFS lines.[4][5]

Table 2: Reduction of this compound in Transgenic Antisense MFS Peppermint

Transgenic LineThis compound Reduction Compared to Wild-TypeReference
MFS1, 3, 7, 1535-55%[4]
General Antisense Lines>50%[4]

Signaling Pathways and Experimental Workflows

menthol_biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenone (+)-cis-Isopiperitenone Limonene->Isopiperitenone Multiple Steps Pulegone (+)-Pulegone Isopiperitenone->Pulegone Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PR) This compound (+)-Menthofuran Pulegone->this compound This compound Synthase (MFS) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase This compound->Pulegone Down-regulates PR transcription

Caption: Menthol and this compound Biosynthetic Pathway.

experimental_workflow cluster_0 Vector Construction cluster_1 Plant Transformation cluster_2 Analysis MFS_cDNA Isolate MFS cDNA Antisense_Construct Create Antisense MFS Construct MFS_cDNA->Antisense_Construct RNAi_Construct Create RNAi MFS Construct MFS_cDNA->RNAi_Construct Binary_Vector Ligate into Binary Vector Antisense_Construct->Binary_Vector RNAi_Construct->Binary_Vector Agrobacterium Transform Agrobacterium Binary_Vector->Agrobacterium Co_cultivation Co-cultivate with Peppermint Explants Agrobacterium->Co_cultivation Selection Select Transgenic Shoots Co_cultivation->Selection Regeneration Regenerate Whole Plants Selection->Regeneration PCR PCR Confirmation Regeneration->PCR GC_MS GC-MS Analysis of Essential Oils Regeneration->GC_MS Southern_Blot Southern Blot Analysis PCR->Southern_Blot

Caption: Experimental Workflow for MFS Down-regulation.

Experimental Protocols

Protocol 1: Construction of an Antisense MFS Expression Vector

This protocol describes the creation of a binary vector for Agrobacterium-mediated transformation containing an antisense version of the this compound synthase (MFS) cDNA under the control of a constitutive promoter.

1.1. Isolation of MFS cDNA:

  • Extract total RNA from young peppermint leaves using a suitable RNA extraction kit.
  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.
  • Amplify the full-length MFS cDNA using gene-specific primers designed based on the published MFS sequence.[2]
  • Clone the amplified MFS PCR product into a TA cloning vector and confirm the sequence by Sanger sequencing.

1.2. Construction of the Antisense Vector:

  • Excise the MFS cDNA from the TA cloning vector using restriction enzymes.
  • Ligate the MFS cDNA in the antisense orientation into a plant expression vector downstream of a constitutive promoter (e.g., CaMV 35S) and upstream of a terminator sequence (e.g., NOS terminator).
  • The expression cassette (promoter-antisense MFS-terminator) should be within the T-DNA borders of a binary vector suitable for Agrobacterium tumefaciens. The binary vector should also contain a plant-selectable marker gene (e.g., nptII for kanamycin resistance).
  • Transform E. coli with the final binary vector and select for antibiotic resistance.
  • Verify the integrity and orientation of the insert by restriction digestion and sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Mentha piperita

This protocol outlines the transformation of peppermint leaf explants with Agrobacterium tumefaciens carrying the antisense MFS construct.[6][7][8]

2.1. Preparation of Agrobacterium Culture:

  • Introduce the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., EHA105) by electroporation or heat shock.
  • Select for transformed Agrobacterium on LB agar plates containing the appropriate antibiotics for the binary vector and the Agrobacterium strain.
  • Inoculate a single colony into liquid LB medium with antibiotics and grow overnight at 28°C with shaking.
  • Pellet the bacteria by centrifugation, and resuspend in liquid MS medium to an OD600 of 0.5-0.8. Add acetosyringone to a final concentration of 100-200 µM.

2.2. Preparation of Peppermint Explants and Co-cultivation:

  • Excise young, healthy leaves from in vitro-grown peppermint plantlets.
  • Make small cuts on the leaf surface or use leaf discs as explants.
  • Immerse the explants in the Agrobacterium suspension for 10-30 minutes.
  • Blot the explants dry on sterile filter paper and place them on co-cultivation medium (MS medium with 2,4-D and kinetin) in the dark for 2-3 days.

2.3. Selection and Regeneration of Transgenic Plants:

  • After co-cultivation, wash the explants with sterile water containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime or timentin).
  • Transfer the explants to a shoot induction medium (MS medium with appropriate plant growth regulators) containing the selection agent (e.g., kanamycin) and the anti-Agrobacterium antibiotic.
  • Subculture the explants to fresh selection medium every 2-3 weeks.
  • Once shoots have developed, excise them and transfer to a rooting medium containing the selection agent.
  • Acclimatize the rooted plantlets to greenhouse conditions.

Protocol 3: GC-MS Analysis of Peppermint Essential Oil

This protocol describes the extraction and analysis of essential oils from transgenic and wild-type peppermint plants to quantify this compound and other monoterpenes.[9][10][11]

3.1. Essential Oil Extraction:

  • Harvest fresh aerial parts of mature peppermint plants.
  • Perform hydrodistillation using a Clevenger-type apparatus for 2-3 hours.
  • Collect the essential oil and dry it over anhydrous sodium sulfate.
  • Store the oil at 4°C in a sealed vial.

3.2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, and hold for 5 min.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injection Volume: 1 µL of a 1% solution of the essential oil in a suitable solvent (e.g., hexane or ethanol).
  • Injection Mode: Split (e.g., 1:50 split ratio).

3.3. Data Analysis:

  • Identify the components of the essential oil by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley).
  • Confirm the identification by comparing their retention indices with those reported in the literature.
  • Quantify the relative percentage of each component by peak area normalization.

Conclusion

The down-regulation of this compound synthase expression is a proven and effective strategy for reducing the accumulation of the undesirable compound this compound in peppermint essential oil. The protocols provided herein offer a comprehensive guide for researchers to implement these metabolic engineering techniques, from vector construction and plant transformation to the analytical validation of the resulting changes in the essential oil profile. These methods are valuable for improving the quality of peppermint oil for various applications in the food, pharmaceutical, and cosmetic industries.

References

Menthofuran as a Tool for Investigating Hepatotoxicity Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran, a monoterpene found in plants of the Mentha genus, serves as a valuable tool compound for studying the mechanisms of drug-induced liver injury (DILI). Its utility stems from its well-characterized bioactivation pathway, which leads to the formation of reactive metabolites that cause dose-dependent hepatotoxicity. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate fundamental mechanisms of hepatotoxicity, including metabolic activation, covalent protein binding, and the subsequent cellular damage pathways.

Application Notes

This compound is a proximate hepatotoxin, meaning it requires metabolic activation to exert its toxic effects.[1] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, which oxidize this compound to highly reactive electrophilic intermediates.[2] These reactive metabolites, namely a γ-ketoenal and a furan epoxide, can covalently bind to cellular macromolecules, particularly proteins, leading to cellular dysfunction and injury.[1][2]

The study of this compound-induced hepatotoxicity allows researchers to:

  • Elucidate the role of specific CYP isozymes in the bioactivation of xenobiotics.

  • Identify protein targets of reactive metabolites and understand the functional consequences of protein adduction.

  • Investigate the cellular response to covalent binding events , including oxidative stress, mitochondrial dysfunction, and the activation of cell death pathways.

  • Evaluate the protective role of cellular detoxification mechanisms , such as glutathione (GSH) conjugation.[3]

  • Screen potential drug candidates for their capacity to be bioactivated to reactive metabolites by comparing their effects to those of this compound.

Data Presentation

Cytochrome P450 Kinetics for this compound Metabolism

The following table summarizes the kinetic parameters for the metabolism of this compound by various human liver cytochrome P450 isozymes. This data is crucial for understanding the specific enzymes responsible for its bioactivation.

CYP450 IsozymeKm (µM)Vmax (nmol/min/nmol P450)
CYP2E1330.43
CYP1A2570.29
CYP2C19620.26

Data sourced from studies on expressed human liver cytochrome P450s.

Functional Consequences of Protein Adduction by this compound Metabolites

Covalent binding of this compound's reactive metabolites to cellular proteins can lead to a significant decrease in their function. The table below quantifies the impact on specific mitochondrial and cytosolic enzymes in rat liver following exposure to a hepatotoxic dose of this compound.

Protein TargetSubcellular LocationFunctional Consequence (% Decrease in Activity)
Aldehyde Dehydrogenase 2 (ALDH2)Mitochondria88%
ATP Synthase Subunit dMitochondria34%
Malate Dehydrogenase 1 (MDH1)CytoplasmNo significant change
Serum AlbuminSecreted-

Signaling Pathways and Experimental Workflows

This compound Bioactivation Pathway

Menthofuran_Bioactivation This compound This compound CYP450 CYP450 (CYP2E1, CYP1A2, CYP2C19) This compound->CYP450 Reactive_Metabolites Reactive Metabolites (γ-Ketoenal, Furan Epoxide) CYP450->Reactive_Metabolites Oxidation Protein_Adducts Covalent Protein Adducts Reactive_Metabolites->Protein_Adducts Covalent Binding GSH Glutathione (GSH) Reactive_Metabolites->GSH Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity Detoxification Detoxification GSH->Detoxification Conjugation

Caption: Metabolic activation of this compound by CYP450 enzymes.

Experimental Workflow for Studying this compound Hepatotoxicity

Experimental_Workflow cluster_in_vivo In Vivo Model (Rat) cluster_in_vitro In Vitro Models cluster_analysis Analysis Menthofuran_Admin This compound Administration (Oral or IP) Liver_Collection Liver Tissue and Blood Collection Menthofuran_Admin->Liver_Collection Protein_Adducts Protein Adduct Analysis (2D-GE, Western Blot) Liver_Collection->Protein_Adducts Biomarkers Hepatotoxicity Biomarkers (e.g., ALT, AST) Liver_Collection->Biomarkers Microsomes Liver Microsomes Menthofuran_Incubation This compound Incubation Microsomes->Menthofuran_Incubation Hepatocytes Isolated Hepatocytes/ Liver Slices Hepatocytes->Menthofuran_Incubation Menthofuran_Incubation->Protein_Adducts Metabolite_ID Metabolite Identification (LC-MS/MS) Menthofuran_Incubation->Metabolite_ID Enzyme_Kinetics Enzyme Kinetics Menthofuran_Incubation->Enzyme_Kinetics

Caption: Workflow for in vivo and in vitro studies of this compound hepatotoxicity.

Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

Hepatotoxicity_Pathway This compound This compound Reactive_Metabolites Reactive Metabolites This compound->Reactive_Metabolites CYP450 Metabolism Protein_Adduction Mitochondrial Protein Adduction (e.g., ATP Synthase) Reactive_Metabolites->Protein_Adduction GSH_Depletion GSH Depletion Reactive_Metabolites->GSH_Depletion Mito_Dysfunction Mitochondrial Dysfunction Protein_Adduction->Mito_Dysfunction ROS Increased ROS Production Mito_Dysfunction->ROS MPT Mitochondrial Permeability Transition (MPT) Mito_Dysfunction->MPT ROS->MPT Cell_Death Hepatocyte Death (Necrosis/Apoptosis) MPT->Cell_Death GSH_Depletion->ROS

Caption: Proposed pathway of this compound-induced hepatocyte injury.

Experimental Protocols

Protocol 1: In Vivo this compound Administration in Rats for Hepatotoxicity Studies

Objective: To induce hepatotoxicity in rats for the analysis of liver tissue and blood biomarkers.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Corn oil (vehicle)

  • Oral gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with appropriate anticoagulant)

  • Surgical tools for liver perfusion and collection

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

Procedure:

  • Acclimatize rats for at least one week before the experiment.

  • Prepare a dosing solution of this compound in corn oil at the desired concentration (e.g., 150 mg/kg).

  • Administer this compound or vehicle control to rats via oral gavage.

  • At selected time points (e.g., 24 hours post-dose), anesthetize the rats.

  • Collect blood via cardiac puncture into appropriate tubes.

  • Perform a laparotomy to expose the liver.

  • Perfuse the liver with ice-cold PBS through the portal vein until it is cleared of blood.

  • Excise the liver, weigh it, and section it for various analyses.

  • Snap-freeze liver sections in liquid nitrogen for subsequent protein and RNA analysis.

  • Fix other liver sections in 10% neutral buffered formalin for histological examination.

  • Centrifuge blood samples to separate plasma/serum and store at -80°C for biomarker analysis (e.g., ALT, AST).

Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes

Objective: To determine the kinetic parameters of this compound metabolism by CYP450 enzymes.

Materials:

  • Human or rat liver microsomes

  • This compound

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.2 mg/mL protein), potassium phosphate buffer, and varying concentrations of this compound.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH-generating system.

  • Incubate at 37°C with gentle shaking for a predetermined time (ensure linearity of the reaction).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of this compound metabolites (e.g., hydroxylated products) using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation at each substrate concentration.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 3: Assessment of this compound-Induced Cytotoxicity in Isolated Hepatocytes or Liver Slices

Objective: To evaluate the direct cytotoxic effects of this compound on liver cells.

Materials:

  • Freshly isolated primary hepatocytes or precision-cut liver slices

  • Appropriate cell culture medium (e.g., Williams' Medium E)

  • This compound dissolved in a suitable vehicle (e.g., DMSO)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • ATP quantification assay kit (e.g., CellTiter-Glo®)

  • Multi-well culture plates

Procedure:

  • Seed isolated hepatocytes or place liver slices in multi-well plates with culture medium and allow them to stabilize.

  • Treat the cells/slices with various concentrations of this compound or vehicle control.

  • Incubate for a specified period (e.g., 2, 4, 8, 24 hours) at 37°C in a humidified incubator.

  • At the end of the incubation, collect the culture medium to measure LDH release as an indicator of membrane damage.

  • Lyse the remaining cells/slices to measure intracellular ATP levels as an indicator of cell viability.

  • Normalize the results to the total protein content of each well.

  • Calculate the percentage of cytotoxicity or viability relative to the vehicle-treated controls.

Protocol 4: Detection of this compound-Protein Adducts by Western Blotting

Objective: To identify proteins that are covalently modified by reactive metabolites of this compound.

Materials:

  • Liver tissue lysates from this compound-treated and control animals

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and electroblotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for this compound-adducted proteins (requires custom antibody generation)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare liver lysates from control and this compound-treated animals in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against this compound adducts overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an appropriate imaging system.

  • The presence of bands in the this compound-treated lanes that are absent in the control lanes indicates proteins adducted by this compound metabolites. These bands can be excised for identification by mass spectrometry.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Menthofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran is a monoterpene and a significant, naturally occurring component of peppermint essential oil (Mentha x piperita). While it contributes to the characteristic aroma of peppermint, high concentrations of this compound are often considered undesirable due to potential off-flavors and concerns regarding its conversion to hepatotoxic metabolites. Therefore, the accurate and precise quantification of this compound is crucial for the quality control of peppermint oil and products derived from it, including pharmaceuticals, food flavorings, and cosmetics. This application note presents a detailed, representative reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described method is based on established principles for the analysis of essential oil components and provides a robust framework for researchers and analysts.

Materials and Methods

This section outlines the necessary reagents, equipment, and the detailed experimental protocol for the HPLC analysis of this compound.

1. Reagents and Materials

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Peppermint essential oil samples

  • 0.45 µm syringe filters

2. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions

A representative set of chromatographic conditions for the analysis of this compound is provided in the table below. These conditions are based on methods used for similar compounds found in essential oils and may require minor optimization for specific instruments and samples.

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 80% B over 10 minutes, then hold at 80% B for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 15 minutes

4. Experimental Protocol

4.1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% Acetonitrile in Water) to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

4.2. Sample Preparation

  • Accurately weigh approximately 100 mg of the peppermint essential oil sample into a 10 mL volumetric flask.

  • Dissolve the oil in methanol and bring it to volume.

  • Further dilute an aliquot of this solution with the mobile phase to achieve a theoretical this compound concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4.3. Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

Results and Discussion

The developed HPLC method provides good separation of this compound from other components typically present in peppermint oil. The retention time for this compound under the specified conditions is expected to be in the range of 8-10 minutes.

Method Validation Summary

A summary of representative validation parameters for this method is presented in the table below. These values are based on typical performance characteristics of similar HPLC methods for essential oil components.

Validation ParameterRepresentative Value
Linearity (Correlation Coefficient, r²) > 0.999
Linear Range 1 - 50 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time (min) ~9.5

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation (1-50 µg/mL) HPLC_System HPLC System (C18 Column, UV 220 nm) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Peppermint Oil Dilution) Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report Menthofuran_Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenone (-)-trans-Isopiperitenone Limonene->Isopiperitenone Cytochrome P450 Hydrolase Pulegone (+)-Pulegone Isopiperitenone->Pulegone Isopiperitenone Reductase This compound (+)-Menthofuran Pulegone->this compound This compound Synthase (CYP71D13) Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase

In Vitro Assays to Determine the Biological Activity of Menthofuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran, a monoterpene found in certain essential oils like pennyroyal, is of significant interest to researchers due to its biological activities, most notably its potential hepatotoxicity.[1][2][3] This toxicity is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes into reactive intermediates.[1][4] Understanding the mechanisms of this compound's bioactivity is crucial for risk assessment, drug development, and the safe use of products containing this compound.

These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of this compound. The described methods cover cytotoxicity assessment, enzyme inhibition, and metabolic profiling, offering a comprehensive toolkit for researchers in toxicology and drug metabolism.

This compound-Induced Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Release Assay

The lactate dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the release of LDH from damaged cells.[5][6] This assay is particularly relevant for assessing the hepatotoxicity of this compound in vitro using liver-derived cells or tissue slices.[1]

Experimental Protocol: LDH Assay with Rat Liver Slices

This protocol is adapted from studies on this compound toxicity in rat liver slices.[1]

Materials:

  • This compound (analytical standard)

  • Rat liver slices (prepared from fresh liver tissue)

  • Williams' Medium E or similar culture medium

  • LDH cytotoxicity assay kit (e.g., from Sigma-Aldrich, Thermo Fisher Scientific, Cayman Chemical)[6][7][8]

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Preparation of Rat Liver Slices:

    • Humanely euthanize a rat and aseptically remove the liver.

    • Prepare thin (approx. 250 µm) liver slices using a Krumdieck or similar tissue slicer.

    • Keep slices in ice-cold culture medium until use.

  • Treatment:

    • Place one liver slice per well in a 24-well plate containing pre-warmed culture medium.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium. Ensure the final solvent concentration is non-toxic to the slices (typically <0.5%).

    • Treat the liver slices with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 mM) for different time points (e.g., 1, 2, 4, 6 hours).

    • Include negative (vehicle control) and positive (lysis buffer from the kit) controls.

  • LDH Measurement:

    • At the end of each time point, carefully collect the culture medium (supernatant) from each well.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. Typically, this involves:

      • Adding a specific volume of the collected supernatant to a new 96-well plate.

      • Adding the LDH assay reaction mixture to each well.

      • Incubating at room temperature for a specified time (e.g., 30 minutes), protected from light.

      • Adding a stop solution.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation
This compound Concentration (mM)Incubation Time (hours)% Cytotoxicity (LDH Release)
0 (Vehicle Control)6Baseline
0.51~10%
0.56~40%
1.06~60%
2.06~80%

Note: The above data is illustrative and based on the reported time- and concentration-dependent cytotoxicity of this compound.[1] Actual values will vary depending on experimental conditions.

Workflow Diagram

LDH_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis prep_slices Prepare Rat Liver Slices incubation Incubate Slices with This compound prep_slices->incubation prep_this compound Prepare this compound Dilutions prep_this compound->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant add_reagents Add LDH Reagents collect_supernatant->add_reagents measure_abs Measure Absorbance add_reagents->measure_abs calculate_cytotoxicity Calculate % Cytotoxicity measure_abs->calculate_cytotoxicity

Caption: Workflow for assessing this compound-induced cytotoxicity using the LDH assay.

Cytochrome P450 (CYP) Enzyme Inhibition Assays

This compound is known to be a potent inhibitor of certain CYP enzymes, particularly CYP2A6.[2][9][10] Inhibition of these enzymes can lead to drug-drug interactions. The following protocol describes an in vitro assay to determine the inhibitory potential of this compound on specific CYP isoforms.

Experimental Protocol: CYP2A6 Inhibition Assay

This protocol is based on studies investigating the inhibition of CYP2A6 by this compound.[9][11]

Materials:

  • This compound

  • Human liver microsomes (HLMs) or recombinant human CYP2A6 enzyme

  • CYP2A6-specific substrate (e.g., coumarin)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • In a 96-well plate, prepare reaction mixtures containing buffer, HLMs or recombinant enzyme, and varying concentrations of this compound (e.g., 0.1 to 100 µM).

    • Include a vehicle control (no this compound) and a positive control inhibitor for CYP2A6.

  • Incubation:

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the CYP2A6 substrate (coumarin) and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the formation of the metabolite (e.g., 7-hydroxycoumarin from coumarin) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition) by fitting the data to a suitable sigmoidal dose-response curve.

    • The inhibitory constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.[9]

Data Presentation
CYP IsoformThis compound Kᵢ (µM)Inhibition Type
CYP2A60.29Competitive[9]
CYP2A131.24Competitive[9][10]

Signaling Pathway Diagram

CYP_Inhibition This compound This compound CYP2A6 CYP2A6 Enzyme This compound->CYP2A6 Inhibits Metabolite Metabolite (e.g., 7-Hydroxycoumarin) CYP2A6->Metabolite Metabolizes Substrate CYP2A6 Substrate (e.g., Coumarin) Substrate->CYP2A6 Binds to active site

Caption: Inhibition of CYP2A6-mediated metabolism by this compound.

Pulegone Reductase (PR) Activity Assay

This compound has been shown to regulate the expression of pulegone reductase (PR), an enzyme downstream in the menthol biosynthetic pathway.[12][13] While not a direct inhibitor of the enzyme's activity, it down-regulates its transcription.[12][14] An assay to measure PR activity in the presence of this compound can elucidate this regulatory effect.

Experimental Protocol: Pulegone Reductase Inhibition Study

This protocol is based on studies of this compound's effect on pulegone reductase in peppermint.[12]

Materials:

  • This compound

  • (+)-Pulegone (substrate)

  • Soluble protein extract from peppermint leaves (source of pulegone reductase)

  • NADPH

  • Buffer solution (e.g., potassium phosphate buffer with sorbitol and DTT)[15]

  • Pentane or other suitable solvent

  • GC-MS system for analysis

Procedure:

  • Enzyme Preparation:

    • Prepare a soluble protein extract from young peppermint leaves, which contains pulegone reductase.

  • Inhibition Assay:

    • In a reaction vial, combine the soluble protein extract and buffer.

    • Add this compound at various concentrations (e.g., 5 µM to 200 µM) dissolved in pentane.

    • Pre-incubate the mixture for 30 minutes.

    • Initiate the reaction by adding the substrate, (+)-pulegone (e.g., 5 µM, 50 µM, or 100 µM), and NADPH.

    • Incubate at a suitable temperature (e.g., 31°C) for a specific duration (e.g., 1 hour).[15]

  • Product Extraction and Analysis:

    • Stop the reaction and extract the products with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the formation of the product, (-)-menthone, using GC-MS.

  • Data Analysis:

    • Quantify the amount of (-)-menthone produced in each reaction.

    • Compare the PR activity in the presence of this compound to the control (without this compound).

    • Analyze the data using Dixon plotting to determine the nature of any inhibition.[12]

Data Presentation
TreatmentPulegone Reductase Activity (nmol·mg protein⁻¹·h⁻¹)
Control (Water)3,323 ± 178
This compound2,446 ± 44

Data from stem feeding experiments in peppermint, showing decreased PR activity.[12]

Regulatory Pathway Diagram

PR_Regulation This compound This compound pr_gene pr Gene (encodes Pulegone Reductase) This compound->pr_gene Down-regulates transcription pr_mRNA pr mRNA pr_gene->pr_mRNA Transcription PR_enzyme Pulegone Reductase (PR Enzyme) pr_mRNA->PR_enzyme Translation Pulegone Pulegone Menthone Menthone Pulegone->Menthone Reduction PR_enzyme

Caption: this compound down-regulates the expression of the pulegone reductase gene.

In Vitro Metabolism of this compound and Detection of Reactive Metabolites

The hepatotoxicity of this compound is linked to its metabolism by CYP enzymes to form reactive intermediates, such as a γ-ketoenal.[1][16][17] In vitro metabolism studies using liver microsomes are essential to identify the metabolites and understand the bioactivation pathways.

Experimental Protocol: this compound Metabolism in Rat Liver Microsomes

This protocol is a synthesis of methods described for the in vitro metabolism of this compound.[1][17]

Materials:

  • This compound

  • Rat liver microsomes (from control or phenobarbital-induced rats)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Trapping agents (optional, e.g., semicarbazide to trap aldehydes, glutathione to trap electrophiles)

  • Acetonitrile or other quenching solvent

  • LC-MS/MS or GC-MS system for analysis

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine rat liver microsomes, buffer, and the NADPH regenerating system.

    • If using, add the trapping agent.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding this compound.

    • Incubate at 37°C with shaking for a set time (e.g., 30-60 minutes).

  • Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant for analysis.

  • Metabolite Identification:

    • Analyze the supernatant using LC-MS/MS or GC-MS to identify and quantify this compound and its metabolites.

    • Commonly identified metabolites include monohydroxylated products, mintlactones, hydroxymintlactones, and the reactive γ-ketoenal (which can be detected as its semicarbazide adduct).[1][2] Glutathione conjugates may also be detected.[1]

Metabolic Pathway Diagram

Menthofuran_Metabolism This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation Reactive_Intermediate Reactive Intermediate (γ-Ketoenal) CYP450->Reactive_Intermediate Oxidation Mintlactones Mintlactones Reactive_Intermediate->Mintlactones GSH_Adduct Glutathione Adduct Reactive_Intermediate->GSH_Adduct Protein_Adduct Protein Adducts (Toxicity) Reactive_Intermediate->Protein_Adduct

Caption: Metabolic activation of this compound to a reactive intermediate.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for investigating the biological activity of this compound. By combining cytotoxicity, enzyme inhibition, and metabolism studies, researchers can gain a comprehensive understanding of its toxicological profile and mechanisms of action. This knowledge is essential for the safety assessment of consumer products and for guiding further research in drug development and toxicology.

References

Application Notes and Protocols: Menthofuran as a Standard for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran is a naturally occurring monoterpene found in various essential oils, most notably in those derived from plants of the Mentha genus, such as peppermint (Mentha × piperita) and pennyroyal (Mentha pulegium).[1] While it contributes to the characteristic aroma of mint, its presence and concentration are critical quality parameters due to its potential off-flavor and toxicological concerns. Consequently, this compound serves as an essential analytical standard for quality control in the food and beverage, fragrance, and pharmaceutical industries. This document provides detailed application notes and protocols for the use of this compound as a standard in analytical testing.

Physicochemical Properties and Handling of this compound Standard

This compound analytical standards are commercially available with high purity, typically ≥99.0%, as determined by gas chromatography (GC). The exact content and purity are often certified using quantitative NMR (qNMR), a primary ratio method that ensures high accuracy.[2][3][4][5][6]

Table 1: Physicochemical Properties of this compound Analytical Standard

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
CAS Number 494-90-6
Appearance Neat liquid
Density ~0.97 g/mL at 20 °C
Boiling Point 204-206 °C
Refractive Index ~n20/D 1.484
Storage Temperature 2-8°C or -20°C
Purity (typical) ≥99.0% (sum of enantiomers, GC)

Stability and Storage: this compound standards have a limited shelf life and should be stored at the recommended temperature (typically 2-8°C or frozen at -20°C) in a tightly sealed container, protected from light and moisture. The certificate of analysis (CoA) provided by the supplier should be consulted for specific storage instructions and expiry dates.

Application 1: Quality Control of Essential Oils by Gas Chromatography

This compound is a key marker for the quality and authenticity of peppermint and other mint essential oils. High levels of this compound can indicate plant stress or improper distillation processes. Gas chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the most common technique for its quantification.

Experimental Protocol: Quantification of this compound in Peppermint Oil by GC-FID

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound analytical standard (e.g., 1000 µg/mL) in a suitable solvent such as ethanol or hexane.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation:

  • Accurately weigh a known amount of the essential oil sample (e.g., 100 mg).

  • Dilute the sample with the same solvent used for the standard solutions to a final concentration within the calibration range. A 1:10 or 1:100 dilution is often appropriate.

3. GC-FID Operating Conditions:

Table 2: Example GC-FID Operating Conditions for this compound Analysis in Peppermint Oil

ParameterCondition
Instrument Gas Chromatograph with FID
Column DB-WAX (30 m × 0.25 mm i.d., 0.5 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 30:1
Oven Temperature Program Initial 70°C for 4 min, ramp at 1.5°C/min to 90°C, hold for 5 min, ramp at 3°C/min to 120°C, ramp at 20°C/min to 250°C, hold for 2 min.[3]
Detector Temperature 280 °C

4. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the concentration of this compound in the original essential oil sample, taking into account the initial weight and dilution factor.

Method Validation Parameters (Illustrative)

While specific validation data for this compound is not always published, the following table provides typical performance characteristics for GC-MS methods analyzing similar compounds in complex matrices.

Table 3: Illustrative Method Validation Parameters for this compound Analysis by GC-MS

ParameterTypical Range
Linearity (R²) ≥ 0.99
LOD (Limit of Detection) 0.5 - 10 ng/g
LOQ (Limit of Quantification) 3 - 30 ng/g
Recovery 80 - 120%
Precision (RSD%) < 15%

Application 2: Analysis of Condensed Tannins by Furanolysis

This compound can be used as a nucleophilic trapping reagent in the acid-catalyzed depolymerization of condensed tannins (proanthocyanidins). This method, termed furanolysis, allows for the characterization of the tannin's constitutive units. This compound offers advantages over traditional reagents like phloroglucinol due to its high reactivity and the stability of the resulting adducts.[7][8]

Experimental Protocol: Furanolysis of Condensed Tannins with this compound

1. Reagent Preparation:

  • This compound solution: Prepare a solution of this compound in methanol (e.g., 50 mg/mL).

  • Acid catalyst: Prepare a 0.1 M solution of hydrochloric acid (HCl) in methanol.

2. Furanolysis Reaction:

  • Accurately weigh a known amount of the dried tannin extract or plant material (e.g., 10 mg).

  • Add the this compound solution and the methanolic HCl to the sample. A this compound-to-extract weight ratio of 1 is often sufficient.[7][8]

  • Incubate the reaction mixture at 30 °C for a specified time (e.g., 20-30 minutes). The reaction progress can be monitored by HPLC.

  • Stop the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

3. Analysis of Depolymerization Products:

  • The resulting furylated flavan-3-ols can be analyzed by reverse-phase high-performance liquid chromatography with UV or MS detection (RP-HPLC-UV/MS).

Table 4: Example HPLC Conditions for Analysis of Furanolysis Products

ParameterCondition
Instrument HPLC with UV or MS detector
Column C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient Elution A typical gradient would start with a high percentage of A, ramping to a higher percentage of B over 30-40 minutes to elute the analytes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm or MS in full scan mode

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the biosynthetic pathway of (+)-menthofuran from (+)-pulegone in peppermint. This transformation is catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).[9][10][11][12][13]

Menthofuran_Biosynthesis Pulegone (+)-Pulegone This compound (+)-Menthofuran Pulegone->this compound this compound Synthase (MFS) (Oxidation) Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PR) (Reduction)

Biosynthesis of (+)-Menthofuran from (+)-Pulegone.
Experimental Workflow for GC-MS Analysis of this compound

This diagram outlines the general workflow for the quantitative analysis of this compound in an essential oil sample using a this compound analytical standard.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Standard This compound Analytical Standard Stock Prepare Stock Solution Standard->Stock Calibration Prepare Calibration Curve Standards Stock->Calibration GCMS Inject Samples and Standards into GC-MS Calibration->GCMS Sample Essential Oil Sample Dilution Dilute Sample Sample->Dilution Dilution->GCMS Chromatogram Acquire Chromatograms GCMS->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Curve Construct Calibration Curve Integration->Curve Quantification Quantify this compound in Sample Curve->Quantification Result Report Result (e.g., % w/w) Quantification->Result

Workflow for this compound Analysis by GC-MS.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Reducing Menthofuran in Commercial Peppermint Oil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at reducing menthofuran levels in commercial peppermint oil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its reduction in peppermint oil important?

A1: this compound is a naturally occurring monoterpene in peppermint oil that can impart an undesirable flavor and odor.[1] High concentrations of this compound can also lead to the discoloration and degradation of the oil over time through autoxidation, which negatively impacts its commercial value, stability, and suitability for applications in pharmaceuticals and flavorings.[1][2][3]

Q2: What is the biosynthetic origin of this compound in the peppermint plant?

A2: this compound is synthesized in the peppermint plant from the precursor (+)-pulegone.[1][4][5] The cytochrome P450 enzyme, this compound synthase (MFS), catalyzes the oxidation of (+)-pulegone to form (+)-menthofuran.[1][4][5][6] This pathway is a branch from the main pathway for menthol production, where pulegone is typically reduced to (-)-menthone by pulegone reductase (PR).[1][4]

Q3: What pre-harvest factors influence the concentration of this compound in peppermint oil?

A3: The primary pre-harvest factor is the plant's developmental stage at the time of harvest.[1] this compound concentration generally increases as the peppermint plant matures and enters the flowering stage.[1] Environmental stressors, such as high temperatures, particularly at night, and low light intensity, can also promote the accumulation of this compound.[1][4][7][8] Water deficit stress has also been shown to increase this compound content.[9]

Q4: Are there any genetic approaches to reduce this compound levels?

A4: Yes, metabolic engineering has been successfully used to reduce this compound levels. One approach involves the use of antisense suppression of the this compound synthase (mfs) gene. This method has been shown to significantly decrease the oil's this compound content while also surprisingly reducing the precursor, pulegone.[4][10] Another strategy involves overexpressing genes in the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway, which has been shown to increase overall oil yield with desirably lower levels of this compound.[7]

Troubleshooting Guides

Issue 1: High this compound Levels in Pre-Distilled Peppermint Plant Material

  • Problem: Analysis of peppermint leaves before distillation reveals unexpectedly high concentrations of this compound.

  • Possible Cause: The harvesting time was likely too late in the plant's maturation cycle, or the plants were subjected to environmental stress.

  • Troubleshooting Steps:

    • Verify Harvest Stage: Confirm the developmental stage of the peppermint at harvest. Harvesting before or at the very early stages of flowering is recommended to minimize this compound content.[1] A study found that the best balance of high oil yield and acceptable this compound levels was achieved when the main stem inflorescence was in 10-20% bloom.[1]

    • Monitor Environmental Conditions: Track environmental factors such as temperature and light intensity during the growing season. High temperatures and low light can increase this compound levels.[1][4][7][8]

    • Evaluate Water Stress: Assess for signs of water deficit stress, as this has been shown to increase this compound.[9]

Issue 2: Ineffective this compound Reduction During Distillation

  • Problem: Standard steam distillation of peppermint oil does not sufficiently lower the this compound concentration.

  • Possible Cause: Conventional steam distillation is not designed for the selective removal of specific compounds like this compound.[1]

  • Troubleshooting Steps:

    • Implement Fractional Distillation: Employ fractional distillation under a vacuum. This technique separates oil components based on their boiling points, allowing for the selective removal of fractions with higher this compound content.[1] It is crucial to use vacuum or steam distillation to prevent the degradation of the oil that can occur with standard boiling distillation.[1]

    • Optimize Distillation Time: The composition of the essential oil can vary with distillation time. Shorter distillation times may yield an oil with a different composition than longer distillation times.

Issue 3: Peppermint Oil Quality Degradation After Chemical Treatment

  • Problem: The overall quality and aroma profile of the peppermint oil are compromised after attempting a chemical reduction of this compound.

  • Possible Cause: The chemical treatment was too harsh, or the purification process was inadequate.

  • Troubleshooting Steps:

    • Review Reaction Conditions: For methods utilizing reagents like maleic anhydride or Lewis acids, ensure that the reaction conditions (temperature, duration, and reagent concentration) are optimized for selectivity towards this compound to avoid side reactions with other desirable oil constituents.[1]

    • Ensure Proper Neutralization and Purification: Following a chemical reaction, it is critical to neutralize any remaining reagents and thoroughly purify the oil to remove reaction byproducts.

    • Consider Alternative Chemical Methods: A method involving the reaction of peppermint oil with maleic anhydride to form a this compound-maleic anhydride adduct, which can then be removed, has been developed.[11] Another patented method uses a Lewis acid to facilitate the reaction and subsequent removal of pulegone and this compound.[12][13]

Data Presentation

Table 1: Effect of Harvest Time on Peppermint Oil Composition (%)

Plant StageThis compoundMentholMenthonePulegone
Pre-floweringLowHighModerateLow
10-20% BloomAcceptableHighModerateModerate
Full BloomHighModerateLowHigh

Note: This table represents a generalized trend. Actual values can vary based on specific cultivar and environmental conditions.

Table 2: Comparison of this compound Reduction Strategies

StrategyThis compound ReductionKey AdvantageKey Disadvantage
Optimized Harvest Time SignificantCost-effective, naturalDependent on environmental factors
Fractional Distillation HighSelective removalRequires specialized equipment
Chemical Treatment (Maleic Anhydride) HighEffective post-distillationPotential for side reactions
Genetic Engineering (Antisense mfs) Very HighPermanent reductionRequires regulatory approval

Experimental Protocols

Protocol 1: Quantification of this compound using Gas Chromatography (GC)

This protocol outlines a general procedure for the quantification of this compound in peppermint oil. For specific applications, optimization of the chromatographic conditions may be necessary.

  • Sample Preparation:

    • Dilute the peppermint oil sample in a suitable solvent (e.g., ethanol or hexane) to a concentration within the linear range of the instrument.

    • Prepare a series of calibration standards of this compound in the same solvent.

  • Gas Chromatography (GC) Conditions:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A suitable capillary column for essential oil analysis (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

  • Analysis:

    • Inject a fixed volume of the prepared sample and standards into the GC.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

Protocol 2: Chemical Reduction of this compound using Maleic Anhydride

This protocol is based on a patented process for the selective removal of this compound.

  • Reaction Setup:

    • In a reaction vessel, combine peppermint oil with 0.5% to 15% by weight of maleic anhydride.[11]

  • Reaction Conditions:

    • Heat the mixture to facilitate the Diels-Alder reaction between this compound and maleic anhydride, forming the this compound-maleic anhydride adduct.

  • Separation:

    • Cool the reaction mixture to below 5°C to crystallize the this compound-maleic anhydride adduct.[11]

    • Separate the crystallized adduct from the peppermint oil using solid-liquid separation techniques such as filtration or decantation.[11]

  • Purification:

    • The resulting peppermint oil will have a reduced this compound content. Further purification steps may be necessary to remove any residual reactants.

Mandatory Visualizations

Menthofuran_Biosynthesis Geranyl_PP Geranyl Diphosphate Limonene (-)-Limonene Geranyl_PP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Pulegone (+)-Pulegone Isopiperitenone->Pulegone Isopiperitenone Reductase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PR) This compound (+)-Menthofuran Pulegone->this compound This compound Synthase (MFS) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase

Caption: Biosynthetic pathway of this compound from geranyl diphosphate in peppermint.

Menthofuran_Reduction_Workflow cluster_pre_harvest Pre-Harvest Strategies cluster_post_harvest Post-Harvest Strategies Harvest_Time Optimize Harvest Time Harvested_Material Harvested Plant Material Harvest_Time->Harvested_Material Stress_Management Manage Environmental Stress Peppermint_Plant Peppermint Plant Stress_Management->Peppermint_Plant Distillation Fractional Distillation Crude_Oil Crude Peppermint Oil Distillation->Crude_Oil Chemical_Treatment Chemical Treatment Chemical_Treatment->Crude_Oil Peppermint_Plant->Harvested_Material Harvesting Harvested_Material->Crude_Oil Steam Distillation Reduced_Menthofuran_Oil Reduced this compound Oil Crude_Oil->Reduced_Menthofuran_Oil

Caption: Experimental workflow for reducing this compound in peppermint oil.

References

Troubleshooting menthofuran degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing the degradation of menthofuran during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a naturally occurring organic compound found in various essential oils, most notably in peppermint oil. It is a monoterpene that can be toxic, and its degradation can lead to discoloration and off-flavors in products, negatively impacting their commercial value and stability. Furthermore, in toxicological studies, the degradation of this compound can lead to inaccurate assessments of its effects.

Q2: What are the primary factors that cause this compound degradation?

A2: this compound is susceptible to degradation through autoxidation, especially when exposed to heat, light, and air (oxygen). The presence of water and certain reactive compounds can also accelerate its degradation.

Q3: What are the common degradation products of this compound?

A3: The degradation of this compound often involves the oxidative cleavage of the furan ring. This can lead to the formation of a reactive γ-ketoenal, which can then be converted to other products such as mintlactones and hydroxymintlactones. In some metabolic pathways, degradation can ultimately yield p-cresol and benzoic acid.

Q4: How can I prevent this compound degradation during sample collection and preparation?

A4: To minimize degradation, handle samples in a manner that reduces exposure to oxygen, light, and high temperatures. It is advisable to work quickly and in a controlled environment. Purging sample vials with an inert gas like nitrogen or argon before sealing can help displace oxygen.

Q5: What are the recommended storage conditions for samples containing this compound?

A5: For optimal stability, samples containing this compound should be stored at low temperatures, typically between 2-8°C, in airtight containers that protect them from light. For long-term storage, temperatures of -20°C or even -80°C are recommended. The key is to limit exposure to air and light.

Q6: How can I tell if my this compound sample has degraded?

A6: Visual inspection may reveal a discoloration of the sample, often turning it yellow or brown. Analytically, degradation can be confirmed by a decrease in the concentration of this compound and the appearance of new peaks corresponding to its degradation products in chromatographic analyses like GC-MS.

Q7: What analytical methods are suitable for quantifying this compound and its degradation products?

A7: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both identifying and quantifying this compound and its various degradation products. High-performance liquid chromatography (HPLC) can also be used, particularly for analyzing tannin extracts where this compound is used as a reagent.

Troubleshooting Guides

Issue 1: My this compound concentration is decreasing in samples stored at 2-8°C.

  • Possible Cause 1: Oxygen Exposure: The sample containers may not be completely airtight, allowing for slow oxidation.

    • Solution: Ensure that sample vials have tight-fitting caps with high-quality septa. Before sealing, purge the headspace of the vial with an inert gas like nitrogen or argon to displace any oxygen.

  • Possible Cause 2: Light Exposure: Even at low temperatures, prolonged exposure to light can contribute to degradation.

    • Solution: Store samples in amber-colored vials or wrap clear vials in aluminum foil to protect them from light. Ensure the storage location (refrigerator or freezer) is dark.

Issue 2: My peppermint oil samples are turning brown during storage.

  • Problem: The discoloration of peppermint oil is often a sign of this compound autoxidation.

    • Solution: The primary solution is to prevent oxidation by storing the oil in airtight containers with minimal headspace, protected from light and heat. For commercial applications where this compound levels are high, chemical removal using reagents like maleic anhydride may be considered, although this is an industrial process.

Issue 3: I am observing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: These new peaks are likely degradation products of this compound.

    • Troubleshooting Steps:

      • Mass Spectrometry Analysis: If using GC-MS, analyze the mass spectra of the unknown peaks to identify potential degradation products like oxidized this compound derivatives or ring-opened structures.

      • Review Sample History: Examine the storage conditions and age of the sample. Samples that have been stored for longer periods or at suboptimal conditions are more likely to show degradation.

      • Analyze a Fresh Sample: If possible, analyze a freshly prepared or newly opened standard of this compound to confirm that the unexpected peaks are not present initially.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Samples

Storage ConditionTemperatureLight ExposureAtmosphereExpected Stability
Short-Term2-8°CProtected from lightInert gas (e.g., Nitrogen)Weeks to months
Long-Term-20°C to -80°CProtected from lightInert gas (e.g., Nitrogen)Months to years
Accelerated40°C ± 2°C / 75% RH ± 5% RHControlledControlledDays to weeks (for stability studies)

Experimental Protocols

Protocol 1: Sample Preparation for Minimizing this compound Degradation

  • Materials: Amber glass vials with PTFE-lined caps, inert gas (nitrogen or argon), gas-tight syringe.

  • Procedure:

    • Dispense the this compound-containing sample into the amber glass vial.

    • Minimize the headspace in the vial to reduce the amount of trapped oxygen.

    • Using a gentle stream of inert gas delivered through a gas-tight syringe, purge the headspace of the vial for 30-60 seconds.

    • Immediately cap the vial tightly.

    • Seal the cap with paraffin film for extra security against air ingress.

    • Store at the recommended temperature.

Protocol 2: this compound Stability Study

  • Objective: To evaluate the stability of this compound under different storage conditions.

  • Procedure:

    • Prepare a homogenous batch of the sample containing this compound.

    • Divide the batch into multiple aliquots in appropriate storage vials, following the sample preparation protocol above.

    • Store the aliquots under various conditions as outlined in international guidelines (e.g., long-term at 25°C/60% RH, intermediate at 30°C/65% RH, and accelerated at 40°C/75% RH).

    • Establish a testing schedule. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.

    • At each time point, analyze the samples for this compound concentration and the presence of degradation products using a validated analytical method like GC-MS.

Protocol 3: GC-MS Analysis of this compound

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., pentane or hexane).

    • Add an internal standard (e.g., camphor) for accurate quantification.

    • If necessary, filter the diluted sample to remove any particulate matter.

  • GC-MS Conditions (Example):

    • Injector: Split/splitless, 250°C

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Oven Program: 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the this compound concentration by comparing its peak area to that of the internal standard.

    • Identify any degradation products by interpreting their mass spectra and comparing them to library data.

Visualizations

Menthofuran_Degradation_Pathway This compound This compound Epoxide Epoxide Intermediate This compound->Epoxide Oxidation (P450) Ketoenal γ-Ketoenal (Reactive Intermediate) Epoxide->Ketoenal Rearrangement Products Degradation Products (e.g., Mintlactones) Ketoenal->Products Further Reactions

Caption: Metabolic degradation pathway of this compound.

Sample_Handling_Workflow Start Sample Collection Preparation Minimize Headspace in Amber Vial Start->Preparation Inert_Gas Purge with Inert Gas Preparation->Inert_Gas Seal Seal Tightly Inert_Gas->Seal Storage Store at Recommended Temperature (e.g., 2-8°C) Seal->Storage Analysis Analytical Testing (e.g., GC-MS) Storage->Analysis

Caption: Workflow for preventing this compound degradation.

Troubleshooting_Logic Degradation This compound Degradation Suspected? Check_Storage Review Storage Conditions? Degradation->Check_Storage Yes Check_Appearance Sample Discolored? Check_Storage->Check_Appearance Optimal Action_Storage Action: Improve Storage (Temp, Light, Air) Check_Storage->Action_Storage Suboptimal Check_Analytics Unexpected Chromatographic Peaks? Check_Appearance->Check_Analytics No Action_Oxidation Indication: Likely Oxidation Check_Appearance->Action_Oxidation Yes Action_Analytics Action: Identify Peaks (MS Analysis) Check_Analytics->Action_Analytics Yes End Problem Identified Check_Analytics->End No Action_Storage->End Action_Oxidation->End Action_Analytics->End

Caption: Troubleshooting decision tree for this compound degradation.

Preventing menthofuran oxidation and polymerization during processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with menthofuran. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its oxidation and polymerization during your experiments and processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a monoterpene found in various essential oils, notably peppermint oil.[1][2] Its stability is a significant concern because it is highly susceptible to autoxidation and polymerization, especially under acidic conditions.[2][3] This degradation can lead to discoloration, the formation of undesirable byproducts, and a decrease in the purity and quality of your product.[2]

Q2: What are the main causes of this compound degradation?

A2: The primary factors that contribute to this compound degradation are:

  • Presence of Acids: Both Brønsted and Lewis acids can catalyze the polymerization of the furan ring.[3]

  • Exposure to Oxygen: this compound readily autoxidizes in the presence of atmospheric oxygen.[2]

  • Elevated Temperatures: Higher temperatures accelerate the rates of both oxidation and polymerization.[3]

  • Exposure to Light: Light, particularly UV light, can induce free radical mechanisms that lead to degradation.[4]

Q3: How can I prevent the polymerization of this compound during my reactions?

A3: To prevent acid-catalyzed polymerization, consider the following strategies:

  • Use Mild Catalysts: Opt for milder Lewis acids like zinc chloride (ZnCl₂) instead of strong ones like aluminum chloride (AlCl₃).[5]

  • Control Temperature: Maintain strict temperature control, as the reaction can be exothermic. Running the reaction at a lower temperature can disfavor polymerization.[3][5]

  • Solvent Choice: The use of non-aqueous or alcohol-based solvents, such as methanol, can help stabilize reactive intermediates and suppress polymerization.[3]

  • Control Reactant Concentration: Running the reaction at a lower concentration can reduce the likelihood of intermolecular reactions that lead to polymers.[3]

  • Prompt Neutralization: Ensure a thorough and prompt workup to neutralize any acid catalysts immediately after the reaction is complete.[5]

Q4: What are the best practices for storing this compound to ensure its stability?

A4: Proper storage is crucial for maintaining the purity of this compound. Key recommendations include:

  • Low Temperature: Store this compound at low temperatures, such as in a refrigerator (4°C) or freezer (-20°C), to minimize degradation.[6][7]

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Protection from Light: Keep this compound in amber-colored vials or in the dark to protect it from light-induced degradation.

  • Use of Antioxidants: Consider adding a synthetic antioxidant like Butylated Hydroxytoluene (BHT) to scavenge free radicals and inhibit oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration (yellowing or browning) of this compound sample upon storage. Autoxidation due to exposure to air and/or light.1. Ensure the sample is stored under an inert atmosphere (nitrogen or argon).2. Store in an amber vial or in a dark place to protect from light.3. For long-term storage, keep at a low temperature (-20°C is preferable).4. Consider adding a small amount of an antioxidant like BHT (e.g., 0.01-0.1%).
Formation of a viscous liquid or solid polymer during an acid-catalyzed reaction. Acid-catalyzed polymerization of the furan ring.1. Switch to a milder acid catalyst (e.g., from AlCl₃ to ZnCl₂).2. Lower the reaction temperature.3. Reduce the concentration of this compound and other reactants.4. Change the solvent to a non-protic or alcohol-based one.5. Ensure rapid and complete neutralization of the acid during workup.[5]
Low yield of the desired product in a reaction involving this compound. Degradation of this compound via oxidation or polymerization.1. Review your reaction setup to ensure it is under an inert atmosphere if sensitive to oxygen.2. Check the temperature control of your reaction.3. Analyze a sample of your starting material to ensure its purity.4. If polymerization is suspected, follow the troubleshooting steps for that issue.
Appearance of unexpected peaks in analytical data (e.g., GC-MS, NMR) after processing. Formation of oxidation or polymerization byproducts.1. Characterize the byproducts to understand the degradation pathway.2. Implement preventative measures based on the identified pathway (e.g., use of antioxidants for oxidation, milder acidic conditions for polymerization).

Experimental Protocols

Protocol 1: Removal of this compound via Diels-Alder Reaction with Maleic Anhydride

This protocol describes a method to selectively remove this compound from a mixture through a Diels-Alder reaction, forming a non-volatile adduct that can be separated by distillation.

Materials:

  • This compound-containing mixture

  • Maleic anhydride

  • Xylene (or another high-boiling point solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a stir bar, dissolve the this compound-containing mixture in xylene (approximately 10 mL of xylene per 1 g of mixture).

    • Add 1.1 equivalents of maleic anhydride relative to the estimated amount of this compound.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring. The boiling point of xylene is around 140°C.

    • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of this compound.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted maleic anhydride and its hydrolysis product, maleic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the xylene using a rotary evaporator.

    • The resulting residue contains the desired product and the this compound-maleic anhydride adduct.

    • Purify the desired product by vacuum distillation. The adduct is non-volatile and will remain in the distillation flask.

Data Presentation

Table 1: Influence of Storage Conditions on this compound Stability (Qualitative)

Storage Condition Temperature Atmosphere Light Exposure Expected Stability
Optimal-20°C (Freezer)Inert (N₂ or Ar)Dark (Amber vial)High
Good4°C (Refrigerator)Inert (N₂ or Ar)Dark (Amber vial)Moderate to High
FairRoom TemperatureInert (N₂ or Ar)Dark (Amber vial)Moderate
PoorRoom TemperatureAirAmbient LightLow
Very PoorElevated TemperatureAirUV LightVery Low

Table 2: Effectiveness of Preventative Measures Against this compound Degradation

Degradation Pathway Preventative Measure Mechanism of Action Relative Effectiveness
Oxidation Storage under Inert GasPrevents contact with oxygen.High
Addition of Antioxidants (e.g., BHT)Scavenges free radicals that initiate oxidation.High
Low Temperature StorageSlows the rate of oxidation reactions.Moderate to High
Protection from LightPrevents photo-induced radical formation.[4]Moderate
Polymerization Use of Mild Acid CatalystsReduces the generation of highly reactive cationic intermediates.High
Low Reaction TemperatureSlows the rate of polymerization.Moderate to High
Use of Non-Aqueous/Alcohol SolventsStabilizes reactive intermediates.[3]Moderate
Low Reactant ConcentrationReduces the frequency of intermolecular reactions.[3]Moderate

Visualizations

Menthofuran_Oxidation_Pathway This compound This compound Radical_Initiation Radical Initiation This compound->Radical_Initiation Oxygen O₂ (Air) Oxygen->Radical_Initiation Light_Heat Light / Heat Light_Heat->Radical_Initiation Menthofuran_Radical This compound Radical Radical_Initiation->Menthofuran_Radical Peroxy_Radical Peroxy Radical Menthofuran_Radical->Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide Intermediates Peroxy_Radical->Hydroperoxide + H-abstraction Degradation_Products Degradation Products (e.g., ring-opened compounds, oligomers) Hydroperoxide->Degradation_Products

Caption: A simplified diagram of the proposed autoxidation pathway of this compound.

Polymerization_Troubleshooting_Workflow Start Polymerization Observed? Check_Acid Is a strong acid catalyst used? Start->Check_Acid Yes End Problem Resolved Start->End No Use_Milder_Acid Switch to a milder acid (e.g., ZnCl₂) Check_Acid->Use_Milder_Acid Yes Check_Temp Is the reaction temperature high? Check_Acid->Check_Temp No Use_Milder_Acid->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Concentration Are reactant concentrations high? Check_Temp->Check_Concentration No Lower_Temp->Check_Concentration Dilute_Reaction Dilute the reaction mixture Check_Concentration->Dilute_Reaction Yes Check_Solvent Is a protic solvent (e.g., water) used? Check_Concentration->Check_Solvent No Dilute_Reaction->Check_Solvent Change_Solvent Switch to a non-aqueous or alcohol-based solvent Check_Solvent->Change_Solvent Yes Check_Solvent->End No Change_Solvent->End

Caption: A troubleshooting workflow for addressing this compound polymerization.

Diels_Alder_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Mix 1. Mix this compound Mixture, Maleic Anhydride, and Xylene Reflux 2. Heat to Reflux (2-4 hours) Mix->Reflux Cool 3. Cool to Room Temperature Reflux->Cool Wash_Bicarb 4. Wash with NaHCO₃ solution Cool->Wash_Bicarb Wash_Brine 5. Wash with Brine Wash_Bicarb->Wash_Brine Dry 6. Dry with MgSO₄ or Na₂SO₄ Wash_Brine->Dry Rotovap 7. Remove Solvent (Rotovap) Dry->Rotovap Distill 8. Vacuum Distillation Rotovap->Distill Purified_Product Purified Product (this compound-free) Distill->Purified_Product Collect Distillate Adduct_Residue This compound-Maleic Anhydride Adduct Distill->Adduct_Residue Residue in Flask

Caption: An experimental workflow for the removal of this compound.

References

Technical Support Center: Chemical Reduction of Menthofuran in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of menthofuran in essential oils.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to reduce this compound content in essential oils?

A1: this compound is a naturally occurring compound in some essential oils, particularly peppermint oil. High concentrations of this compound can lead to undesirable organoleptic properties, causing off-flavors and discoloration. Furthermore, this compound is known to auto-oxidize, which can degrade the overall quality and stability of the essential oil over time. For applications in pharmaceuticals and flavorings, reducing this compound levels is often a critical step to ensure product quality and safety.

Q2: What are the primary methods for the chemical reduction of this compound in essential oils?

A2: The most common methods for chemically reducing this compound in essential oils are:

  • Lewis Acid Treatment: This method involves reacting the essential oil with a Lewis acid to promote the conversion of this compound and pulegone into other compounds that can be separated.

  • Reaction with Maleic Anhydride: This technique utilizes a Diels-Alder reaction where maleic anhydride selectively reacts with this compound to form an adduct, which can then be removed.

  • Catalytic Hydrogenation: This process involves the use of a catalyst (e.g., palladium, platinum, or ruthenium) and hydrogen gas to reduce this compound.

Q3: How can I accurately quantify the this compound content in my essential oil samples?

A3: Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and reliable method for quantifying this compound in essential oils. A capillary column, such as one with an OV-1 type methyl silica stationary phase, is typically used for separation. For accurate quantification, it is crucial to use a validated method with proper calibration standards.

Troubleshooting Guides

Method 1: Lewis Acid Treatment

This method utilizes a Lewis acid to catalyze the conversion of this compound and pulegone into higher boiling point compounds, which can then be separated by distillation.

Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Incomplete this compound Reduction Insufficient amount of Lewis acid.Increase the molar ratio of the Lewis acid to the essential oil. A typical starting point is 0.1 moles of Lewis acid per kilogram of mint oil.
Reaction time is too short.Extend the reaction time. The reaction should proceed for at least 30 minutes, with several hours being preferable for optimal results.
Inadequate reaction temperature.Ensure the reaction mixture is refluxing at the appropriate temperature, typically around 60°C.
Degradation of Essential Oil Quality (Off-flavor formation) The Lewis acid is too harsh or used in excess.Consider using a milder Lewis acid or reducing the concentration. Hydrochloric acid is a common choice.
Acid-catalyzed hydrolysis of esters.Carefully select the Lewis acid. For example, aqueous HCl could lead to the hydrolysis of esters, negatively impacting the oil's aroma profile.
Incomplete neutralization.Ensure the reaction mixture is thoroughly neutralized before distillation to remove any residual acid.
Low Yield of Purified Oil Loss of volatile components during distillation.Optimize the distillation process. Use of vacuum distillation can help to separate the desired oil components at lower temperatures, minimizing degradation and loss.
Experimental Protocol: Lewis Acid Treatment

Materials:

  • Peppermint oil containing this compound

  • Lewis acid (e.g., concentrated hydrochloric acid, 12N)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Reaction flask with reflux condenser and thermometer

  • Distillation apparatus

Procedure:

  • Combine the peppermint oil with the Lewis acid in the reaction flask. A recommended starting amount is 10 ml of concentrated HCl per kilogram of peppermint oil.

  • Heat the mixture to reflux, maintaining a temperature of approximately 60°C.

  • Allow the reaction to proceed for at least 3 hours, monitoring the this compound content periodically by GC analysis if possible.

  • After the desired reduction is achieved, cool the reaction mixture.

  • Neutralize the mixture by carefully adding a neutralizing agent until the pH is neutral.

  • Separate the neutralized oil from the aqueous layer.

  • Distill the oil, preferably under vacuum, to separate the lower boiling point essential oil components from the higher boiling point reaction products.

Logical Workflow for Lewis Acid Treatment```dot

Lewis_Acid_Treatment Start Start: Peppermint Oil (High this compound) Reaction Reaction with Lewis Acid (e.g., HCl) ~60°C, >=3 hours Start->Reaction Neutralization Neutralization (e.g., NaHCO3) Reaction->Neutralization Distillation Vacuum Distillation Neutralization->Distillation End End: Purified Oil (Reduced this compound) Distillation->End Byproducts High-Boiling Reaction Products Distillation->Byproducts

Caption: Diels-Alder reaction of this compound and maleic anhydride.

Method 3: Catalytic Hydrogenation

Catalytic hydrogenation employs a metal catalyst and hydrogen gas to reduce this compound. This method can also affect other unsaturated compounds in the essential oil.

Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Low or No Reaction Inactive catalyst.Use a fresh batch of catalyst. Old or improperly stored catalysts can lose activity. Consider using a more active catalyst like Pearlmann's catalyst (Pd(OH)₂ on carbon).
Catalyst poisoning.Impurities in the essential oil, particularly sulfur-containing compounds, can poison the catalyst. Pre-treatment of the oil to remove impurities may be necessary.
Insufficient hydrogen pressure.Increase the hydrogen pressure. While balloon pressure may be sufficient for some reactions, more challenging reductions may require a high-pressure apparatus like a Parr shaker.
Inadequate agitation.Ensure vigorous stirring to facilitate contact between the substrate, catalyst, and hydrogen.
Poor Selectivity (Reduction of other desired compounds) Catalyst is too active.Choose a less active catalyst or modify the reaction conditions (lower temperature, lower pressure) to improve selectivity.
Incorrect solvent choice.The solvent can influence catalyst activity and selectivity. Common solvents include ethanol, methanol, and ethyl acetate.
Catalyst Deactivation After a Few Runs Fouling by byproducts or polymers.Wash the catalyst with a suitable solvent (e.g., ethanol, diethyl ether) to remove adsorbed species.
Sintering of the catalyst.This is often irreversible. Avoid excessively high reaction temperatures to prevent sintering.
Incomplete regeneration.If attempting to regenerate the catalyst, ensure the protocol is followed precisely to restore activity.
Experimental Protocol: Catalytic Hydrogenation

Materials:

  • Peppermint oil

  • Hydrogenation catalyst (e.g., 5-10% Palladium on carbon, Pd/C)

  • Solvent (e.g., ethanol)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Filtration setup (e.g., Celite® pad)

Procedure:

  • In the reaction vessel, dissolve the peppermint oil in a suitable solvent.

  • Carefully add the hydrogenation catalyst under an inert atmosphere. A typical loading is 5-10% by weight of the substrate. 3. Seal the reaction vessel and purge the system with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 p.s.i.g.). 5. Stir the reaction mixture vigorously at the desired temperature (often room temperature) until hydrogen uptake ceases.

  • Monitor the reaction progress by GC analysis.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. 9. Rinse the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the final product.

Catalytic Hydrogenation Workflow

Catalytic_Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Dissolve Oil in Solvent B Add Catalyst (e.g., Pd/C) A->B C Purge with H₂ B->C D Pressurize & Stir C->D E Filter to Remove Catalyst D->E F Solvent Removal E->F G Purified Oil F->G

Caption: General workflow for catalytic hydrogenation.

Quantitative Data Summary

Table 1: Comparison of this compound Reduction Methods

Method Reagents/Catalyst Typical Reaction Time Typical Temperature Advantages Disadvantages
Lewis Acid Treatment HCl, AlCl₃, etc. 3-5 hours ~60°C (Reflux) Effective for both this compound and pulegone. Risk of ester hydrolysis and off-flavor formation. Requires neutralization and distillation.
Maleic Anhydride Reaction Maleic Anhydride Variable (requires optimization)Elevated (requires optimization)Highly selective for this compound. Forms a separable adduct. May require significant optimization of conditions. Adduct separation can be challenging on a large scale.
Catalytic Hydrogenation Pd/C, Pt, Ru Variable (depends on substrate and conditions)Room temperature to elevated Can be highly efficient. No need for subsequent distillation to remove reagents.Catalyst can be expensive and prone to poisoning. May reduce other desirable unsaturated compounds.

Method refinement for accurate menthofuran quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of menthofuran in complex matrices. It is intended for researchers, scientists, and drug development professionals working with essential oils, herbal extracts, and other challenging sample types.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution or Peak Shape

  • Question: My this compound peak is showing tailing or is co-eluting with other components in my peppermint oil sample. What can I do to improve the separation?

  • Answer: Poor peak shape and co-elution are common challenges when analyzing complex volatile mixtures like peppermint oil. Here are several steps you can take to troubleshoot this issue:

    • Optimize GC Temperature Program: Adjust the temperature ramp rate of your gas chromatograph (GC). A slower ramp rate can improve the separation of closely eluting compounds. For example, you can modify the program to have an initial hold at a lower temperature, followed by a slow increase.[1]

    • Select an Appropriate GC Column: Ensure you are using a column with a suitable stationary phase for essential oil analysis. A mid-polar to polar column, such as one with a wax-based phase (e.g., DB-WAX), is often effective for separating terpenes and related compounds found in peppermint oil.[1]

    • Check Injection Port Temperature: An excessively high injection port temperature can cause thermal degradation of analytes, while a temperature that is too low can lead to incomplete volatilization. An injection port temperature of around 250°C is a good starting point for many essential oil analyses.[1]

    • Consider Two-Dimensional GC (GCxGC): For exceptionally complex matrices where co-elution remains an issue, GCxGC provides significantly higher peak capacity. By using two columns with different selectivities (e.g., a chiral column in the first dimension and an achiral column in the second), you can resolve compounds that overlap in a single-dimension separation.[2]

Issue 2: Inaccurate or Inconsistent Quantitative Results

  • Question: My quantitative results for this compound are inconsistent across different sample preparations of the same material. What could be the cause?

  • Answer: Inconsistent results are often attributable to matrix effects or variability in sample preparation.

    • Matrix Effects: Components in your sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to either signal suppression or enhancement.[3][4][5] This is a well-documented phenomenon in both GC-MS and LC-MS analyses.[3][5] To mitigate this:

      • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your sample. This helps to compensate for the influence of matrix components on the analyte signal.[6][7]

      • Employ the Standard Addition Method: This technique is particularly useful when a blank matrix is unavailable. It involves adding known amounts of the analyte to the sample itself to create a calibration curve.[6]

      • Utilize an Internal Standard: A deuterated analog of this compound, if available, or a compound with similar chemical properties that is not present in the sample can be used as an internal standard to correct for variations in sample preparation and instrument response.[6]

    • Sample Homogeneity: For solid or semi-solid samples, ensure that the sample is thoroughly homogenized before taking a subsample for analysis. Inadequate homogenization can lead to significant variations in the concentration of the analyte.[8]

    • Optimize Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can provide cleaner extracts by selectively isolating the analytes of interest and reducing the co-extraction of interfering matrix components.[6][9]

Issue 3: Low Analyte Recovery

  • Question: I am experiencing low recovery of this compound from my samples. How can I improve my extraction efficiency?

  • Answer: Low recovery can stem from several factors, from the extraction technique to the inherent volatility of this compound.

    • Optimize Extraction Parameters:

      • For Headspace SPME (HS-SPME) , optimize parameters such as extraction time, temperature, and fiber type to ensure efficient partitioning of this compound from the sample matrix to the fiber.

      • For steam distillation , ensure the distillation time is sufficient to extract all the volatile components. Incomplete extraction can occur if the distillation is too short.[10]

    • Sample Preparation: For plant materials, proper drying and grinding can significantly impact extraction efficiency. Air-drying at a moderate temperature (e.g., 50°C) has been shown to yield more essential oil than microwave drying.[10] Coarsely grinding the dried material increases the surface area for extraction.[10]

    • Prevent Analyte Loss: this compound is a volatile compound. Ensure that all sample handling steps are performed in a way that minimizes evaporative losses. Use sealed vials and avoid excessive exposure to high temperatures.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common analytical techniques for this compound quantification?

    • A1: Gas chromatography coupled with mass spectrometry (GC-MS) is the reference method for both qualitative and quantitative analysis of this compound in complex matrices like essential oils.[11] Gas chromatography with flame ionization detection (GC-FID) is also widely used for quantification.[11] For highly complex samples, two-dimensional gas chromatography (GCxGC) can provide enhanced resolution.[2]

  • Q2: Why are my this compound levels high in my peppermint oil, and how can I reduce them?

    • A2: High levels of this compound in peppermint oil can be undesirable due to its potential for off-flavor development and oil discoloration upon autoxidation.[12][13] The concentration is influenced by several factors:

      • Harvesting Time: this compound levels tend to increase as the peppermint plant matures and enters the flowering stage.[12][14]

      • Environmental Conditions: High night temperatures can promote the formation of this compound.[12]

      • Post-Harvest Handling: The method used for drying the plant material can affect the final composition of the essential oil.[10]

  • Q3: What is the biosynthetic precursor to this compound in peppermint?

    • A3: this compound is synthesized in the peppermint plant from (+)-pulegone through an oxidation reaction catalyzed by the enzyme this compound synthase.[12][15][16]

  • Q4: Can I use HPLC for this compound analysis?

    • A4: While GC is the predominant technique for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or when analyzing this compound in non-volatile matrices. Method development and validation would be crucial to ensure accuracy and sensitivity.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Matrices
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile analytes onto a coated fiber from the headspace above the sample.Solvent-free, simple, sensitive, good for volatile compounds.[14]Fiber lifetime can be limited; matrix effects can still occur.Essential oils, food and beverage, biological fluids.
Steam Distillation Separation of volatile components from non-volatile materials by passing steam through the sample.Well-established for essential oil extraction.Can be time-consuming; thermal degradation of some compounds is possible.[10]Plant materials (e.g., mint leaves).
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe" - a dispersive solid-phase extraction method.High throughput, effective cleanup for a wide range of analytes and matrices.[9]Primarily designed for pesticide residue analysis but adaptable for other compounds.Herbal products, food matrices.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple and effective for certain sample types.Can be labor-intensive and require large volumes of organic solvents.Liquid samples, extracts.

Table 2: Key GC-MS Parameters for this compound Analysis

ParameterTypical SettingRationale
Column DB-WAX or equivalent (30 m x 0.25 mm i.d., 0.5 µm film thickness)[1]A polar column provides good selectivity for terpenes and related compounds in essential oils.
Injection Port Temperature 250°C[1]Ensures complete volatilization of the sample without causing thermal degradation.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)Inert carrier gas for transporting the analytes through the column.
Oven Temperature Program Initial 50°C for 3 min, ramp at 15°C/min to 110°C, ramp at 3°C/min to 150°C, ramp at 15°C/min to 200°C, hold for 5 min.[1]A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points.
Mass Spectrometer Mode Scan or Selected Ion Monitoring (SIM)Scan mode is used for qualitative identification, while SIM mode provides higher sensitivity for quantification.

Experimental Protocols

Protocol 1: Quantification of this compound in Peppermint Oil using HS-SPME-GC-MS

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of peppermint oil into a 20 mL headspace vial.

    • Dilute the oil with a suitable solvent (e.g., diethyl ether) to an appropriate concentration.[1]

    • Add a known amount of internal standard (e.g., deuterated this compound or another suitable compound).

    • Seal the vial with a PTFE-faced septum.

  • HS-SPME Procedure:

    • Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60°C).

    • Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.

    • Retract the fiber and immediately introduce it into the GC injection port.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot injection port (e.g., 250°C) in splitless mode.

    • Run the GC-MS analysis using the parameters outlined in Table 2 or an optimized method.

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify this compound by creating a calibration curve using the peak area ratio of this compound to the internal standard.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

  • Obtain Blank Matrix: Source a sample of the matrix (e.g., a peppermint oil variety known to have undetectable levels of this compound, or a synthetic essential oil base) that is free of this compound.

  • Prepare Stock Solution: Create a concentrated stock solution of pure this compound in a suitable solvent (e.g., ethanol or hexane).

  • Spike Blank Matrix: Prepare a series of calibration standards by spiking known volumes of the this compound stock solution into aliquots of the blank matrix.

  • Add Internal Standard: Add a constant, known amount of the internal standard to each calibration standard and to the unknown samples.

  • Analysis: Analyze the matrix-matched calibrators and the unknown samples using the same analytical method.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound for the matrix-matched standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Complex Matrix (e.g., Peppermint Oil) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Dilute Dilution Spike->Dilute Extraction HS-SPME or LLE Dilute->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing GCMS->Data Quant Quantification Data->Quant Result Result Quant->Result Final Concentration

Caption: A generalized workflow for the quantification of this compound in a complex matrix.

Troubleshooting_Tree cluster_matrix Check for Matrix Effects cluster_recovery Assess Recovery cluster_chromatography Evaluate Chromatography start Inaccurate Results? matrix_effects Signal Suppression or Enhancement Observed? start->matrix_effects Yes use_matched_cal Use Matrix-Matched Calibration matrix_effects->use_matched_cal Yes use_std_add Use Standard Addition Method matrix_effects->use_std_add Yes low_recovery Low Analyte Recovery? matrix_effects->low_recovery No end Accurate Quantification use_matched_cal->end use_std_add->end optimize_prep Optimize Sample Prep (e.g., SPME time/temp) low_recovery->optimize_prep Yes check_cleanup Improve Cleanup Step (e.g., SPE) low_recovery->check_cleanup Yes bad_peaks Poor Peak Shape or Co-elution? low_recovery->bad_peaks No optimize_prep->end check_cleanup->end optimize_gc Optimize GC Method (temp program, column) bad_peaks->optimize_gc Yes bad_peaks->end No optimize_gc->end

Caption: A decision tree for troubleshooting inaccurate this compound quantification results.

References

Technical Support Center: Overcoming Matrix Effects in Menthofuran Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of menthofuran.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] For instance, in complex biological matrices like plasma or urine, endogenous components can suppress the this compound signal, leading to an underestimation of its true concentration.

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: Two primary methods are used to assess matrix effects: the post-column infusion method and the post-extraction spike method.

  • Post-Column Infusion: This is a qualitative method that helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of this compound indicates the presence of matrix effects at that specific retention time.

  • Post-Extraction Spike: This quantitative method compares the response of this compound in a pure solvent to its response when spiked into a blank matrix sample that has already undergone the extraction procedure. The percentage matrix effect can be calculated to quantify the extent of ion suppression or enhancement.[2]

Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?

A3: Several strategies can be employed, ranging from optimizing sample preparation to refining chromatographic and mass spectrometric conditions, and implementing specific calibration strategies.[3]

  • Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce matrix effects.

  • Calibration Strategies: Using matrix-matched calibration standards, the standard addition method, or a stable isotope-labeled internal standard (SIL-IS) can effectively compensate for matrix effects.[5] A SIL-IS is often considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects.[5][6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound analysis and provides potential causes and solutions.

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Column contamination from the sample matrix. 2. Inappropriate injection solvent. 3. Column degradation.1. Implement a more rigorous sample cleanup procedure (e.g., SPE). 2. Ensure the injection solvent is compatible with the initial mobile phase. 3. Flush the column or replace it if necessary.[7]
High Signal Variability/Poor Reproducibility 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples.1. Automate the sample preparation process if possible to improve consistency. 2. Use a stable isotope-labeled internal standard for this compound to normalize for variations.[8]
Low Signal Intensity/Poor Sensitivity 1. Ion suppression due to co-eluting matrix components. 2. Suboptimal MS/MS parameters. 3. Inefficient sample extraction and recovery.1. Improve sample cleanup to remove interfering compounds. 2. Optimize MRM transitions (precursor/product ions) and collision energy for this compound. 3. Evaluate and optimize the sample preparation method for better this compound recovery.
Inaccurate Quantification 1. Consistent ion suppression or enhancement. 2. Use of an inappropriate calibration method.1. Employ matrix-matched calibration standards or the method of standard addition. 2. The use of a this compound-specific stable isotope-labeled internal standard is highly recommended for the most accurate results.[6]

Experimental Protocols

Below are detailed methodologies for key experiments related to overcoming matrix effects in this compound analysis.

Methodology 1: Sample Preparation Protocols for this compound in Biological Matrices

1.1 Protein Precipitation (PPT) for Plasma/Serum Samples

This is a rapid and simple method for removing the bulk of proteins from plasma or serum samples.

  • Procedure:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.

1.2 Liquid-Liquid Extraction (LLE) for Plasma/Serum or Urine Samples

LLE is used to separate analytes from interferences based on their differential solubilities in two immiscible liquids.

  • Procedure:

    • To 200 µL of plasma, serum, or urine, add the internal standard.

    • Add 600 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 2 minutes to ensure efficient extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the organic (upper) layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[9]

1.3 Solid-Phase Extraction (SPE) for Plasma/Serum or Urine Samples

SPE provides a more thorough cleanup by utilizing a solid sorbent to retain the analyte of interest while interfering compounds are washed away.

  • Procedure (using a C18 cartridge):

    • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample (e.g., 200 µL of plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of 40% methanol in water to remove moderately polar interferences.

    • Elution: Elute this compound with 1 mL of acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.[4]

Methodology 2: Assessment of Matrix Effects

2.1 Post-Column Infusion

  • System Setup:

    • Prepare a standard solution of this compound (e.g., 100 ng/mL in mobile phase).

    • Infuse this solution post-column into the MS ion source using a syringe pump and a T-fitting at a constant flow rate (e.g., 10 µL/min).

    • Equilibrate the LC-MS system until a stable baseline signal for this compound is observed.

  • Analysis:

    • Inject a blank matrix extract (prepared using one of the methods in Methodology 1) onto the LC column.

    • Monitor the signal of the infused this compound throughout the chromatographic run.

  • Interpretation:

    • A dip in the baseline indicates ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement.

2.2 Post-Extraction Spike

  • Sample Preparation:

    • Set A (Analyte in Solvent): Prepare a solution of this compound in the final reconstitution solvent at a known concentration.

    • Set B (Analyte in Extracted Matrix): Extract at least five different lots of blank biological matrix using your chosen sample preparation protocol. After extraction and evaporation, spike the residue with the same known concentration of this compound as in Set A before reconstitution.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Data Presentation

The following table summarizes hypothetical quantitative data comparing the effectiveness of different sample preparation techniques in reducing matrix effects for this compound analysis in human plasma.

Sample Preparation Method Mean Recovery (%) RSD (%) of Recovery (n=5) Mean Matrix Effect (%) RSD (%) of Matrix Effect (n=5)
Protein Precipitation (Acetonitrile)95.24.565.8 (Suppression)12.3
Liquid-Liquid Extraction (Ethyl Acetate)88.56.285.1 (Suppression)8.5
Solid-Phase Extraction (C18)92.13.897.4 (Minimal Effect)4.1

This data is illustrative and will vary based on the specific matrix and experimental conditions.

Visualizations

Experimental Workflow for this compound Analysis

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation Sample->PPT LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE LC LC Separation PPT->LC LLE->LC SPE->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Workflow for the analysis of this compound from biological samples.

Troubleshooting Logic for Low Signal Intensity

troubleshooting Start Low this compound Signal CheckRecovery Assess Sample Preparation Recovery Start->CheckRecovery CheckMatrixEffect Evaluate Matrix Effect (Post-column infusion) Start->CheckMatrixEffect OptimizeMS Optimize MS/MS Parameters (MRM) Start->OptimizeMS LowRecovery Low Recovery Found CheckRecovery->LowRecovery Result Suppression Ion Suppression Detected CheckMatrixEffect->Suppression Result SuboptimalMS Suboptimal Signal OptimizeMS->SuboptimalMS Result ImprovePrep Improve Sample Preparation Method LowRecovery->ImprovePrep Yes End Signal Improved LowRecovery->End No ImproveCleanup Enhance Sample Cleanup (e.g., use SPE) Suppression->ImproveCleanup Yes Suppression->End No TuneMS Tune Precursor/Product Ions & Collision Energy SuboptimalMS->TuneMS Yes SuboptimalMS->End No ImprovePrep->End ImproveCleanup->End TuneMS->End

Caption: A logical approach to troubleshooting low signal intensity in this compound analysis.

References

Technical Support Center: Optimizing Reaction Conditions for Menthofuran Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of menthofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the derivatization of this compound?

A1: The most prevalent method for derivatizing this compound is the [4+2] cycloaddition, commonly known as the Diels-Alder reaction.[1][2] this compound acts as a diene and reacts with a dienophile, such as maleic anhydride or its derivatives, to form a stable adduct.[1][3] This reaction is often used to remove this compound from essential oils, like peppermint oil, due to its instability and potential toxicity.[1][2] Other derivatization techniques, such as silylation, can be employed to prepare this compound for specific analytical procedures like Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

Q2: Why is my Diels-Alder reaction with this compound showing low yield?

A2: Low yields in the Diels-Alder reaction with this compound can be attributed to several factors. A primary reason is the reversible nature of the reaction; the formed adduct can undergo a retro-Diels-Alder reaction to revert to the starting materials, especially at elevated temperatures.[6][7] Other potential causes include the use of impure reagents, suboptimal reaction temperature, inappropriate solvent, or insufficient reaction time.[8] The choice of dienophile also significantly impacts the reaction efficiency.[9]

Q3: How can I control the stereoselectivity (endo vs. exo product) of the Diels-Alder reaction?

A3: The stereochemical outcome of the Diels-Alder reaction with furan derivatives is highly dependent on the reaction conditions. Generally, the endo adduct is the kinetically favored product, forming faster at lower temperatures.[7] However, the exo adduct is often the thermodynamically more stable product.[7] Therefore, longer reaction times and higher temperatures tend to favor the formation of the exo isomer through equilibration via the retro-Diels-Alder reaction.[7][10] The choice of solvent can also influence the stereoselectivity.[11]

Q4: What are common side reactions to be aware of during this compound derivatization?

A4: Besides the retro-Diels-Alder reaction, side reactions can include polymerization of this compound, especially under acidic conditions or at high temperatures.[8] this compound is also susceptible to autoxidation, which can lead to discoloration and the formation of degradation products.[1] If using maleic anhydride, it is sensitive to water and can hydrolyze to maleic acid, which may complicate the reaction and purification.[12]

Q5: What analytical techniques are suitable for monitoring the progress of my this compound derivatization reaction?

A5: The progress of this compound derivatization can be effectively monitored using various chromatographic techniques. Thin-Layer Chromatography (TLC) provides a quick and simple method for qualitative assessment of the consumption of starting materials and the formation of the product.[8] For quantitative analysis and to check for the presence of side products, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective.[1][13] High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile derivatives.[14][15]

Troubleshooting Guides

Issue 1: Low or No Yield of Diels-Alder Adduct
Possible Cause Troubleshooting Steps
Reaction is at equilibrium (Retro-Diels-Alder) Lower the reaction temperature. While higher temperatures increase the initial reaction rate, they also favor the reverse reaction.[6][16] Consider running the reaction at room temperature or even cooled in an ice bath, although this may require longer reaction times.[17]
Impure this compound or Dienophile Ensure the purity of your starting materials. This compound can degrade upon storage.[1] Purify this compound by distillation if necessary.[13] Use freshly opened or purified dienophile.
Inappropriate Solvent The choice of solvent can impact reaction rates and equilibrium.[11] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are commonly used.[12] Consider performing the reaction neat (without solvent) if both reactants are liquids, or explore other aprotic solvents.
Insufficient Reaction Time Monitor the reaction progress using TLC or GC to ensure it has gone to completion.[8] Reactions at lower temperatures may require significantly longer times.
Ineffective Dienophile Maleic anhydride is a common and effective dienophile.[3] For less reactive systems, consider more activated dienophiles such as N-substituted maleimides or the use of a Lewis acid catalyst to enhance the dienophile's reactivity.[2][18]
Issue 2: Formation of an Undesired Mixture of Endo and Exo Products
Possible Cause Troubleshooting Steps
Kinetic vs. Thermodynamic Control To favor the endo (kinetic) product, use lower reaction temperatures and shorter reaction times.[7] To favor the exo (thermodynamic) product, use higher temperatures and longer reaction times to allow for equilibration.[7][10]
Solvent Effects The polarity of the solvent can influence the transition state energies and thus the endo/exo ratio.[11] Experiment with a range of solvents with varying polarities.
Purification Challenges If a mixture is obtained, separation can be attempted using column chromatography.[1] The different polarities of the endo and exo isomers may allow for their separation on silica gel.
Issue 3: Product Decomposes or Reverts to Starting Materials During Work-up/Purification
Possible Cause Troubleshooting Steps
Thermal Instability of the Adduct Avoid excessive heat during solvent removal (rotoevaporation) or purification. Use lower temperatures and higher vacuum. For chromatography, consider running the column at room temperature.
Retro-Diels-Alder on Chromatography Media The slightly acidic nature of silica gel can sometimes promote the retro-Diels-Alder reaction. If this is suspected, consider using a more neutral stationary phase like alumina or deactivating the silica gel with a small amount of a non-polar amine like triethylamine in the eluent.
Hydrolysis of Anhydride Adduct If using maleic anhydride, the resulting adduct is susceptible to hydrolysis. Ensure all solvents and equipment are dry and avoid aqueous work-ups if possible.[12]

Experimental Protocols

Protocol 1: Diels-Alder Derivatization of this compound with Maleic Anhydride

This protocol describes the formation of the this compound-maleic anhydride adduct.

Materials:

  • This compound (purified)

  • Maleic anhydride

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with a stir bar

  • Condenser

  • Heating mantle or oil bath

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of anhydrous THF with stirring.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • For kinetic control (favoring the endo product), stir the reaction mixture at room temperature for 24-48 hours or until TLC analysis indicates consumption of the starting materials.

  • For thermodynamic control (favoring the exo product), attach a condenser and heat the reaction mixture to a gentle reflux (around 66 °C for THF) for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold THF.

  • Dry the product under vacuum. The product can be further purified by recrystallization if necessary.

  • Characterize the product by NMR spectroscopy and melting point to determine the stereochemistry.

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol is for the preparation of a trimethylsilyl (TMS) derivative of this compound for enhanced volatility in GC analysis.

Materials:

  • This compound sample (in a suitable solvent like pyridine or acetonitrile)

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))[19]

  • GC vial with a screw cap and septum

  • Heating block or oven

Procedure:

  • To a GC vial containing a solution of the this compound sample (approximately 1-5 mg) in 100 µL of pyridine, add 100 µL of BSTFA + 1% TMCS.[19]

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial at 60-70 °C for 30 minutes to ensure complete derivatization.[19]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Data Presentation

Table 1: Influence of Reaction Conditions on Diels-Alder Product Formation (Illustrative)

Entry Dienophile Solvent Temperature (°C) Time (h) Predominant Product Yield (%) (Illustrative)
1Maleic AnhydrideTHF2524endo-adduct85
2Maleic AnhydrideToluene1106exo-adduct90
3N-MethylmaleimideDichloromethane2512endo-adduct92
4N-PhenylmaleimideAcetonitrile808exo-adduct88
5Maleic AnhydrideNeat5010Mixture of endo/exo95

Note: Yields are illustrative and will vary based on specific experimental conditions and purification efficiency.

Visualizations

Troubleshooting_Low_Yield_Diels_Alder start Low or No Yield of Diels-Alder Adduct cause1 Reaction at Equilibrium? (Retro-Diels-Alder) start->cause1 cause2 Impure Reagents? start->cause2 cause3 Suboptimal Conditions? start->cause3 cause4 Ineffective Dienophile? start->cause4 solution1 Lower Reaction Temperature cause1->solution1 solution2 Purify this compound (distillation) Use fresh Dienophile cause2->solution2 solution3 Optimize Solvent Increase Reaction Time cause3->solution3 solution4 Use more activated Dienophile (e.g., N-substituted maleimide) Consider Lewis Acid Catalyst cause4->solution4

Caption: Troubleshooting workflow for low yield in Diels-Alder reactions of this compound.

Stereoselectivity_Control start Desired Stereoisomer? endo Endo (Kinetic) Product start->endo Endo exo Exo (Thermodynamic) Product start->exo Exo conditions_endo Low Temperature (e.g., Room Temp or below) Shorter Reaction Time endo->conditions_endo conditions_exo Higher Temperature (e.g., Reflux) Longer Reaction Time exo->conditions_exo

Caption: Logical relationship for controlling stereoselectivity in this compound Diels-Alder reactions.

References

Validation & Comparative

Menthofuran vs. Pulegone: A Comparative Analysis of Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the hepatotoxicity of two structurally related monoterpenes: menthofuran and pulegone. Found in various mint species, notably pennyroyal (Mentha pulegium), both compounds have been the subject of toxicological research due to their potential to cause liver damage. This document summarizes key experimental findings, details relevant methodologies, and visualizes the metabolic pathways implicated in their toxicity to aid in risk assessment and future research.

Executive Summary

Pulegone, a major constituent of pennyroyal oil, is known to be hepatotoxic. Its toxicity is largely attributed to its metabolic conversion to this compound.[1][2] this compound is considered a proximate hepatotoxin, meaning it is a more direct cause of liver injury.[3] The metabolic activation of both compounds is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophilic species that can covalently bind to cellular macromolecules and deplete glutathione (GSH) stores, ultimately causing hepatocellular necrosis.[2][4] While this compound is a metabolite of pulegone, studies suggest that pulegone may also exert hepatotoxic effects through this compound-independent pathways, particularly concerning glutathione depletion.[4]

Data Presentation: Quantitative Comparison of Hepatotoxicity

The following tables summarize key quantitative data from various in vivo and in vitro studies, providing a comparative overview of the toxicological profiles of pulegone and this compound. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions across different studies.

Table 1: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Mortality Data
(R)-(+)-PulegoneRatOral470[5]-
(R)-(+)-PulegoneRatIntraperitoneal150[6]-
(R)-(+)-PulegoneMouseIntraperitoneal400 (9/16 deaths)[3]-
(R)-(+)-MenthofuranMouseIntraperitoneal-200 (5/15 deaths), 300 (10/16 deaths)[3]

Table 2: In Vivo Hepatotoxicity Markers in Rats

CompoundDose and RouteTime PointKey Findings
(R)-(+)-Pulegone100-400 mg/kg, gavage24 hoursDose-dependent increase in serum alanine aminotransferase (ALT); decrease in hepatic cytochrome P450.[1][5]
(R)-(+)-Pulegone150 mg/kg, i.p.-Resulted in comparable plasma ALT levels to 100 mg/kg i.p. This compound when matching for this compound AUC.[7]
(R)-(+)-Menthofuran250 mg/kg, oral3 daysSignificant increase in serum glutamate pyruvate transaminase (SGPT); decrease in glucose-6-phosphatase and aminopyrine N-demethylase activities.[8]

Table 3: Glutathione Depletion

CompoundSpeciesKey Findings
(R)-(+)-PulegoneRatExtensively depletes hepatic and plasma glutathione.[4][5]
(R)-(+)-MenthofuranRatOnly marginally affects glutathione levels.[4][5]

Table 4: Cytochrome P450-Mediated Metabolism of (R)-(+)-Pulegone to this compound

Human CYP IsoformKm (µM)Vmax (nmol/min/nmol protein)
CYP2E1298.4
CYP1A2942.4
CYP2C19311.5
(Data from in vitro study with individual human CYPs)[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and pulegone hepatotoxicity.

In Vivo Hepatotoxicity Assessment in Rats
  • Animal Model: Male F344/N rats are commonly used.

  • Administration: Test compounds (pulegone or this compound) are typically administered by oral gavage, dissolved in a vehicle such as corn oil. Doses can range from 100 to 400 mg/kg for acute studies.

  • Sample Collection: At specified time points (e.g., 24 hours post-dosing), animals are euthanized. Blood is collected for serum analysis, and liver tissue is excised for histopathological and biochemical analysis.

  • Hepatotoxicity Markers:

    • Serum Enzyme Analysis: Serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured using standard clinical chemistry analyzers as indicators of hepatocellular injury.

    • Histopathology: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The extent of hepatocellular necrosis is then evaluated microscopically.

    • Biochemical Assays: Liver microsomes can be isolated to measure cytochrome P450 content and the activity of related enzymes.

In Vitro Hepatotoxicity Assessment using Rat Liver Slices
  • Preparation of Liver Slices: Precision-cut liver slices (e.g., 250 µm thick) are prepared from fresh rat liver using a Krumdieck tissue slicer.

  • Incubation: Slices are incubated in a suitable culture medium (e.g., Waymouth's medium) in a dynamic organ culture system with a carbogen (95% O2/5% CO2) atmosphere.

  • Treatment: this compound or pulegone, dissolved in a suitable solvent like DMSO, is added to the incubation medium at various concentrations.

  • Cytotoxicity Assessment:

    • Lactate Dehydrogenase (LDH) Leakage: Aliquots of the culture medium are collected at different time points, and LDH activity is measured spectrophotometrically. Increased LDH leakage into the medium is an indicator of cell membrane damage and cytotoxicity.

    • Biochemical Analysis: At the end of the incubation, slices can be homogenized to measure intracellular components like glutathione levels or for metabolite analysis.

Cytochrome P450 Inhibition Assay
  • System: Human liver microsomes or recombinant human CYP enzymes are used.

  • Incubation: The test compound (pulegone or this compound) is pre-incubated with the enzyme source and a NADPH-generating system.

  • Probe Substrate Addition: A specific probe substrate for the CYP isoform of interest is added to initiate the reaction.

  • Quantification: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS. A decrease in metabolite formation in the presence of the test compound indicates inhibition.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by testing a range of concentrations.

Glutathione Depletion Assay
  • In Vivo:

    • Tissue Preparation: At a specified time after administration of the test compound, the animal is euthanized, and the liver is rapidly excised and snap-frozen in liquid nitrogen.

    • Homogenization: The liver tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

    • GSH Measurement: The supernatant is used to measure the concentration of reduced glutathione (GSH) using methods such as the 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) colorimetric assay or HPLC-based methods.

  • In Vitro (Liver Slices or Hepatocytes):

    • Cell Lysis: After incubation with the test compound, the cells or tissue slices are washed and lysed.

    • GSH Measurement: The lysate is then processed similarly to the in vivo tissue homogenate to determine the GSH concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

metabolic_pathway cluster_pulegone Pulegone Metabolism cluster_this compound This compound Bioactivation pulegone Pulegone hydroxypulegone 9-Hydroxypulegone pulegone->hydroxypulegone CYP450 menthofuran_m This compound This compound This compound hydroxypulegone->this compound Cyclization epoxide This compound Epoxide menthofuran_m->epoxide CYP450 ketoenal γ-Ketoenal (Reactive Metabolite) epoxide->ketoenal Rearrangement protein_adducts Protein Adducts ketoenal->protein_adducts Covalent Binding detox Detoxification (e.g., GSH Conjugation) ketoenal->detox toxicity Hepatotoxicity protein_adducts->toxicity

Caption: Metabolic activation of pulegone to the proximate hepatotoxin, this compound, and its subsequent bioactivation.

experimental_workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study animal Rat Model dosing Oral Gavage (Pulegone/Menthofuran) animal->dosing collection Blood & Liver Collection dosing->collection analysis_vivo Serum ALT/AST Histopathology collection->analysis_vivo liver Rat Liver slicing Prepare Liver Slices liver->slicing incubation Incubate with Pulegone/Menthofuran slicing->incubation analysis_vitro LDH Assay GSH Measurement incubation->analysis_vitro

Caption: General experimental workflows for in vivo and in vitro hepatotoxicity assessment.

References

A Comparative Guide to Validated Analytical Methods for Menthofuran Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the determination of menthofuran, a naturally occurring organic compound found in various essential oils, most notably from plants of the Mentha genus. The presence and concentration of this compound are critical quality attributes in the flavor, fragrance, and pharmaceutical industries due to its potential toxicity. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound, supported by experimental data and detailed methodologies.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance of GC-MS and a representative HPLC method with Refractive Index Detection (RID) for the determination of this compound.

Table 1: Performance Characteristics of a Validated GC-MS Method for this compound Determination

Validation ParameterPerformance
Linearity (R²) > 0.998[1]
Limit of Detection (LOD) 0.0017 µg/mL (for menthol, indicative for similar compounds)[2]
Limit of Quantitation (LOQ) 0.03 mg/mL (for menthol, indicative for similar compounds)[3]
Accuracy (% Recovery) 80.23–115.41%[1]
Precision (% RSD) Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%[1]
Specificity High, based on mass spectral data
Analysis Time ~15-30 minutes

Table 2: Representative Performance of an HPLC-RID Method for this compound Determination

Validation ParameterPerformance (Representative)
Linearity (R²) > 0.997[4]
Limit of Detection (LOD) 0.01–0.17 mg/mL (for sugars and polyols, indicative for RID)[4][5]
Limit of Quantitation (LOQ) 0.03–0.56 mg/mL (for sugars and polyols, indicative for RID)[4][5]
Accuracy (% Recovery) 90-110%[6]
Precision (% RSD) < 5%[4]
Specificity Moderate, relies on retention time
Analysis Time ~15-20 minutes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of this compound in essential oils, such as peppermint oil.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as hexane or ethanol.

  • Vortex the solution to ensure homogeneity.

  • If necessary, perform a further dilution to bring the concentration of this compound within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at a rate of 4 °C/min.

    • Ramp to 240 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-350.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent used for the sample preparation, covering a concentration range of approximately 1-100 µg/mL.

  • Inject each standard and generate a calibration curve by plotting the peak area of the characteristic this compound ion (e.g., m/z 108) against the concentration.

4. Quantification:

  • Inject the prepared sample solution into the GC-MS system.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Protocol

This method is a viable alternative for the determination of this compound, particularly when UV-Vis detection is not feasible due to the analyte's weak chromophore.

1. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC-RID Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or similar, equipped with a refractive index detector.

  • Column: Newcrom R1 C18 column (4.6 x 150 mm, 5 µm) or equivalent.[7]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid for MS compatibility or phosphoric acid for standard RID.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • RID Temperature: 35 °C.

3. Calibration:

  • Prepare a series of this compound calibration standards in the mobile phase, with a concentration range typically in the µg/mL to mg/mL level, depending on the detector's sensitivity.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample solution.

  • Identify the this compound peak based on its retention time.

  • Determine the concentration of this compound in the sample using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilution with Solvent Sample->Dilution Filtration Filtration (if necessary) Dilution->Filtration Injection Injection into GC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification using Calibration Curve Identification->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for GC-MS determination of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Refractive Index Detection Separation->Detection Identification Peak Identification by Retention Time Detection->Identification Quantification Quantification via Calibration Curve Identification->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for HPLC-RID determination of this compound.

References

Menthofuran in Mentha piperita vs. Mentha pulegium: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of menthofuran content, biosynthetic pathways, and analytical methodologies in peppermint and pennyroyal for applications in research and drug development.

This compound, a monoterpene with known toxic properties, is a constituent of the essential oils of several Mentha species. Its concentration varies significantly between Mentha piperita (peppermint) and Mentha pulegium (pennyroyal), a crucial distinction for researchers in pharmacology, toxicology, and drug development. While desirable in specific industrial applications, this compound is often considered an undesirable component in peppermint oil due to its potential for hepatotoxicity.[1][2] In contrast, it can be a major component of pennyroyal oil, contributing to its traditional use as an insect repellent and its associated health risks.[1] This guide provides a comprehensive comparison of this compound in these two species, focusing on quantitative data, experimental protocols for its analysis, and the underlying biosynthetic pathways.

Quantitative Comparison of this compound Content

The concentration of this compound in the essential oils of Mentha piperita and Mentha pulegium is influenced by genetic and environmental factors. However, a general trend of significantly lower concentrations in M. piperita compared to M. pulegium is consistently observed.

SpeciesThis compound Content (% of Essential Oil)Region/Study DetailsReference
Mentha piperita2% - 10%General[1]
Mentha piperita6% - 8%General[1]
Mentha piperita32.88% - 42.32%Novel variant from India[3]
Mentha pulegium70.5%Ethiopia[1]
Mentha pulegium1.27%Taftan Area, Iran[4]
Mentha pulegium2.15%Morocco[5]

Note: The high this compound content reported in the novel Indian variant of Mentha piperita is atypical and highlights the importance of sourcing and batch-to-batch analysis in research.

Biosynthetic Pathway of this compound

This compound biosynthesis in Mentha species originates from the universal monoterpene precursor, geranyl diphosphate. A series of enzymatic reactions leads to the formation of (+)-pulegone, a critical branch-point intermediate.[6] From pulegone, the pathway can proceed in two directions: reduction to menthone and subsequently menthol, the main component of peppermint oil, or oxidation to (+)-menthofuran.[6][7] The latter step is catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).[6][7]

Menthofuran_Biosynthesis GDP Geranyl Diphosphate Limonene (-)-Limonene GDP->Limonene (-)-Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Cytochrome P450 (-)-Limonene-3-Hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone (-)-Isopiperitenone Reductase Pulegone (+)-Pulegone Isopulegone->Pulegone (+)-cis-Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone (+)-Pulegone Reductase This compound (+)-Menthofuran Pulegone->this compound (+)-Menthofuran Synthase (CYP450) Menthol (-)-Menthol Menthone->Menthol (-)-Menthone Reductase

Biosynthetic pathway of this compound from Geranyl Diphosphate.

Experimental Protocols for this compound Quantification

The analysis of this compound content in Mentha essential oils is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol synthesized from multiple sources.

Essential Oil Extraction: Hydrodistillation
  • Plant Material: Air-dried aerial parts (leaves and flowers) of Mentha piperita or Mentha pulegium.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • Weigh a suitable amount of dried plant material (e.g., 100 g).

    • Place the plant material in the flask of the Clevenger apparatus and add distilled water until the material is fully submerged.

    • Heat the flask to boiling and continue the hydrodistillation for a set period (e.g., 3 hours).

    • The essential oil will be collected in the calibrated tube of the apparatus.

    • Separate the oil from the aqueous phase and dry it over anhydrous sodium sulfate.

    • Store the oil in a sealed vial at 4°C until analysis.

Sample Preparation for GC-MS Analysis
  • Procedure:

    • Dilute the extracted essential oil in a suitable solvent (e.g., hexane or diethyl ether) to a concentration of approximately 1% (v/v).[8]

    • Vortex the solution to ensure homogeneity.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • Injector Temperature: 250°C.[8][9]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 240°C at a rate of 3°C/min.

      • Hold at 240°C for a specified time.

    • Injection Volume: 1 µL.[9]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Component Identification:

    • Identification of this compound and other components is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

    • Quantification is typically performed by peak area normalization, assuming a response factor of 1 for all components.

Experimental_Workflow Plant_Material Plant Material (M. piperita or M. pulegium) Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Essential Oil Hydrodistillation->Essential_Oil Dilution Dilution in Solvent (e.g., Hexane) Essential_Oil->Dilution GC_MS_Analysis GC-MS Analysis Dilution->GC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GC_MS_Analysis->Data_Analysis Results This compound Content (%) Data_Analysis->Results

Workflow for this compound Quantification.

References

A Comparative Analysis of the Biological Activities of Menthofuran, Menthol, and Menthone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the biological activities of three structurally related monoterpenoids: menthofuran, menthol, and menthone. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side evaluation of their efficacy and mechanisms of action, supported by experimental data.

Introduction

This compound, menthol, and menthone are naturally occurring monoterpenoids found in the essential oils of various mint species (Mentha). While sharing a common biosynthetic origin, their distinct chemical structures give rise to a diverse range of biological effects. Menthol is widely recognized for its cooling and analgesic properties, menthone for its antimicrobial potential, and this compound, often viewed as a toxic metabolite, also exhibits intriguing, lesser-known activities. This guide synthesizes experimental findings to provide a clear comparison of their biological profiles.

Data Summary

The following tables summarize the key quantitative data on the biological activities of this compound, menthol, and menthone.

Table 1: Comparison of Antimicrobial Activity

CompoundMicroorganismAssay TypeResult (μg/mL)Citation
Menthone Methicillin-Resistant Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)3,540[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)Minimum Bactericidal Concentration (MBC)7,080[1]
Menthol Escherichia coliMinimum Inhibitory Concentration (MIC)500[2]
Candida albicansMinimum Inhibitory Concentration (MIC)≤ 559.4[2]
This compound --Not widely reported-

Table 2: Comparison of Receptor and Enzyme Interactions

CompoundTargetAssay TypeResultCitation
Menthol Human TRPM8Two-electrode voltage clampEC50: 196 ± 22 µM[3]
Human TRPM8Whole-cell patch-clampEC50: 62.64 ± 1.2 µM[4]
Human CYP2A13Inhibition AssayKᵢ: 8.2 µM[5][6]
Human CYP2A6Inhibition AssayKᵢ: 110 µM[5][6]
This compound Human CYP2A6Inhibition Assay (Coumarin 7-hydroxylation)IC₅₀: 1.27 µM[7]
Human CYP2A6Mechanism-based inactivationPotent inactivator[5][6]
Human CYP2A13Inhibition AssayKᵢ: 1.24 µM[5]
Menthone --Not widely reported-

Key Biological Activities and Mechanisms

This compound: A Tale of Toxicity and Protection

This compound is most notorious for its hepatotoxicity, primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP2A6, leading to reactive intermediates that can deplete cellular glutathione and cause oxidative damage.[8] However, recent research has also uncovered a surprising gastroprotective role for this compound at non-toxic doses.

One of the primary mechanisms of this compound's toxicity is its potent, mechanism-based inactivation of CYP2A6.[5][6] This can have significant implications for the metabolism of other drugs and xenobiotics.

Conversely, studies on experimentally induced gastric lesions in rodents have demonstrated that this compound can exhibit gastroprotective effects. This activity appears to be mediated, at least in part, by the nitric oxide synthase (NOS) pathway, endogenous prostaglandins, a reduction in gastric juice acidity, and an increase in nonprotein sulfhydryl (NPSH) groups, which are crucial for antioxidant defense.[9]

Menthol: The Cooling Sensation and Beyond

Menthol's most well-known biological effect is its ability to elicit a cooling sensation, a phenomenon mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel.[10][11] The activation of TRPM8 by menthol leads to an influx of calcium ions, which triggers the sensation of cold.

Beyond its cooling effect, menthol exhibits a range of other biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[12] Its analgesic effects are linked to its interaction with κ-opioid receptors.[13] Menthol also demonstrates inhibitory activity against cytochrome P450 enzymes, albeit with lower potency than this compound.[5][6]

Menthone: A Promising Antimicrobial Agent

Menthone has emerged as a compound of interest primarily due to its significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1] The primary mechanism of its antibacterial action involves the disruption of the bacterial cell membrane. Menthone causes depolarization of the membrane potential and increases membrane permeability, leading to leakage of cellular contents and ultimately, cell death.[1]

Experimental Protocols

This compound: CYP2A6 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on CYP2A6 activity.

Methodology: The assay is based on the microsomal coumarin 7-hydroxylation activity of CYP2A6.[7]

  • Incubation: Recombinant human CYP2A6 is incubated with the substrate coumarin (e.g., 1 µM final concentration) and varying concentrations of the inhibitor (this compound, 0.01–10 µM) at 37°C.

  • Reaction Mixture: The incubation is carried out in a phosphate buffer (100 mM, pH 7.4) containing a nicotinamide adenine dinucleotide phosphate (NADP⁺) regenerating system (e.g., 0.8 mM NADP⁺, 7.9 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Quantification: The rate of formation of the fluorescent product, 7-hydroxycoumarin, is measured to determine the CYP2A6 activity.

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated.

Menthol: TRPM8 Activation Assay (Whole-Cell Patch-Clamp)

Objective: To characterize the activation of TRPM8 channels by menthol.

Methodology: This electrophysiological technique directly measures the ion currents flowing through TRPM8 channels in response to menthol application.[4]

  • Cell Culture: A cell line (e.g., HEK293T) is transfected with the gene encoding for human TRPM8.

  • Recording: A whole-cell patch-clamp configuration is established on a single TRPM8-expressing cell. The cell membrane potential is held at a constant voltage (e.g., -80 mV).

  • Ligand Application: Different concentrations of menthol are applied to the cell via a perfusion system.

  • Data Acquisition: The resulting inward currents, representing the flow of ions through the activated TRPM8 channels, are recorded.

  • Data Analysis: The peak current amplitude for each concentration is measured, and an EC₅₀ value (the concentration that elicits a half-maximal response) is determined from a dose-response curve.

Menthone: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of menthone against a specific microorganism.

Methodology: The broth microdilution method is a standard procedure for determining the antimicrobial susceptibility of a compound.[1]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., MRSA) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Two-fold serial dilutions of menthone are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of menthone that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Visualizations

Menthofuran_Toxicity_Pathway This compound This compound CYP2A6 CYP2A6 This compound->CYP2A6 Metabolic Activation Reactive_Metabolite Reactive Metabolite (e.g., γ-ketoenal) CYP2A6->Reactive_Metabolite GSH Glutathione (GSH) Reactive_Metabolite->GSH Detoxification Cellular_Macromolecules Cellular Macromolecules Reactive_Metabolite->Cellular_Macromolecules Binding GSH_Depletion GSH Depletion GSH->GSH_Depletion Hepatotoxicity Hepatotoxicity GSH_Depletion->Hepatotoxicity Covalent_Binding Covalent Binding Cellular_Macromolecules->Covalent_Binding Covalent_Binding->Hepatotoxicity

This compound-induced hepatotoxicity pathway.

Menthol_TRPM8_Activation Menthol Menthol TRPM8 TRPM8 Channel (Closed State) Menthol->TRPM8 Binds to TRPM8_Open TRPM8 Channel (Open State) TRPM8->TRPM8_Open Conformational Change Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Cooling_Sensation Cooling Sensation Ca_Influx->Cooling_Sensation Triggers

Menthol activation of the TRPM8 channel.

Menthone_Antimicrobial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results Bacteria Bacterial Culture (e.g., MRSA) Inoculation Inoculation with Bacterial Suspension Bacteria->Inoculation Menthone_Stock Menthone Stock Solution Serial_Dilution Serial Dilution of Menthone in 96-well plate Menthone_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC MBC_Plating Plate on Agar from clear wells MIC->MBC_Plating MBC Determine MBC (Lowest concentration with 99.9% killing) MBC_Plating->MBC

Workflow for Menthone antimicrobial testing.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Menthofuran Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of essential oils and their constituents, the accurate quantification of menthofuran is of paramount importance. This compound, a monoterpenoid found in various mint species, is a critical quality control parameter due to its potential toxicity. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the determination of this compound, supported by a review of available experimental data and methodologies.

The selection of an appropriate analytical method is crucial for ensuring the safety and efficacy of products containing mint essential oils. While GC-MS is traditionally favored for the analysis of volatile compounds like this compound, HPLC offers an alternative approach, particularly in laboratories where it is a more readily available or preferred platform. This guide aims to assist researchers in making an informed decision by presenting a side-by-side comparison of the performance characteristics of both methods.

Principles of Analysis: GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, volatile compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for highly specific identification and quantification.

High-Performance Liquid Chromatography (HPLC), on the other hand, separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase packed in a column. For a compound like this compound, which possesses a chromophore, a UV detector is commonly used for quantification. The choice of mobile phase and stationary phase is critical for achieving adequate separation from other components in the sample matrix.

Quantitative Performance Comparison

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL rangeµg/mL to high ng/mL range
Limit of Quantification (LOQ) Low ng/mL to pg/mL rangeµg/mL to high ng/mL range
Accuracy (Recovery) 90-110%95-105%
Precision (RSD%) < 15%< 5%
Specificity High (based on mass spectrum)Moderate to High (based on retention time and UV spectrum)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of this compound by GC-MS and HPLC.

GC-MS Method for this compound in Essential Oils

Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the calibrated range of the instrument. An internal standard may be added for improved accuracy.

Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless mode).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at a rate of 3°C/min, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 150, 108, 93).

HPLC-UV Method for this compound

Sample Preparation: Accurately weigh and dissolve the essential oil sample in the mobile phase or a compatible solvent to achieve a concentration suitable for UV detection. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at the wavelength of maximum absorbance for this compound (approximately 220 nm).

Method Cross-Validation Workflow

The process of cross-validating two different analytical methods involves a systematic approach to ensure that both methods provide equivalent results for the same sample. A generalized workflow for such a process is illustrated below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Sample Homogeneous Sample Lot Prep_GC Prepare for GC-MS Sample->Prep_GC Sample->Prep_GC Aliquot 1 Prep_HPLC Prepare for HPLC Sample->Prep_HPLC Sample->Prep_HPLC Aliquot 2 GC_MS GC-MS Analysis Prep_GC->GC_MS HPLC HPLC Analysis Prep_HPLC->HPLC Data_GC GC-MS Data Processing GC_MS->Data_GC Data_HPLC HPLC Data Processing HPLC->Data_HPLC Compare Statistical Comparison of Results (e.g., t-test, F-test) Data_GC->Compare Data_HPLC->Compare Conclusion Assessment of Method Equivalency Compare->Conclusion

A generalized workflow for the cross-validation of two analytical methods.

Discussion and Recommendations

Both GC-MS and HPLC are capable of quantifying this compound. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.

GC-MS is generally the more sensitive and specific method for this compound analysis. Its ability to provide structural information through mass spectrometry is a significant advantage, especially when analyzing complex matrices like essential oils where interfering compounds may be present. The high resolution of capillary GC columns also allows for excellent separation of volatile components.

HPLC-UV offers a simpler and often faster alternative, particularly for routine quality control where high sample throughput is required. However, its sensitivity may be lower than GC-MS, and the specificity is reliant on the chromatographic separation and the UV spectrum, which may not be as unique as a mass spectrum. Co-elution with other UV-active compounds can be a challenge.

Recommendations:

  • For research and development purposes, where accurate identification and quantification of trace levels of this compound are critical, GC-MS is the recommended technique . Its high specificity and sensitivity provide a greater degree of confidence in the results.

  • For routine quality control in a manufacturing environment, a validated HPLC-UV method can be a cost-effective and efficient solution , provided that it has been demonstrated to be free from interferences from the sample matrix.

  • Cross-validation of an existing HPLC method with a GC-MS method is a valuable exercise to confirm the accuracy and reliability of the routine method. Any significant discrepancies between the two methods should be thoroughly investigated.

A Comparative Analysis of Menthofuran Levels in Various Peppermint (Mentha x piperita) Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of menthofuran levels in different cultivars of peppermint (Mentha x piperita). This compound is a naturally occurring monoterpene in peppermint oil that, while contributing to the overall aroma, is often considered an undesirable component in higher concentrations for pharmaceutical and flavor applications due to potential organoleptic and stability issues. Understanding the variability of this compound across different cultivars is crucial for selecting appropriate plant material for specific research and development purposes. This document collates experimental data on this compound content, details the biosynthetic pathway, and outlines the analytical protocols used for its quantification.

Comparative this compound Levels

The concentration of this compound in peppermint essential oil is highly dependent on the specific cultivar, as well as environmental and harvesting conditions.[1] The following table summarizes this compound percentages identified in the essential oils of various peppermint cultivars from several studies. It is important to note that direct comparison should be approached with caution as the data originates from different studies employing varied cultivation and analytical methods.

Peppermint Cultivar/VarietyThis compound Content (% of Essential Oil)Source(s)
CIMAP-Patra (Hybrid)~44.0%[2]
CIM-Indusup to 25.0%[2]
General Indian Varieties5.0% - 12.0%[2]
Serebristaya3.6%[1]
Moroccan Peppermint3.01%[3][4]
MoskvichkaNot Detected[1]
ZgadkaNot Detected[1]
Standardized Peppermint Oil1.0% - 9.0%[1]

This compound Biosynthesis and Analysis

The formation of this compound in peppermint is a result of a specific metabolic diversion from the main pathway leading to menthol.[5] Understanding this pathway and the methods for its analysis are key to controlling its presence in the final essential oil product.

Biosynthetic Pathway of this compound

This compound is synthesized from the precursor (+)-pulegone through an oxidation reaction.[6] This critical step is catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).[6] This biosynthetic route competes with the primary pathway for menthol production, where pulegone is reduced to (-)-menthone.[5] Environmental stressors and the plant's developmental stage, particularly flowering, can influence the expression of MFS and consequently increase the levels of this compound.[6][7]

Menthofuran_Biosynthesis Pulegone (+)-Pulegone This compound (+)-Menthofuran Pulegone->this compound  this compound Synthase (MFS)  (CYP450-mediated oxidation)

Simplified biosynthetic pathway of (+)-menthofuran from (+)-pulegone.
Experimental Workflow for this compound Quantification

The quantification of this compound in peppermint cultivars typically follows a standardized workflow, beginning with the extraction of essential oils from the plant material, followed by chromatographic separation and detection.

Experimental_Workflow A Plant Material Selection (Different Peppermint Cultivars) B Essential Oil Extraction (e.g., Hydrodistillation) A->B C GC-MS Analysis B->C D Component Identification (Mass Spectra Library Comparison) C->D E Quantification of this compound (Peak Area Percentage) D->E F Comparative Data Analysis E->F

General experimental workflow for comparative analysis of this compound.

Experimental Protocols

The following sections detail the common methodologies for the extraction and analysis of this compound from peppermint plant material.

Essential Oil Extraction by Hydrodistillation

This protocol describes a standard method for extracting essential oils from dried peppermint leaves.

  • Plant Material: Aerial parts of Mentha x piperita are harvested, typically at the flowering stage, and air-dried in the shade at room temperature.

  • Apparatus: A Clevenger-type apparatus is used for the extraction.

  • Procedure:

    • A known quantity (e.g., 100 g) of the dried and crushed plant material is placed into a round-bottom flask.

    • Deionized water is added to the flask in a specific ratio (e.g., 1:10 w/v).

    • The mixture is heated to boiling, and the distillation process is carried out for a set duration, typically 3 hours.

    • The distilled essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed, dark glass vial at 4°C until analysis.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for separating and identifying the volatile components of an essential oil, including this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • Chromatographic Conditions:

    • Column: A capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly employed.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. An example program starts at 60°C, holds for a few minutes, then ramps up at a rate of 3-5°C/min to a final temperature of around 240-280°C, followed by a final hold period.

    • Injector and Detector Temperature: The injector and detector temperatures are typically set higher than the final oven temperature (e.g., 250°C and 280°C, respectively).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV is standard.

    • Mass Range: The scan range is typically set from m/z 40 to 500.

  • Component Identification and Quantification:

    • The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard and by matching the mass spectrum against established libraries (e.g., NIST, Wiley).

    • Quantification is typically performed by calculating the relative peak area percentage of this compound from the total ion chromatogram (TIC) without the use of a correction factor.

References

A Comparative Guide to In Silico and In Vitro Analysis of Menthofuran Enzyme Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico and in vitro methodologies for analyzing the binding of the monoterpene menthofuran to specific enzymes. By presenting experimental data alongside detailed protocols, this document aims to equip researchers with the knowledge to effectively choose and apply these techniques in their own studies. This compound is a compound of interest due to its presence in essential oils and its known interactions with metabolic enzymes, making it an excellent case study for comparing predictive computational models with real-world experimental outcomes.

Introduction to this compound-Enzyme Interactions

This compound is a significant component of certain mint essential oils and is known to interact with various enzymes, most notably cytochrome P450s and reductases involved in monoterpene biosynthesis. Understanding the nature and strength of these interactions is crucial for applications ranging from drug metabolism studies to the metabolic engineering of plants. This guide focuses on two key enzymes: cytochrome P450 (CYP) , specifically isoforms CYP2A13 and CYP2A6, and pulegone reductase (PR) .

In Vitro Analysis: Experimental Data

In vitro enzyme inhibition assays provide quantitative data on the interaction between a compound and an enzyme under controlled laboratory conditions. These experiments are fundamental for determining the inhibitory potential and mechanism of action of a molecule like this compound.

Cytochrome P450 Inhibition

This compound has been shown to be a potent inhibitor of cytochrome P450 enzymes, particularly CYP2A13 and CYP2A6. In vitro studies have characterized it as a reversible inhibitor of CYP2A13 and a mechanism-based inactivator of CYP2A6.[1][2] Mechanism-based inactivation implies that this compound is metabolically activated by CYP2A6 to a reactive species that then irreversibly binds to and inactivates the enzyme.

EnzymeThis compound Inhibition TypeQuantitative Data
CYP2A13Reversible InhibitionKᵢ = 1.24 µM
CYP2A6Mechanism-Based InactivationKᵢ(inact) = 106 µM, kᵢₙₐ꜀ₜ = 0.61 min⁻¹
Pulegone Reductase Interaction

In the context of peppermint biosynthesis, the effect of this compound on pulegone reductase (PR) has been investigated. In vitro assays have demonstrated that this compound does not significantly inhibit the activity of pulegone reductase.[3] This finding is critical as it suggests that the observed in vivo effects of this compound on pulegone levels are not due to direct enzyme inhibition but rather through regulation of gene expression.[3]

In Silico Analysis: A Methodological Overview

A key output of molecular docking is the binding energy, which is a calculated score representing the predicted affinity of the ligand for the enzyme's active site. Lower binding energies generally indicate a more favorable interaction. These computational results can then be compared with in vitro data, such as Kᵢ values, to validate the predictive model.

Experimental and Computational Protocols

In Vitro: Cytochrome P450 Inhibition Assay (Coumarin 7-Hydroxylation)

This protocol is adapted from methods used to assess CYP2A6 and CYP2A13 activity.

  • Preparation of Reagents : Human liver microsomes or recombinant CYP enzymes are used as the enzyme source. The substrate, coumarin, and a range of this compound concentrations are prepared in a suitable solvent. A NADPH-generating system is also required.

  • Incubation : The reaction mixture, containing the enzyme, buffer, and varying concentrations of this compound, is pre-incubated. The reaction is initiated by the addition of coumarin and the NADPH-generating system.

  • Reaction Termination : After a specific incubation time, the reaction is stopped, typically by the addition of a solvent or acid.

  • Analysis : The formation of the product, 7-hydroxycoumarin, is quantified using fluorescence spectroscopy or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis : The rate of product formation at different this compound concentrations is used to calculate IC₅₀ values. Further kinetic experiments can determine the inhibition type (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).

In Vitro: Pulegone Reductase Activity Assay

This protocol is based on the methodology described for assessing pulegone reductase activity.[4]

  • Enzyme Preparation : A soluble protein extract containing pulegone reductase is prepared from a suitable source, such as peppermint leaves.

  • Reaction Mixture : The assay mixture contains buffer, the enzyme preparation, NADPH, and the substrate, (+)-pulegone. For inhibition studies, varying concentrations of this compound are pre-incubated with the enzyme before adding the substrate.

  • Incubation : The reaction is carried out for a defined period at a controlled temperature.

  • Extraction and Analysis : The reaction products, (-)-menthone and (+)-isomenthone, are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis : The rate of product formation is measured, and in inhibition studies, the effect of this compound on this rate is determined.

In Silico: Molecular Docking Protocol

This is a generalized protocol for performing molecular docking using a tool like AutoDock Vina.

  • Preparation of the Receptor : The 3D crystal structure of the target enzyme (e.g., a cytochrome P450) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Preparation of the Ligand : A 3D structure of this compound is generated and its energy is minimized using a chemistry software package.

  • Grid Box Definition : A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm.

  • Docking Simulation : The docking software systematically explores different conformations and orientations of this compound within the defined grid box, scoring each pose based on a force field that estimates the binding energy.

  • Analysis of Results : The resulting poses are ranked by their binding energy. The pose with the lowest binding energy is typically considered the most likely binding mode. This pose is then visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the enzyme's active site.

Workflow Visualizations

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, this compound) mixture Prepare Reaction Mixture reagents->mixture preincubation Pre-incubation with this compound mixture->preincubation initiation Initiate Reaction (Add Substrate/Cofactor) preincubation->initiation incubation Incubation initiation->incubation termination Terminate Reaction incubation->termination quantification Product Quantification (LC-MS/MS or GC-MS) termination->quantification data_analysis Data Analysis (IC50, Ki, etc.) quantification->data_analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

in_silico_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Prepare Receptor (Enzyme 3D Structure) grid_def Define Grid Box (Active Site) receptor_prep->grid_def ligand_prep Prepare Ligand (this compound 3D Structure) run_docking Run Docking Simulation ligand_prep->run_docking grid_def->run_docking pose_analysis Analyze Binding Poses and Energies run_docking->pose_analysis interaction_analysis Visualize Molecular Interactions pose_analysis->interaction_analysis

References

Pioneering Drug Delivery: A Comparative Analysis of Menthofuran Derivatives' Efficacy in Enhancing Drug Permeation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transdermal drug delivery, the quest for safe and effective permeation enhancers is paramount. Terpenes, naturally occurring compounds found in essential oils, have garnered significant attention for their ability to reversibly reduce the barrier function of the stratum corneum, thereby facilitating the passage of therapeutic agents into the skin. Among these, menthol and its derivatives have been extensively studied. While specific comparative data on a range of menthofuran derivatives remains nascent in publicly available research, this guide provides a comprehensive overview of the permeation-enhancing effects of structurally related menthol derivatives, supported by experimental data and detailed methodologies. This analysis serves as a critical resource for researchers and drug development professionals in designing and evaluating novel transdermal drug delivery systems.

Comparative Efficacy of Menthol Derivatives as Permeation Enhancers

The effectiveness of permeation enhancers is typically quantified by the Enhancement Ratio (ER), which is the ratio of the drug's flux across the skin in the presence of the enhancer to the flux in its absence. The following table summarizes the enhancement ratios of various menthol derivatives for different model drugs, as documented in preclinical studies.

Permeation EnhancerModel DrugConcentration of EnhancerEnhancement Ratio (ER)Reference
L-MentholQuercetin1.95%17[1]
MenthoneOsthole5% (w/v)~12[2]
MenthoneTetramethylpyrazine5% (w/v)~10[2]
MenthoneFerulic Acid5% (w/v)~6[2]
PulegoneOsthole5% (w/v)~4[2]
PulegoneTetramethylpyrazine5% (w/v)~4[2]
3-l-Menthoxypropane-1,2-diol (MPD)Indomethacin3%Increased skin concentration[3]

Note: The data presented is a compilation from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols: In Vitro Skin Permeation Studies

The evaluation of a compound's ability to enhance drug permeation is predominantly conducted through in vitro skin permeation studies. A standard and widely accepted methodology involves the use of Franz diffusion cells.

Objective: To determine the rate and extent of a model drug's permeation through an excised skin membrane in the presence and absence of a potential permeation enhancer.

Materials:

  • Franz diffusion cells

  • Excised skin membrane (e.g., human or animal skin)

  • Model drug

  • Candidate permeation enhancer (e.g., this compound derivative)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • High-performance liquid chromatography (HPLC) system for drug quantification

Methodology:

  • Skin Membrane Preparation: Full-thickness skin is obtained from a suitable source. The subcutaneous fat and excess dermal tissue are carefully removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Experimental Setup: The receptor compartment of the Franz diffusion cell is filled with a known volume of receptor solution, which is continuously stirred and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.

  • Donner Compartment Application: A saturated solution or a specific formulation of the model drug, with and without the permeation enhancer, is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots of the receptor solution are withdrawn from the sampling port of the receptor compartment. An equal volume of fresh receptor solution is immediately added to maintain a constant volume.

  • Sample Analysis: The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as HPLC.

  • Data Analysis: The cumulative amount of drug permeated per unit area of the skin is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is then calculated by dividing the Jss of the drug with the enhancer by the Jss of the drug without the enhancer.

Visualizing the Process: Experimental Workflow and Mechanisms

To better understand the experimental process and the underlying mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation franz_cell Franz Diffusion Cell Setup skin_prep->franz_cell solution_prep Drug & Enhancer Solution Preparation application Application to Donor Compartment solution_prep->application franz_cell->application sampling Receptor Solution Sampling application->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, ER Calculation) hplc->data_analysis

Caption: Experimental workflow for in vitro skin permeation studies.

The primary mechanism by which terpenes like menthol and its derivatives are thought to enhance skin permeation is through the disruption of the highly organized lipid structure of the stratum corneum.

Mechanism_of_Action cluster_enhancer Permeation Enhancer cluster_sc Stratum Corneum cluster_effect Permeation Enhancement enhancer This compound Derivative sc_lipids Intercellular Lipid Bilayers enhancer->sc_lipids Interacts with keratin Keratin Filaments enhancer->keratin Interacts with disruption Lipid Disruption & Fluidization sc_lipids->disruption keratin->disruption increased_permeability Increased Drug Permeability disruption->increased_permeability

Caption: Mechanism of terpene-mediated skin permeation enhancement.

References

Menthofuran as a Biomarker for Environmental Stress in Mentha: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of menthofuran's performance as a biomarker for environmental stress in Mentha species against other established stress biomarkers. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate biomarkers for their studies.

Introduction

Environmental stress, both abiotic and biotic, significantly impacts the growth, development, and secondary metabolite profile of medicinal and aromatic plants like Mentha. The timely and accurate detection of stress is crucial for optimizing cultivation practices and ensuring the quality and consistency of plant-derived products. This compound, a monoterpene found in Mentha species, has been identified as a potential biomarker for environmental stress. Its concentration is often observed to increase under adverse conditions, making it a candidate for monitoring plant health.[1] This guide evaluates the validity of this compound as a stress biomarker by comparing it with other well-known stress indicators, namely proline, glycine betaine, and abscisic acid (ABA).

Comparative Analysis of Stress Biomarkers

The response of Mentha piperita to environmental stress involves a cascade of physiological and biochemical changes, including the accumulation of various compounds. A comparative analysis of the induction of this compound and other key stress biomarkers under drought and osmotic stress is presented below.

Table 1: Quantitative Changes in this compound and Other Stress Biomarkers in Mentha piperita under Environmental Stress

BiomarkerStress ConditionControl LevelStressed LevelFold ChangeReference
This compound Osmotic Stress (100 g L⁻¹ PEG)8.3% (of essential oil)12.1% (of essential oil)~1.5[1]
Proline Drought Stress (14 days)~25 µg/g FW~55 µg/g FW~2.2[2][3]
Glycine Betaine Drought Stress (14 days)~28 µg/g FW~45 µg/g FW~1.6[2][3]
Abscisic Acid (ABA) Drought Stress (Moderate)BaselineSignificant IncreaseData not quantified in direct comparison with this compound[4]

Note: Data for this compound and other biomarkers are derived from different studies and experimental conditions may vary. Direct comparative studies are limited.

Signaling and Biosynthetic Pathways

The production of these biomarkers is governed by distinct and complex signaling and biosynthetic pathways that are activated in response to environmental cues.

This compound Biosynthesis

This compound biosynthesis is a branch of the monoterpene pathway in Mentha. Under normal conditions, (+)-pulegone is primarily reduced to (-)-menthone, a precursor to menthol. However, under stress conditions, the expression of this compound synthase (MFS), a cytochrome P450 enzyme, is upregulated, leading to the oxidation of (+)-pulegone to (+)-menthofuran.[5]

Menthofuran_Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenone (+)-trans-Isopiperitenone Limonene->Isopiperitenone Multiple Steps Pulegone (+)-Pulegone Isopiperitenone->Pulegone Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PR) This compound (+)-Menthofuran Pulegone->this compound This compound Synthase (MFS) Menthol (-)-Menthol Menthone->Menthol Menthone Reductase Stress Environmental Stress MFS MFS Stress->MFS Upregulates

This compound Biosynthesis Pathway in Mentha
Proline, Glycine Betaine, and ABA Signaling

Environmental stress triggers complex signaling cascades that lead to the accumulation of osmolytes like proline and glycine betaine, and the phytohormone abscisic acid (ABA). These molecules play crucial roles in osmotic adjustment, detoxification of reactive oxygen species (ROS), and signaling for stress responses.

Stress_Signaling Stress Environmental Stress (Drought, Salinity, etc.) ROS Reactive Oxygen Species (ROS) Stress->ROS Signal Signal Transduction (Kinase Cascades) Stress->Signal ROS->Signal ABA_bio ABA Biosynthesis Signal->ABA_bio Proline_bio Proline Biosynthesis Signal->Proline_bio GB_bio Glycine Betaine Biosynthesis Signal->GB_bio Stress_Response Stress Response Genes (Osmotic Adjustment, Antioxidant Defense) ABA_bio->Stress_Response ABA Signaling Proline_bio->Stress_Response GB_bio->Stress_Response

Simplified Stress Signaling Pathways

Experimental Protocols

Accurate quantification of these biomarkers is essential for their validation. Below are detailed methodologies for the analysis of this compound and alternative stress biomarkers.

Quantification of this compound in Mentha Essential Oil

1. Essential Oil Extraction:

  • Essential oils are typically extracted from fresh or dried Mentha leaves via hydrodistillation using a Clevenger-type apparatus for 3 hours.[6]

  • The collected oil is then dried over anhydrous sodium sulfate and stored at 4°C in the dark.[6]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.[6]

  • Column: A capillary column such as a Varian CP-Sil 5 HP (60m x 0.32mm, 0.25µm film thickness) or similar is suitable.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 ml/min).[6]

  • Injection: A small volume (e.g., 1 µl) of a diluted essential oil sample (e.g., 10% in hexane) is injected.[6]

  • Temperature Program: A temperature gradient is used to separate the components, for example, starting at 50°C and ramping up to 280°C at 3°C/min.[6]

  • Identification: this compound and other components are identified by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).

  • Quantification: The relative percentage of this compound is calculated based on the peak area relative to the total peak area of all identified components.

Quantification of Proline

1. Extraction:

  • Homogenize 0.5 g of fresh plant material in 10 ml of 3% aqueous sulfosalicylic acid.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes.

2. Colorimetric Assay:

  • To 2 ml of the supernatant, add 2 ml of acid-ninhydrin and 2 ml of glacial acetic acid.

  • Incubate the mixture at 100°C for 1 hour.

  • Terminate the reaction in an ice bath.

  • Extract the reaction mixture with 4 ml of toluene and vortex for 15-20 seconds.

  • Separate the chromophore-containing upper phase and measure its absorbance at 520 nm using a spectrophotometer.

  • Proline concentration is determined from a standard curve prepared with known concentrations of L-proline.

Quantification of Glycine Betaine

1. Extraction:

  • Dry plant material at 80°C for 48 hours and grind it into a fine powder.

  • Shake 0.5 g of the dried powder in 20 ml of deionized water for 24 hours at 25°C.

  • Filter the extract and dilute it 1:1 with 2N H₂SO₄.

2. Spectrophotometric Assay:

  • Cool 0.5 ml of the extract in an ice bath for 1 hour.

  • Add 0.2 ml of cold KI-I₂ reagent and gently vortex.

  • Store the samples at 4°C for 16 hours and then centrifuge at 10,000 x g for 15 minutes at 0°C.

  • Discard the supernatant and dissolve the periodide crystals in 9 ml of 1,2-dichloroethane.

  • After 2 hours, measure the absorbance at 365 nm.

  • Glycine betaine concentration is determined from a standard curve prepared with known concentrations of glycine betaine.

Quantification of Abscisic Acid (ABA)

1. Extraction and Purification:

  • Homogenize frozen plant tissue in a suitable extraction solvent (e.g., methanol/water/formic acid).[7]

  • An internal standard, such as deuterated ABA (d6-ABA), is added to correct for extraction losses.[7]

  • The extract is purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.[7]

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[7]

  • Column: A reversed-phase column (e.g., C18) is used for separation.

  • Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor and product ions of both endogenous ABA and the d6-ABA internal standard for accurate quantification.[7]

Comparative Experimental Workflow

To directly validate and compare the performance of this compound with other biomarkers, a comprehensive experimental workflow is proposed.

Comparative_Workflow cluster_stress Stress Application cluster_sampling Sampling and Preparation cluster_analysis Biomarker Quantification cluster_validation Data Analysis and Validation Stress_Setup Mentha piperita plants (Control vs. Stress Groups) Stress_Application Apply Environmental Stress (e.g., Drought, Salinity) Stress_Setup->Stress_Application Sampling Harvest Leaf Tissue (Time Course) Stress_Application->Sampling Sample_Prep Divide Samples for Different Analyses Sampling->Sample_Prep Menthofuran_Analysis Essential Oil Extraction & GC-MS Analysis of this compound Sample_Prep->Menthofuran_Analysis Proline_Analysis Extraction & Colorimetric Assay of Proline Sample_Prep->Proline_Analysis GB_Analysis Extraction & Spectrophotometric Assay of Glycine Betaine Sample_Prep->GB_Analysis ABA_Analysis Extraction, Purification & LC-MS/MS Analysis of ABA Sample_Prep->ABA_Analysis Data_Analysis Statistical Analysis (Fold Change, Correlation) Menthofuran_Analysis->Data_Analysis Proline_Analysis->Data_Analysis GB_Analysis->Data_Analysis ABA_Analysis->Data_Analysis Validation Compare Sensitivity and Specificity of Biomarkers Data_Analysis->Validation

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicogenomic effects of menthofuran and related monoterpenes, supported by experimental data and detailed protocols. This compound, a monoterpene found in certain essential oils, is known for its hepatotoxicity, which is primarily mediated by its metabolic activation into reactive intermediates.

This guide summarizes key findings on the metabolic pathways, mechanisms of toxicity, and gene expression changes induced by this compound, offering a comparative perspective with its precursor, pulegone, and the structurally related compound, furan.

Comparative Toxicity and Metabolism

This compound is a metabolite of pulegone and is considered to be the primary contributor to pulegone's hepatotoxicity.[1][2] The toxicity of this compound is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes into reactive metabolites, most notably a γ-ketoenal.[3][4] This reactive intermediate can covalently bind to cellular macromolecules, leading to cellular damage and toxicity.[3]

Studies have shown that this compound is more acutely toxic than pulegone. The following table summarizes the available acute toxicity data for this compound and related monoterpenes.

CompoundSpeciesRoute of AdministrationLD50Reference
This compoundMouseIntraperitoneal~100 mg/kg[5]
PulegoneRatGavage470 mg/kg[5]
PulegoneMouseGavage150 mg/kg[5]

The metabolism of this compound involves multiple pathways, including the formation of various oxidative products.[6] A key detoxification pathway involves the conjugation of reactive metabolites with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs).[7][8] Depletion of hepatic GSH can exacerbate this compound-induced toxicity.

Toxicogenomic Insights: Gene Expression Alterations

While specific, publicly available genome-wide expression datasets for this compound are limited, studies on the structurally similar hepatotoxin furan provide valuable insights into the potential toxicogenomic effects of this compound. Furan exposure in rats has been shown to cause significant alterations in the expression of genes involved in several key pathways.[9][10][11][12]

Key Biological Pathways Affected by Furan (as a surrogate for this compound):

  • Cell Cycle Regulation: Genes involved in the control of cell division are often dysregulated, potentially contributing to the carcinogenic effects observed with chronic furan exposure.[10][11][12]

  • Apoptosis: Both pro- and anti-apoptotic genes can be affected, indicating a complex cellular response to the induced damage.[10][11][12]

  • DNA Damage Response: Upregulation of genes involved in DNA repair is a common response to genotoxic insults.[10][11][12]

  • Oxidative Stress Response: Exposure to hepatotoxins that undergo metabolic activation often leads to oxidative stress. This, in turn, activates the Nrf2 signaling pathway, a master regulator of the antioxidant response.[13][14][15] This pathway upregulates the expression of numerous cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes like GSTs.[7][8][16]

  • Inflammation: Infiltration of inflammatory cells and the upregulation of inflammatory signaling pathways are common features of liver injury.[17]

The following table summarizes some of the key genes that are differentially expressed in response to furan exposure and are likely relevant to this compound toxicity.

Gene CategoryRepresentative GenesPredicted Effect on this compound ToxicityReference
Cell Cycle Cyclin D1, p21Altered cell proliferation[10][11][12]
Apoptosis Bax, Bcl-2Imbalance in cell survival and death[10][11][12]
DNA Damage Gadd45a, Rad51Cellular response to DNA adducts[10][11][12]
Oxidative Stress (Nrf2 Pathway) Nrf2 (NFE2L2), HO-1, GCLC, GSTsCellular defense against reactive metabolites[13][18][19]
Inflammation TNF-α, IL-6Promotion of liver injury[17]

Signaling Pathways and Experimental Workflows

To visualize the key molecular events and experimental procedures involved in studying this compound's toxicogenomics, the following diagrams are provided.

Menthofuran_Metabolism_and_Toxicity cluster_metabolism Metabolic Activation cluster_toxicity Cellular Toxicity cluster_detoxification Detoxification This compound This compound CYP450 Cytochrome P450 This compound->CYP450 Oxidation ReactiveMetabolite γ-Ketoenal (Reactive Metabolite) CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Binding GSH Glutathione (GSH) ReactiveMetabolite->GSH Conjugation Adducts Covalent Adducts Macromolecules->Adducts CellularDamage Cellular Damage & Toxicity Adducts->CellularDamage GST Glutathione S-Transferase (GST) Conjugate GSH Conjugate (Excreted) GST->Conjugate

Caption: this compound metabolic activation and detoxification pathways.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation OxidativeStress Oxidative Stress (from this compound Metabolism) OxidativeStress->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to GeneExpression Increased Expression of Antioxidant & Detoxification Genes (e.g., GSTs, HO-1) ARE->GeneExpression Activates

Caption: The Nrf2 signaling pathway in response to oxidative stress.

Toxicogenomics_Workflow Hepatocytes Primary Hepatocytes or Hepatic Cell Line Treatment Treatment with this compound (or related monoterpene) Hepatocytes->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC Microarray Microarray Hybridization or RNA-Sequencing QC->Microarray Data_Acquisition Data Acquisition (Scanning or Sequencing) Microarray->Data_Acquisition Data_Analysis Bioinformatic Analysis (Differential Gene Expression, Pathway Analysis) Data_Acquisition->Data_Analysis Results Identification of Differentially Expressed Genes and Perturbed Pathways Data_Analysis->Results

Caption: A typical experimental workflow for a toxicogenomics study.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of toxicogenomic studies. Below are outlines of key experimental procedures applicable to the study of this compound and related monoterpenes.

In Vitro Hepatotoxicity Assay
  • Cell Culture: Primary human or rat hepatocytes, or a suitable hepatic cell line (e.g., HepG2), are cultured under standard conditions (37°C, 5% CO2) in appropriate media. For primary hepatocytes, collagen-coated plates are typically used to maintain cell viability and function.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, pulegone, or other test compounds. A vehicle control (e.g., DMSO) is run in parallel. Treatment duration can vary from a few hours to 24-48 hours, depending on the endpoint being assessed.

  • Cytotoxicity Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (lactate dehydrogenase) leakage assay, or ATP content assay. These assays provide quantitative data on the dose-dependent toxicity of the compounds.

RNA Extraction and Quality Control
  • RNA Isolation: Following treatment, total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and purification of RNA.

  • RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using a microfluidics-based platform (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.

Microarray/RNA-Sequencing and Data Analysis
  • Gene Expression Profiling:

    • Microarray: Labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix GeneChip). The chip is then washed and scanned to detect the fluorescence intensity of each probe.

    • RNA-Sequencing (RNA-Seq): An RNA-seq library is prepared from the total RNA, which involves rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation. The library is then sequenced on a high-throughput sequencing platform.

  • Data Analysis:

    • Data Preprocessing: Raw data from microarrays or RNA-seq is normalized to remove technical variations.

    • Differential Gene Expression Analysis: Statistical methods are used to identify genes that are significantly up- or downregulated in the treated samples compared to the controls.

    • Pathway and Functional Analysis: Gene ontology (GO) and pathway analysis tools (e.g., DAVID, GSEA) are used to identify the biological pathways and cellular functions that are significantly enriched among the differentially expressed genes.

Conclusion

References

Safety Operating Guide

Safe Disposal of Menthofuran: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Menthofuran is critical for ensuring laboratory safety and environmental protection. As a compound classified with significant health and environmental hazards, adherence to strict disposal protocols is not merely a matter of regulatory compliance but a fundamental responsibility for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.

This compound Hazard Profile

This compound is recognized as a hazardous substance with acute and chronic risks. Its proper disposal is mandated by its toxicological and ecotoxicological properties.[1][2]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1]
CarcinogenicityCategory 1A/1BH350: May cause cancer[1]
Long-term Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Immediate Safety & Handling Protocols

Before initiating any disposal procedures, ensure all safety measures are in place to minimize exposure risk.

Required Personal Protective Equipment (PPE)

All personnel handling this compound waste must use the following PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[1]

  • Lab Coat: A protective lab coat or clothing.[1]

  • Respiratory Protection: A respirator should be used if ventilation is inadequate or if there is a risk of inhaling vapors.[3]

Spill Management Protocol

In the event of a this compound spill, immediate and correct action is crucial.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][4]

  • Containment: Prevent the spill from spreading or entering drains and waterways.[1][3][5]

  • Absorption: Cover and absorb the spill using an inert, non-combustible absorbent material such as sand, earth, or diatomite.[1][3][4]

  • Collection: Carefully collect the absorbed material and any contaminated soil or items into a suitable, sealable container clearly labeled as "Hazardous Waste: this compound."[3][6]

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1][4] Dispose of all cleaning materials as hazardous waste.

This compound Disposal Workflow

The following diagram outlines the necessary steps and decision points for the proper disposal of this compound waste.

Menthofuran_Disposal_Workflow start Start: this compound Waste Generated identify_waste Step 1: Identify as Hazardous Waste (Acute Toxicity, Carcinogen, Eco-Toxin) start->identify_waste ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe check_spill Spill or Contamination? ppe->check_spill spill_protocol Step 3a: Execute Spill Protocol (Contain, Absorb, Collect) check_spill->spill_protocol Yes collect_waste Step 3b: Collect Waste in Designated Hazardous Waste Container check_spill->collect_waste No spill_protocol->collect_waste label_container Step 4: Securely Seal & Label Container - 'Hazardous Waste' - 'this compound' - Hazard Pictograms - Accumulation Start Date collect_waste->label_container storage Step 5: Store in Designated Area (Cool, Dry, Ventilated) Adhere to Accumulation Time Limits label_container->storage disposal_vendor Step 6: Arrange Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_vendor manifest Step 7: Complete Hazardous Waste Manifest (RCRA Requirement) disposal_vendor->manifest end End: Waste Transferred for Final Disposal manifest->end

Caption: Workflow for the safe handling and disposal of this compound waste.

Detailed Disposal Procedures

Step 1: Waste Identification and Classification

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[7][8] Given its GHS classifications for toxicity, carcinogenicity, and environmental hazard, this compound and any materials contaminated with it must be managed as hazardous waste.[1]

Step 2: Waste Segregation and Collection
  • Pure this compound/Concentrated Solutions: Collect in a designated, leak-proof, and chemically compatible container.

  • Contaminated Labware: Items such as gloves, pipette tips, and absorbent pads that are contaminated with this compound must also be disposed of as hazardous waste. Place these items in a separate, clearly labeled solid waste container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Container Management
  • Labeling: All waste containers must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the chemical name "this compound," and appropriate hazard warnings (e.g., Toxic, Environmental Hazard).[9]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[9]

Step 4: On-Site Storage
  • Location: Store this compound waste in a designated, well-ventilated, and secure satellite accumulation area or central storage area.[3][10]

  • Conditions: The storage area should be cool and dry. Keep containers away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][3]

  • Time Limits: Be aware of regulatory time limits for accumulating hazardous waste on-site. These vary based on the quantity of waste generated per month.[9]

Step 5: Final Disposal
  • Professional Disposal: this compound waste cannot be disposed of in standard trash or poured down the drain.[5][11] It must be treated and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][11]

  • Engage EHS: Contact your institution's EHS department or a certified hazardous waste management contractor to arrange for the pickup, transport, and disposal of the waste.

  • Manifest System: Ensure that any off-site shipment of this compound waste is accompanied by a properly completed hazardous waste manifest, which tracks the waste from your facility to its final destination.[8][9][12]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and local regulations.[1][5]

References

Personal protective equipment for handling Menthofuran

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Menthofuran

For laboratory professionals engaged in research and development, a comprehensive understanding of chemical safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A robust PPE strategy is crucial to minimize exposure to this compound and ensure personal safety. The following table summarizes the recommended PPE based on available safety data sheets.[1][2]

PPE CategoryType/SpecificationStandard
Eye and Face Protection Tightly fitting safety goggles with side-shields or safety glasses. A face shield may be necessary for splash hazards.[1]Conforming to EN 166 (EU) or NIOSH (US).
Hand Protection Chemical-resistant, impervious gloves. Nitrile rubber gloves are a suitable option.[3]Tested according to EN 374.[3]
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or overalls, to prevent skin contact.Ensure complete coverage.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1] Work should be conducted in a well-ventilated area, preferably under a fume hood.[4]NIOSH (US) or EN 149 (EU) approved respirator.
Quantitative Data Summary
PropertyValue
CAS Number 494-90-6[3][5][6]
Molecular Formula C10H14O[4]
Molecular Weight 150.22 g/mol [4]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 196 °C (385 °F)
Storage Temperature Recommended: 2–8 °C[3]
Standard Operating Procedures for Handling this compound

A systematic approach to handling this compound is critical for laboratory safety and to maintain the integrity of the compound.

1. Preparation and Engineering Controls:

  • Always work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Before handling, inspect all PPE for integrity.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Do not inhale vapors or mists.[7]

  • Keep the container tightly sealed when not in use to prevent oxidation and contamination.[7]

  • Keep away from sources of ignition as this compound is a combustible liquid.[5][6]

  • Avoid contact with incompatible materials such as strong oxidizing agents.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[7]

  • The recommended storage temperature is between 2–8 °C.[3]

  • Keep containers tightly closed.[7]

Emergency and Disposal Plans

First-Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1][4]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of water for at least 15 minutes. If skin irritation occurs, consult a physician.[4][8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as outlined above. Evacuate personnel to a safe area.[4]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][4]

  • Methods for Cleaning Up: Absorb the spillage with an inert absorbent material (e.g., sand, diatomite, universal binders). Collect the absorbed material and place it in a suitable, closed container for disposal.[4]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Consult with local and national waste disposal regulations to ensure compliance.[3]

  • Do not empty into drains.[3] Contaminated packaging should be handled in the same manner as the substance itself.[3]

Visualized Workflows

To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the key workflows.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE handle_transfer Carefully Transfer this compound prep_ppe->handle_transfer Proceed to Handling prep_vent Ensure Proper Ventilation (Fume Hood) prep_vent->handle_transfer prep_emergency Verify Emergency Equipment (Eyewash, Shower) prep_emergency->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal handle_avoid Avoid Contact and Inhalation handle_seal->handle_avoid storage_temp Store at 2-8 °C handle_avoid->storage_temp After Use disp_waste Collect as Hazardous Waste handle_avoid->disp_waste End of Experiment storage_location Cool, Dry, Well-Ventilated Area storage_temp->storage_location disp_container Use Labeled, Sealed Container disp_waste->disp_container disp_regulations Follow Local/National Regulations disp_container->disp_regulations

Caption: A logical workflow for the safe handling of this compound.

EmergencyResponseWorkflow Emergency Response for this compound Spill cluster_immediate_actions 1. Immediate Actions cluster_containment 2. Containment & Cleanup cluster_disposal 3. Disposal spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Area is Ventilated evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material ppe->contain Proceed to Cleanup absorb Absorb the Spilled Liquid contain->absorb collect Collect into a Sealed Container absorb->collect label_waste Label as Hazardous Waste collect->label_waste dispose Dispose According to Regulations label_waste->dispose

Caption: Step-by-step emergency response for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menthofuran
Reactant of Route 2
Menthofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.